4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide
Description
Propriétés
IUPAC Name |
4-nitro-N-(2-piperidin-1-ylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c18-14(12-4-6-13(7-5-12)17(19)20)15-8-11-16-9-2-1-3-10-16/h4-7H,1-3,8-11H2,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFLFCAHZFGBNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363450 | |
| Record name | 4-Nitro-N-[2-(piperidin-1-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1664-31-9 | |
| Record name | 4-Nitro-N-[2-(piperidin-1-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to the Potential Biological Activity of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide
A Whitepaper for Drug Discovery & Development Professionals
Preamble: The Scientific Rationale for Investigating 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide
In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores into novel molecular frameworks is a cornerstone of rational drug design. The compound 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide represents a compelling, albeit currently under-investigated, chemical entity. Its structure is a thoughtful amalgamation of three key moieties, each with a rich history of biological relevance: the benzamide scaffold, a versatile backbone in numerous pharmaceuticals[1]; the piperidine ring, a privileged structure known to enhance druggability and modulate pharmacokinetic properties[2][3][4]; and the 4-nitro group, a potent electronic modulator that can significantly influence a molecule's bioactivity[5].
This technical guide is conceived not as a summary of existing data on this specific molecule, but as a forward-looking roadmap for its systematic investigation. As a Senior Application Scientist, my objective is to provide a comprehensive, experience-driven framework for elucidating the potential therapeutic value of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide. We will proceed from foundational synthesis and characterization to a multi-pronged exploration of its most probable biological activities, grounded in the established pharmacology of its constituent parts. This document will detail not just what to do, but why specific experimental paths are chosen, ensuring a scientifically rigorous and efficient discovery cascade.
Section 1: Synthesis and Characterization
The logical first step in our investigation is the reliable synthesis and unambiguous characterization of the target compound. The proposed synthetic route is a straightforward and robust two-step process, beginning with commercially available starting materials.
Proposed Synthetic Pathway
The synthesis of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide can be efficiently achieved via a standard amidation reaction.
Caption: Proposed two-component synthesis of the target compound.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a solution of 2-(piperidin-1-yl)ethan-1-amine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added triethylamine (1.2 eq). The mixture is stirred at room temperature for 10 minutes.
-
Addition of Acyl Chloride: 4-Nitrobenzoyl chloride (1.05 eq) is added portion-wise to the reaction mixture.
-
Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).
-
Work-up: The reaction mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Physicochemical Characterization
A comprehensive characterization is non-negotiable for establishing the identity and purity of the synthesized compound.
| Analytical Technique | Purpose |
| ¹H and ¹³C NMR Spectroscopy | To confirm the molecular structure and connectivity of atoms. |
| Mass Spectrometry (HRMS) | To determine the exact mass and confirm the elemental composition. |
| Infrared (IR) Spectroscopy | To identify key functional groups (amide C=O, N-H, nitro NO₂). |
| HPLC Analysis | To determine the purity of the final compound. |
| Melting Point | A preliminary indicator of purity. |
Section 2: Hypothesis-Driven Exploration of Biological Activity
The molecular architecture of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide suggests several plausible avenues for biological activity. Our initial screening strategy will therefore be focused on three high-probability areas: oncology, microbiology, and neurology.
Potential Anticancer Activity
Rationale: The benzamide scaffold is a component of several approved and investigational anticancer agents. Notably, certain N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization, a clinically validated anticancer mechanism.[6] The nitro group can also contribute to antitumor effects.[5]
Proposed Mechanism of Action to Investigate: Tubulin Polymerization Inhibition
Caption: Hypothesized mechanism of anticancer action via tubulin disruption.
Experimental Workflow for Anticancer Evaluation
Caption: A tiered approach for evaluating anticancer potential.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide (e.g., 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
Potential Antimicrobial Activity
Rationale: Both piperidine and nitro-aromatic moieties are found in compounds with significant antimicrobial properties.[7][8] The combination of these groups could lead to synergistic or novel antimicrobial activity.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for assessing antimicrobial efficacy.
Detailed Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Potential Neurological Activity
Rationale: The core structure bears a resemblance to procainamide, a known Class IA antiarrhythmic agent that functions as a sodium channel blocker.[9] Furthermore, numerous piperidine-containing compounds exhibit CNS activity.[2] A particularly interesting avenue is the potential for acetylcholinesterase (AChE) inhibition, as seen in structurally related molecules.[10]
Proposed Mechanism of Action to Investigate: Acetylcholinesterase (AChE) Inhibition
Caption: Hypothesized mechanism of AChE inhibition.
Experimental Workflow for Neurological Activity Screening
-
Primary Screen: In vitro acetylcholinesterase inhibition assay (Ellman's method).
-
Secondary Screen: If active, assess selectivity against butyrylcholinesterase (BuChE).
-
Follow-up: Depending on potency and selectivity, further studies could include in vitro electrophysiology on relevant ion channels (e.g., sodium channels) or receptor binding assays.
Detailed Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer.
-
Reaction Mixture: In a 96-well plate, add the test compound at various concentrations, followed by the AChE solution. Incubate for a short period.
-
Initiation of Reaction: Add DTNB and ATCI to start the reaction.
-
Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
Section 3: Preliminary Pharmacokinetic Considerations
The piperidine moiety is often incorporated to improve pharmacokinetic properties.[2] Early in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays are crucial for gauging the drug-like potential of our lead compound.
| In Vitro Assay | Parameter Assessed | Significance |
| Caco-2 Permeability | Intestinal absorption potential. | Predicts oral bioavailability. |
| Microsomal Stability | Metabolic stability in the presence of liver enzymes. | Indicates the potential for rapid first-pass metabolism and informs on the compound's likely half-life. |
| Plasma Protein Binding | The extent to which the compound binds to proteins in the blood. | Influences the free fraction of the drug available to exert its pharmacological effect. |
| CYP450 Inhibition | Potential to inhibit major drug-metabolizing enzymes. | Assesses the risk of drug-drug interactions. |
Concluding Remarks and Future Directions
4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide stands as a molecule of significant, yet unrealized, potential. Its rational design, combining three biologically relevant motifs, provides a strong foundation for the hypothesis-driven investigational plan laid out in this guide. The proposed workflows in oncology, microbiology, and neurology offer a clear and efficient path to a go/no-go decision for further preclinical development.
Positive results in any of these primary screening cascades would trigger a more in-depth investigation, including structure-activity relationship (SAR) studies, lead optimization, and eventually, in vivo efficacy and safety studies. This document serves as the initial blueprint for unlocking the therapeutic potential of this promising chemical entity.
References
- Benchchem. (n.d.). 2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide.
- American Chemical Society. (n.d.). Medicinal Chemistry of Next Generation Vaccine Adjuvants.
- PubMed. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities.
- ResearchGate. (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation.
- MDPI. (n.d.). N-(2,2-Diphenylethyl)-4-nitrobenzamide.
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.).
- Academic Journals. (2015). Antimicrobial and antioxidant activities of piperidine derivatives.
- MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
- PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives.
- NIH. (n.d.). Molecular basis of the different effects of procainamide and N-acetylprocainamide on the maximum upstroke velocity and half-decay time of the cardiac action potential in guinea pig papillary muscle.
- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- RSC Publishing. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.
- ResearchGate. (2025). Determination of procainamide and N-acetylprocainamide by 'high-performance' liquid chromatography.
- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024).
- Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(2,2-Diphenylethyl)-4-nitrobenzamide | MDPI [mdpi.com]
- 6. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academicjournals.org [academicjournals.org]
- 9. Molecular basis of the different effects of procainamide and N-acetylprocainamide on the maximum upstroke velocity and half-decay time of the cardiac action potential in guinea pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide structural analogs and derivatives
A Technical Guide for Medicinal Chemistry & Drug Design [1]
Executive Summary & Pharmacophore Analysis[1][2]
4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide (hereafter referred to as Scaffold-N ) represents a "privileged structure" in medicinal chemistry—a versatile molecular framework capable of providing ligands for diverse biological targets through specific peripheral modifications.[1]
While often viewed merely as a synthetic intermediate, Scaffold-N is the critical divergence point for two major therapeutic classes:[1]
-
Class III Anti-arrhythmics: Via reduction of the nitro group to an amine, followed by sulfonylation (mimicking Sematilide and Dofetilide pharmacophores).[1]
-
Sigma-1 (
) Receptor Ligands: Exploiting the cationic center of the piperidine ring for neuroprotective and analgesic applications.[1]
Structural Deconstruction
The molecule functions through three distinct pharmacophoric regions, each governing specific biological interactions:
| Region | Component | Functionality | Key Interaction (Target) |
| Region A (Head) | 4-Nitrobenzamide | Electron-deficient aromatic system.[1] | |
| Region B (Linker) | Ethyl Chain | Flexible spacer (2-carbon).[1] | Distance determinant between H-bond donor and cationic center.[1] |
| Region C (Tail) | Piperidine | Tertiary amine ( | Ionic bond with Asp/Glu residues (e.g., Asp129 in hERG).[1] |
Synthetic Routes & Process Chemistry
The synthesis of Scaffold-N and its subsequent conversion to active pharmaceutical ingredients (APIs) requires strict control over pH and temperature to prevent hydrolysis of the amide bond or bis-acylation.[1]
Protocol A: Schotten-Baumann Acylation (The Primary Route)
Objective: Synthesis of the nitro-precursor with high purity (>98%).[1]
Reagents:
-
4-Nitrobenzoyl chloride (1.0 eq)[1]
-
1-(2-Aminoethyl)piperidine (1.1 eq)[1]
-
Triethylamine (TEA) or DIPEA (1.5 eq)[1]
-
Dichloromethane (DCM) (Anhydrous)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 1-(2-Aminoethyl)piperidine (10 mmol) and TEA (15 mmol) in anhydrous DCM (50 mL) under
atmosphere. Cool to 0°C.[1] -
Addition: Dropwise add a solution of 4-Nitrobenzoyl chloride (10 mmol) in DCM (20 mL) over 30 minutes. Critical: Exothermic reaction; maintain T < 5°C to minimize side products.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Quench with saturated
. Extract organic layer, wash with brine, dry over .[1] -
Purification: Recrystallize from Ethanol/Hexane or flash chromatography (
, DCM:MeOH 95:5). -
Validation:
NMR should show diagnostic triplets for the ethyl linker ( ppm) and the aromatic system.[1]
Protocol B: Nitro-Reduction (The Activation Step)
Objective: Converting the "dummy" nitro group into the nucleophilic aniline for further derivatization.[1]
Methodology:
-
Catalytic Hydrogenation:
(40 psi), 10% Pd/C, MeOH, RT, 2 hours. -
Alternative (Chemoselective):
, Ethanol, Reflux (Use if sensitive alkene groups are present elsewhere).[1]
Visualization: Synthetic Workflow & Logic[1]
The following diagram illustrates the synthetic divergence from Scaffold-N to key therapeutic analogs.
Figure 1: Synthetic divergence pathway. The Nitro-Benzamide (Scaffold-N) serves as the stable precursor for both anti-arrhythmic and neuroactive libraries.[1]
Derivatization Strategies & SAR
Strategy 1: The "Sematilide" Vector (Anti-arrhythmic)
To generate Class III anti-arrhythmic activity (blocking
-
Mechanism: The sulfonamide group acts as a hydrogen bond donor/acceptor mimic, critical for binding in the hERG pore.[1]
-
Piperidine Role: The piperidine ring (constrained analog of diethylamine) restricts conformational freedom, potentially increasing potency but also increasing risk of off-target effects compared to the diethylamine analog (Sematilide).[1]
-
Key Analog: 4-(Methanesulfonamido)-N-(2-(piperidin-1-yl)ethyl)benzamide.[1]
Strategy 2: The Sigma-1 ( ) Vector
Sigma-1 receptors prefer a basic nitrogen flanked by hydrophobic regions.[1]
-
Modification: The nitro group is often replaced by halogens (Cl, I) or kept as-is, but the linker length becomes the critical variable.[1]
-
Optimization: Extending the ethyl linker to a propyl or butyl chain often increases
affinity by allowing the aromatic head to reach the hydrophobic pocket while the piperidine anchors to the anionic site (Glu172).[1]
Biological Characterization Protocols
Protocol C: hERG Channel Blockade Assay (Safety/Efficacy)
Context: Essential for anti-arrhythmic development.[1]
-
System: HEK293 cells stably expressing hERG (
). -
Method: Whole-cell patch-clamp electrophysiology.[1]
-
Solutions:
-
Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.
-
Data Analysis: Measure inhibition of peak tail current. Calculate
.
Protocol D: Sigma-1 Receptor Binding Assay
Context: Neurological applications.
-
Tissue/Source: Guinea pig brain membranes or cloned human
receptors.[1] -
Radioligand:
(highly selective agonist).[1] -
Non-specific control: Haloperidol (
).[1] -
Incubation: 120 min at 25°C in Tris-HCl buffer (pH 7.4).
-
Filtration: Rapid filtration through GF/B filters using a cell harvester.
-
Readout: Liquid scintillation counting.
Physicochemical Properties Comparison
The following table highlights why the reduction of the nitro group is chemically transformative for drug-likeness.
| Property | Nitro-Analog (Scaffold-N) | Amino-Analog (Reduced) | Sulfonamide-Analog (Active) |
| LogP (Calc) | ~2.1 | ~1.3 | ~1.1 |
| H-Bond Donors | 1 (Amide) | 3 (Amide + Aniline) | 2 (Amide + Sulfonamide) |
| Electronic State | Electron Withdrawing (Ring Deactivated) | Electron Donating (Ring Activated) | Neutral/Weakly Acidic |
| Primary Utility | Intermediate / Probe | Synthetic Hub | hERG Blocker / Drug |
References
-
Sematilide Pharmacology: Lumma, W. C., et al. "Rational design of 4-[(methylsulfonyl)amino]benzamides as class III antiarrhythmic agents."[1] Journal of Medicinal Chemistry, 1987.[1]
-
Sigma Receptor Ligands: Glennon, R. A., et al. "Structural features of sigma ligands."[1][2] Current Pharmaceutical Design, 2012.[1]
-
Piperidine Benzamide Synthesis: Meanwell, N. A., et al. "Inhibitors of Acetylcholinesterase."[1] Journal of Medicinal Chemistry, 1992.[1][2][3]
-
Nitro Reduction Protocols: Ram, S., & Ehrenkaufer, R. E.[1] "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions."[1] Synthesis, 1988.[1]
-
hERG Assay Standards: Sanguinetti, M. C., & Tristani-Firouzi, M. "hERG potassium channels and cardiac arrhythmia."[1] Nature, 2006.[1] [1]
Sources
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiarrhythmic activity of 2,5-disubstituted 2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: CAS 1664-31-9 (4-Nitro-N-[2-(1-piperidinyl)ethyl]benzamide)
This guide provides an in-depth technical analysis of CAS 1664-31-9 , chemically identified as 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide . This compound serves as a critical synthetic intermediate in the development of benzamide-based pharmaceuticals, particularly Class III antiarrhythmic agents (potassium channel blockers) and gastroprokinetic agents .
Executive Summary
CAS 1664-31-9 is a nitro-benzamide derivative featuring a piperidine-ethyl side chain.[1][2] It functions primarily as a "privileged scaffold" intermediate. Its chemical value lies in its modularity: the nitro group (
Key Application Areas:
-
Medicinal Chemistry: Precursor for hERG
channel blockers (Class III antiarrhythmics). -
Drug Design: Intermediate for 5-HT4 receptor agonists (gastrokinetics).
-
Synthetic Organic Chemistry: Building block for functionalized
-aminoalkyl benzamides.
Chemical & Physical Profile
Identification & Physicochemical Properties
The following data consolidates calculated and experimental parameters for CAS 1664-31-9.[3]
| Property | Specification |
| Chemical Name | 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide |
| CAS Number | 1664-31-9 |
| Molecular Formula | |
| Molecular Weight | 277.32 g/mol |
| Structure Description | Para-nitrobenzamide core linked to an ethyl-piperidine moiety. |
| Physical State | Solid (Crystalline powder) |
| Predicted LogP | ~1.6 - 1.9 (Lipophilic, membrane permeable) |
| pKa (Base) | ~9.0 (Piperidine nitrogen) |
| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in Water. |
| SMILES | C1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)[O-] |
Structural Analysis
The molecule contains two distinct domains:
-
Electrophilic Domain: The 4-nitrobenzamide ring. The nitro group is electron-withdrawing, deactivating the ring but serving as a precursor to the electron-rich amino group.
-
Basic Domain: The piperidine ring connected via an ethyl linker. This tertiary amine is protonatable at physiological pH, crucial for binding to cation-binding pockets in GPCRs and ion channels (e.g., the pore region of hERG).
Pharmacological Relevance & Mechanism[4]
While CAS 1664-31-9 is an intermediate, its downstream derivatives are biologically active. The primary pharmacological pathway involves the reduction of the nitro group to an amine, followed by functionalization (typically sulfonylation).
Mechanism of Action (Downstream Derivatives)
The derivatives synthesized from this scaffold typically function as Class III Antiarrhythmics .
-
Target:
(Rapidly activating delayed rectifier potassium current) encoded by the hERG gene. -
Mechanism: The protonated piperidine nitrogen binds to aromatic residues (Tyr652, Phe656) within the channel pore, while the benzamide tail extends into the vestibule, blocking potassium efflux and prolonging the cardiac action potential duration (APD).
Pathway Visualization
The following diagram illustrates the synthetic evolution from CAS 1664-31-9 to the active pharmacophore.
Figure 1: Synthetic and pharmacological trajectory of CAS 1664-31-9.
Experimental Methodologies
Synthesis Protocol (CAS 1664-31-9)
This protocol describes the formation of the amide bond, the critical step in generating the scaffold.
Reagents:
-
4-Nitrobenzoyl chloride (1.0 eq)
-
2-(Piperidin-1-yl)ethanamine (1.0 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 2-(Piperidin-1-yl)ethanamine (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere. Cool to 0°C using an ice bath.
-
Addition: Dropwise add a solution of 4-Nitrobenzoyl chloride (10 mmol) in DCM (20 mL) over 30 minutes. Maintain temperature < 5°C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1).
-
Work-up: Quench with water (50 mL). Separate the organic layer.[4][5] Wash the organic phase with saturated
(2x) and Brine (1x). -
Purification: Dry over anhydrous
, filter, and concentrate under reduced pressure. Recrystallize from Ethanol/Hexane if necessary to obtain the pale yellow solid.
Downstream Reduction Protocol (Nitro to Amine)
To convert CAS 1664-31-9 into the active amino-precursor.
Method: Catalytic Hydrogenation
-
Dissolve CAS 1664-31-9 (5 mmol) in Ethanol (50 mL).
-
Add 10% Pd/C catalyst (10 wt%).
-
Stir under Hydrogen atmosphere (
balloon or 30 psi) for 12 hours at RT. -
Filter through Celite to remove catalyst.
-
Evaporate solvent to yield 4-Amino-N-(2-(piperidin-1-yl)ethyl)benzamide .
Literature & Intellectual Property Context
Research into CAS 1664-31-9 is heavily patent-driven, appearing in filings related to antiarrhythmics and neuroactive ligands.
-
Antiarrhythmic Development: The scaffold is homologous to Sematilide and Dofetilide precursors. The piperidine ring variant is often explored to alter lipophilicity and channel residence time compared to the diethylamine analogs.
-
Neuropharmacology: Similar structures (benzamides with basic side chains) appear in patents for sigma receptor ligands and acetylcholinesterase inhibitors, where the piperidine moiety mimics the choline headgroup.
Experimental Workflow Diagram
Figure 2: Standard operating procedure for the synthesis of the nitro-intermediate.
References
-
PubChem Compound Summary . (2025). 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide (CAS 1664-31-9). National Center for Biotechnology Information. Link
-
Google Patents . (2024). Phenyl-sulfamoyl-benzoic acid derivatives as ERAP1 modulators (CN117881657A). (Cites CAS 1664-31-9 as a specific intermediate in the synthesis of benzamide derivatives). Link
- Journal of Medicinal Chemistry. (Various). Structure-Activity Relationships of Class III Antiarrhythmics. (General reference for the benzamide-linker-amine pharmacophore).
-
ChemicalBook . (2025).[4] CAS 1664-31-9 Entry and Supplier Data. Link
Sources
- 1. 1664-52-4(N-(2-(Diethylamino)ethyl)-4-nitrobenzamide) | Kuujia.com [kuujia.com]
- 2. 58028-49-2( ) | Kuujia.com [kuujia.com]
- 3. CN110698459A - ä½ä¸ºç£·é ¸äºé ¯é ¶æå¶åç1-è¯åº-2-å¡å¶åºç·åºéè¡çç© - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US7842821B2 - Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran - Google Patents [patents.google.com]
Comprehensive Preliminary Toxicity Assessment: 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide
Executive Summary: The "Dual-Hazard" Hypothesis
The compound 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide (henceforth NPEB ) represents a classic "high-alert" intermediate in medicinal chemistry. Structurally, it serves as a precursor to Class III antiarrhythmic agents (analogs of procainamide or sotalol) or specific radioligands. However, from a toxicological perspective, it presents a Dual-Hazard Profile that requires immediate stratification before any in vivo efficacy studies.
-
Genotoxicity Hazard (Tier 1): The p-nitrobenzamide moiety is a structural alert for mutagenicity. Metabolic reduction of the nitro group (
) to the hydroxylamine ( ) often leads to DNA adduct formation. -
Cardiotoxicity Hazard (Tier 2): The basic piperidine side chain linked to an aromatic core via an ethyl spacer is a quintessential pharmacophore for hERG potassium channel blockade, posing a risk of QT prolongation and Torsades de Pointes (TdP).
This guide outlines a self-validating assessment framework to quantify these risks.
Structural Deconstruction & In Silico Profiling
Before wet-lab validation, we must establish the physicochemical boundary conditions that drive toxicity.
Physicochemical Properties (Predicted)
-
Molecular Weight: ~277.32 g/mol
-
LogP (Octanol/Water): ~1.8 – 2.2 (Moderate lipophilicity ensures membrane permeability).
-
pKa (Piperidine Nitrogen): ~10.4 (Predominantly protonated at physiological pH 7.4).
-
Implication: The cationic species will drive electrostatic interactions with the hERG channel pore.
-
Structural Alert Mapping
The molecule contains two distinct toxicophores:
| Structural Motif | Associated Toxicity | Mechanism |
| 4-Nitro-phenyl | Genotoxicity / Mutagenicity | Type I Nitro-reduction. The electron-withdrawing nitro group facilitates enzymatic reduction to reactive electrophiles. |
| Piperidine-Ethyl-Amide | Cardiotoxicity (hERG) | The protonated tertiary amine mimics the pharmacophore of potent hERG blockers (e.g., E-4031, Sotalol). |
Tier 1 Assessment: Genotoxicity (The Nitro Flag)
The presence of the nitro group mandates a rigorous assessment of mutagenic potential. Standard Ames tests often yield false negatives for nitro-aromatics if the S9 fraction (metabolic activation system) is not optimized, as standard bacterial strains may lack sufficient nitroreductase activity.
Mechanism of Action: The Nitro-Reduction Pathway
The toxicity is not intrinsic to the parent molecule but to its metabolites. The pathway involves sequential reduction:
-
Nitro (
) Nitroso ( ) -
Nitroso
Hydroxylamine ( ) (The Toxicophore) -
Hydroxylamine
Amine ( ) (Detoxified, usually)
The Hydroxylamine intermediate can undergo esterification (by sulfotransferases) to form a nitrenium ion, a potent DNA alkylating agent.
Visualization: Metabolic Activation Pathway
Figure 1: The metabolic activation pathway of nitro-aromatics. The transition from Hydroxylamine to DNA Adduct is the critical genotoxic event.
Protocol: Optimized Ames Test (OECD 471)
Objective: Detect frameshift or base-pair substitution mutations.
Critical Modification: Use strains over-expressing nitroreductase (e.g., S. typhimurium TA98NR or TA100NR) alongside standard strains to confirm nitro-group dependence.
-
Test System: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.
-
Concentration Range: 5 concentrations (e.g., 5, 16, 50, 160, 500, 5000 µ g/plate ).
-
Metabolic Activation:
-
+S9 Mix: Rat liver S9 fraction (induced with Aroclor 1254) to simulate mammalian metabolism.
-
-S9 Mix: To detect direct-acting mutagenicity (rare for nitro-compounds, but possible).
-
-
Analysis: A positive result is defined as a dose-dependent increase in revertant colonies
2-fold over background.
Tier 2 Assessment: Cardiotoxicity (The hERG Risk)
The structural similarity of NPEB to Class III antiarrhythmics (which work by blocking potassium channels) makes hERG inhibition a high-probability risk.
The Pharmacophore Match
The hERG channel pore contains two aromatic residues (Tyr652 and Phe656) that engage in
-
Aromatic Head: The 4-nitrobenzene ring (
-stacking). -
Basic Tail: The piperidine nitrogen (cationic interaction).
-
Linker: The ethyl-amide chain (correct spacing).
Visualization: hERG Interaction Logic
Figure 2: Pharmacophore mapping of NPEB against the hERG potassium channel pore, highlighting the risk of QT prolongation.
Protocol: Automated Patch Clamp (hERG Assay)
Objective: Determine the IC50 for hERG tail current inhibition.
-
Cell Line: CHO (Chinese Hamster Ovary) or HEK293 cells stably expressing the hERG gene (Kv11.1).
-
Setup: Whole-cell patch clamp (manual or automated platforms like QPatch/SyncroPatch).
-
Perfusion:
-
Control: Extracellular solution (Tyrode’s).
-
Test Compound: NPEB at 0.1, 1, 10, and 30 µM.
-
Positive Control: E-4031 (known potent blocker, IC50 ~7 nM).
-
-
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to +20 mV for 2-5s (activates channels).
-
Repolarize to -50 mV (elicits the "tail current").
-
-
Data Output: Calculate % inhibition of tail current amplitude.
-
Threshold: >50% inhibition at 10 µM indicates moderate-to-high risk.
-
Preliminary Toxicity Data Summary (Simulated)
Based on Structure-Activity Relationships (SAR) and literature on nitrobenzamides [1, 2] and piperidine derivatives [3], the following profile is anticipated:
| Assay | Predicted Outcome | Risk Level | Mitigation |
| Ames Test (+S9) | Positive (Strain TA98/TA100) | High | Requires chemical reduction to amine before biological use, or strict containment. |
| hERG Inhibition | IC50 ~ 1 - 10 µM | Moderate | Monitor QT interval in in vivo telemetry; consider structural modification (reduce lipophilicity). |
| Hepatotoxicity | Elevated LFTs | Low-Mod | Nitro-reduction generates oxidative stress; monitor glutathione levels. |
| Skin/Eye Irritation | Irritant | Moderate | Standard PPE (piperidine moiety is caustic). |
Conclusion & Recommendations
The compound 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide poses a significant genotoxic risk due to the nitro-aromatic moiety. This risk is likely mitigated if the compound is an intermediate intended for reduction to the amino-analog. However, the cardiotoxic risk (hERG blockade) is intrinsic to the scaffold (benzamide-linker-piperidine) and may persist even after nitro-reduction.
Go/No-Go Decision Criteria:
-
If used as a drug candidate: The nitro group must be justified (e.g., as a hypoxia-activated prodrug). If not, it should be replaced.
-
If used as an intermediate: Strict purification is required to ensure <10 ppm of the nitro-precursor remains in the final API (Active Pharmaceutical Ingredient) to avoid mutagenic impurities (per ICH M7 guidelines).
References
-
National Toxicology Program (NTP). (1992).[1] Toxicology and Carcinogenesis Studies of 4-Nitrobenzamide. National Institutes of Health.[1] Link
-
Chiu, C. W., et al. (1978). Effects of the nitro-group on the mutagenicity and toxicity of some benzamines. Mutation Research/Genetic Toxicology. Link
-
U.S. EPA. (2009). Acute Exposure Guideline Levels (AEGLs) for Piperidine. National Center for Biotechnology Information. Link
-
Vandenberg, J. I., et al. (2001). hERG K+ channels: structure, function, and clinical significance. Physiological Reviews. Link
-
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Link
Sources
An In-depth Technical Guide to the Solubility and Stability of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide in DMSO
Introduction
In the landscape of contemporary drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among the most critical of these are solubility and stability, particularly in the solvents used for high-throughput screening and compound storage. Dimethyl sulfoxide (DMSO) is a near-universal solvent in these applications, prized for its ability to dissolve a wide array of both polar and nonpolar compounds.[1][2] This guide provides a comprehensive technical overview of the methodologies used to assess the solubility and stability of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide in DMSO.
This molecule, possessing a nitroaromatic ring, a benzamide linkage, and a piperidinyl ethyl side chain, presents a unique combination of functional groups that influence its behavior in solution. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols for the characterization of this and structurally related compounds.
The Central Role of DMSO in Preclinical Research
DMSO's utility in drug discovery is extensive. It is a polar aprotic solvent, highly miscible with water and a broad spectrum of organic solvents, making it an ideal vehicle for creating concentrated stock solutions of test compounds.[1][3] These stock solutions are then typically diluted into aqueous media for biological assays. Consequently, a compound's solubility and stability in DMSO directly impact the accuracy and reliability of screening data.[4][5] Poor solubility can lead to compound precipitation and artificially low estimates of potency, while instability can result in the formation of degradants with off-target activities.
Part 1: Physicochemical Characterization of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide
A foundational understanding of the molecule's intrinsic properties is essential to predict its behavior in solution. While experimental data for this specific molecule is not publicly available, we can estimate its properties based on its structure and data from similar compounds.
Molecular Structure and Estimated Physicochemical Properties
The structure of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide is as follows:
Caption: 2D Structure of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide.
The table below summarizes the estimated physicochemical properties, which are critical determinants of solubility and stability. These are calculated based on established algorithms and comparison with structurally similar molecules found in databases like PubChem.[6][7][8][9]
| Property | Estimated Value | Implication for Solubility & Stability |
| Molecular Weight | ~292.33 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |
| XLogP3 | ~1.8 - 2.7 | This value suggests moderate lipophilicity, which generally favors solubility in organic solvents like DMSO over aqueous media. |
| Hydrogen Bond Donors | 1 (Amide N-H) | The presence of a hydrogen bond donor can enhance interactions with polar aprotic solvents. |
| Hydrogen Bond Acceptors | 5 (Nitro O, Amide O, Piperidine N) | Multiple hydrogen bond acceptors can improve solvation in DMSO. |
| Rotatable Bonds | ~4 | A higher number of rotatable bonds provides conformational flexibility, which can influence crystal lattice energy and thus solubility. |
| Topological Polar Surface Area (TPSA) | ~104 Ų | A larger TPSA is generally associated with lower cell permeability but can indicate good interactions with polar solvents. |
Part 2: A Practical Guide to Solubility Assessment in DMSO
Determining the solubility of a compound in DMSO is not a single measurement but rather a characterization of its behavior under different conditions. The two most relevant types of solubility for drug discovery are thermodynamic and kinetic.
Thermodynamic Solubility: The Equilibrium State
Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase. This is a fundamental property of the compound in a given solvent system. The shake-flask method is the gold standard for its determination.[10]
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess of solid 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide to a known volume of anhydrous DMSO in a glass vial. The presence of undissolved solid is crucial.
-
Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the sample at high speed to pellet the undissolved solid.
-
Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid material is transferred.
-
Quantification: Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[11]
Kinetic Solubility: Relevance to High-Throughput Screening
Kinetic solubility measures the concentration at which a compound precipitates out of solution when a concentrated DMSO stock is diluted into an aqueous buffer. This is often more relevant to the conditions of a biological assay.[12] Nephelometry, which measures light scattering from suspended particles, is a rapid and efficient method for this assessment.[13]
Protocol: Kinetic Solubility by Nephelometry
-
Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Allow the plate to incubate at room temperature for a set period (e.g., 2 hours).
-
Measurement: Measure the light scattering of each well using a plate-based nephelometer.
-
Data Analysis: Plot the nephelometry units against the compound concentration. The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.
Caption: Workflow for Thermodynamic Solubility Determination.
Part 3: A Framework for Stability Evaluation in DMSO
The stability of a compound in its DMSO stock solution is critical for maintaining the integrity of a screening library. Degradation can occur over time due to factors such as temperature, light, and the presence of water.
Designing a Comprehensive Stability Study
A well-designed stability study should evaluate the compound's integrity under various storage conditions.
| Parameter | Conditions | Rationale |
| Temperature | 4°C, Room Temperature, 37°C | To simulate refrigerated storage, benchtop use, and physiological temperatures. |
| Time Points | 0, 24h, 48h, 1 week, 1 month | To assess both short-term and long-term stability. |
| Concentration | 1 mM, 10 mM | To determine if stability is concentration-dependent. |
| Light Exposure | Protected from light vs. Ambient light | To assess for photodegradation. |
| Water Content | Anhydrous DMSO vs. DMSO with 10% water | To mimic conditions of "wet" DMSO, which can occur with repeated use.[14] |
Protocol: DMSO Stability Assessment
-
Sample Preparation: Prepare solutions of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide in DMSO under the conditions outlined in the study design table.
-
Storage: Store the samples under the specified temperature and light conditions.
-
Sampling: At each time point, retrieve an aliquot from each sample.
-
Analysis: Analyze the samples immediately using a stability-indicating HPLC-UV method. This method should be capable of separating the parent compound from any potential degradants.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) concentration. A common threshold for stability is ≥90% of the parent compound remaining.
Potential Degradation Pathways
The chemical structure of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide suggests two primary potential degradation pathways:
-
Reduction of the Nitro Group: The nitroaromatic moiety is susceptible to reduction, which can proceed through nitroso and hydroxylamine intermediates to form the corresponding aniline.[15][16] This is a common metabolic pathway for nitroaromatic compounds and can also occur chemically.[17][18][19]
-
Hydrolysis of the Amide Bond: The benzamide linkage can undergo hydrolysis, particularly in the presence of water and at non-neutral pH, to yield 4-nitrobenzoic acid and N-(2-(piperidin-1-yl)ethan-1-amine).
Caption: Potential Degradation Pathways.
For the identification of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool.
Conclusion
The solubility and stability of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide in DMSO are critical parameters that dictate its utility in drug discovery and development. This guide has provided a comprehensive framework for the systematic evaluation of these properties. By employing the detailed protocols for thermodynamic and kinetic solubility, alongside a robust stability testing plan, researchers can generate the high-quality data necessary to make informed decisions about the progression of this and other lead compounds. Adherence to these principles of scientific integrity and thorough characterization will ultimately enhance the reliability of screening campaigns and contribute to the successful identification of novel therapeutics.
References
-
Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]
-
Kozik, V. V., et al. (2019). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Chemical Information and Modeling, 59(9), 3945-3955. [Link]
-
Semenov, M., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3195. [Link]
-
PubChem. (n.d.). Benzamide, 4-nitro-N-ethyl-N-methyl-. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 4-chloro-2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). N-ethyl-4-nitrobenzamide. National Center for Biotechnology Information. [Link]
-
Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Wikipedia. (2024). Dimethyl sulfoxide. [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]
-
ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. [Link]
-
PubChem. (n.d.). 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide. National Center for Biotechnology Information. [Link]
-
Nishino, S. F., & Spain, J. C. (2002). Biodegradation of Nitroaromatic Compounds and Explosives. In: Spain, J.C., Hughes, J.B., Knackmuss, H.J. (eds) Biodegradation of Nitroaromatic Compounds and Explosives. Lewis Publishers. [Link]
-
ResearchGate. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. [Link]
-
ResearchGate. (n.d.). Discovery solubility measurement and assessment of small molecules with drug development in mind. [Link]
-
National Center for Biotechnology Information. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]
-
National Center for Biotechnology Information. (2015). Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology. PMC. [Link]
-
American Chemical Society. (2021). Dimethyl sulfoxide. [Link]
-
ResearchGate. (n.d.). DMSO tolerance and reagent stability testing. [Link]
-
PubChem. (n.d.). 2-Amino-5-nitro-N-[2-(1-piperidyl)ethyl]benzamide. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Bacterial Pathways for Degradation of Nitroaromatics. [Link]
-
Purdue University. (2016). Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Purdue e-Pubs. [Link]
-
MDPI. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]
-
Defense Technical Information Center. (2001). Biodegradation and Transformation of Nitroaromatic Compounds. [Link]
-
Semantic Scholar. (n.d.). Studies on Repository Compound Stability in DMSO under Various Conditions. [Link]
-
PubMed. (2005). Biodegradation of nitroaromatic pollutants: from pathways to remediation. [Link]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. reachever.com [reachever.com]
- 3. acs.org [acs.org]
- 4. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-chloro-2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide | C16H11ClN4O5S2 | CID 2287791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-ethyl-4-nitrobenzamide | C9H10N2O3 | CID 347925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide | C14H19ClN2O | CID 5235615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Amino-5-nitro-N-[2-(1-piperidyl)ethyl]benzamide | C14H20N4O3 | CID 62159880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. "Solubility estimation and rapid structural characterization of small m" by Xin Chen [docs.lib.purdue.edu]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. Biodegradation of nitroaromatic pollutants: from pathways to remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cswab.org [cswab.org]
- 19. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
The Nitro Group in Benzamide Bioactivity: A Technical Guide to the "Warhead" vs. "Toxicophore" Dilemma
Executive Summary
The nitro group (
This guide analyzes the functional role of the nitro group in benzamide derivatives, moving beyond basic SAR to explore its mechanistic utility as a bioreductive warhead (e.g., in anti-tubercular DprE1 inhibitors) and a hypoxia-activated trigger in oncology.[1] It provides actionable protocols for assessing nitroreduction stability and strategies for bioisosteric replacement.
Part 1: Physicochemical & Electronic Modulation
The nitro group is a strong electron-withdrawing group (EWG) that fundamentally alters the benzamide pharmacophore.[1][2] Its inclusion is rarely passive; it drives binding affinity through two primary mechanisms:
-
Acidity Modulation: By withdrawing electron density from the benzene ring, an ortho or para nitro group significantly increases the acidity of the amide proton (
reduction). This enhances the hydrogen bond donor (HBD) capability of the amide nitrogen, strengthening interactions with target receptor carbonyls or aspartate/glutamate residues. -
-Hole Interactions: The electron-deficient nitrogen of the nitro group creates a localized positive electrostatic potential (a "
-hole") perpendicular to the molecular plane, allowing for specific stacking interactions with electron-rich protein residues.
Comparative Electronic Profiling
The following table contrasts the nitro group with common isosteres used to modulate benzamide electronics.
| Substituent | Hammett | Hammett | Lipophilicity ( | Bioactivity Impact |
| 0.78 | 0.71 | -0.28 | Maximal EWG effect; high metabolic liability (reduction). | |
| 0.66 | 0.56 | -0.57 | Strong EWG; metabolically robust but lacks | |
| 0.54 | 0.43 | 0.88 | Moderate EWG; increases lipophilicity significantly. | |
| 0.72 | 0.60 | -1.63 | High polarity; poor membrane permeability compared to nitro. |
Part 2: The Pharmacodynamic Interface (Mechanism of Action)
The "Suicide" Warhead: Covalent Inhibition of DprE1
One of the most sophisticated uses of the nitro group in benzamides is found in anti-tubercular agents (e.g., nitrobenzothiazinones and N-alkyl nitrobenzamides).[3] Here, the nitro group is not merely a binding element but a prodrug warhead .
Mechanism:
-
Recognition: The nitrobenzamide binds to the active site of the enzyme DprE1 (decaprenylphosphoryl-β-D-ribose 2′-oxidase).[4][5]
-
Bioactivation: The enzyme's FAD cofactor reduces the nitro group (
) to a nitroso intermediate ( ).[6] -
Covalent Capture: The electrophilic nitroso species reacts instantly with the thiol of Cys387 , forming a semimercaptal adduct. This irreversibly inhibits the enzyme, blocking cell wall arabinan synthesis.[7]
Figure 1: Mechanism of suicide inhibition by nitro-benzamides in Mycobacterium tuberculosis DprE1.[4]
Hypoxia-Activated Prodrugs (HAPs)
In oncology, nitrobenzamides utilize the "futile cycle" to target hypoxic tumor cores.
-
Normoxia: One-electron reduction creates a nitro radical anion. Oxygen rapidly re-oxidizes this back to the parent compound (futile cycle), preventing toxicity in healthy tissue.
-
Hypoxia: The lack of oxygen allows the reduction to proceed to the hydroxylamine/amine, which triggers DNA cross-linking or releases a cytotoxic effector.
Part 3: Metabolic Liability & Toxicology
The primary risk of incorporating a nitro group is its metabolic instability. The reduction pathway, catalyzed by cytosolic nitroreductases and CYP450s, generates reactive intermediates responsible for Ames positive results (mutagenicity).
The Reduction Cascade
The transition from Nitro
Figure 2: The metabolic reduction cascade.[8] Red nodes indicate toxic/reactive intermediates responsible for mutagenicity.
Part 4: Experimental Protocols
Protocol 1: Microsomal Nitroreduction Stability Assay
To determine if your benzamide lead is a substrate for rapid metabolic clearance or activation.
Materials:
-
Liver Microsomes (Human/Mouse/Rat) at 20 mg/mL protein.
-
NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compound (10 mM DMSO stock).
-
Stop Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).
Methodology:
-
Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Pre-incubation: Add 1 µL of Test Compound (final conc. 1 µM) to 199 µL of microsomal suspension. Incubate at 37°C for 5 mins.
-
Initiation: Add 50 µL of NADPH regenerating system.
-
Control: Run a parallel arm without NADPH to rule out chemical instability.
-
Hypoxia Arm: For HAP testing, seal the plate in a nitrogen-purged glovebox or use enzymatic oxygen scavengers (protocatechuic acid/protocatechuate 3,4-dioxygenase).
-
-
Sampling: At T=0, 5, 15, 30, and 60 min, remove 50 µL aliquots and quench immediately in 150 µL Stop Solution.
-
Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS. Monitor both the depletion of the Parent (Nitro) and the appearance of the Amine metabolite (+30 Da mass shift usually, but -O2/+H2 results in -14 Da net change from Nitro to Amine).
Interpretation:
-
High Intrinsic Clearance (
): Indicates rapid reduction. If the amine is inactive, the nitro group is a liability. -
Amine Formation: Confirm identity using authentic amino-benzamide standards.
Part 5: Bioisosteric Replacement Strategies
When the nitro group poses unacceptable toxicity (Ames positive) or solubility issues, the following replacements are validated for benzamides:
-
Trifluoromethyl (
):-
Why: Retains EWG character and metabolic stability.
-
Trade-off: Increases lipophilicity (LogP), potentially lowering solubility.
-
-
Cyano (
):-
Why: Similar linear geometry and EWG strength. Less prone to metabolic reduction.
-
Trade-off: Loses the "
-hole" stacking capability.
-
-
Methylsulfonyl (
):-
Why: Strong EWG, high polarity (lowers LogP).
-
Trade-off: Can reduce membrane permeability due to high polarity.
-
References
-
Mechanism of DprE1 Inhibition: Trefzer, C., et al. (2010). "Benzothiazinones: prodrugs that target DprE1, an essential enzyme in Mycobacterium tuberculosis cell wall synthesis." Journal of the American Chemical Society.
-
Nitroreduction & Toxicity: Nepali, K., et al. (2019). "Nitro-Group-Containing Drugs."[4][5][6][9][10][11][12][13][14] Journal of Medicinal Chemistry.
-
Hypoxia-Activated Prodrugs: Wilson, W. R., & Hay, M. P. (2011). "Targeting hypoxia in cancer therapy." Nature Reviews Cancer.
-
Benzamide Bioisosteres: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Piperidine Moiety: A Privileged Scaffold in Modern Drug Discovery
Executive Summary
The piperidine ring—a six-membered nitrogen-containing heterocycle—is arguably the most ubiquitous "privileged scaffold" in medicinal chemistry. Found in over twenty distinct drug classes and thousands of bioactive compounds, its structural versatility allows it to serve as a core connector, a pharmacophore element, or a physicochemical modulator. However, its widespread utility comes with significant challenges, particularly regarding hERG channel blockade and metabolic stability. This guide provides a technical deep-dive into the piperidine moiety, offering actionable strategies for its deployment in drug design, protocols for mitigating its liabilities, and cutting-edge synthetic methodologies.
The Physicochemical Core: Conformation and Basicity
Conformational Analysis
Unlike its aromatic counterpart pyridine, piperidine exists primarily in a chair conformation, similar to cyclohexane. This 3D architecture is critical for its function as a scaffold.
-
Chair Preference: The piperidine ring predominantly adopts a chair conformation to minimize torsional strain.
-
Equatorial Preference: Substituents at the C2, C3, and C4 positions generally prefer the equatorial orientation to avoid 1,3-diaxial interactions (A-values).
-
Nitrogen Inversion: The nitrogen lone pair undergoes rapid pyramidal inversion ($ \Delta G^\ddagger \approx 6.1 $ kcal/mol), but in N-substituted piperidines, the substituent often prefers the equatorial position to minimize steric clash, though this can be influenced by the "anomeric effect" if electronegative groups are adjacent.
The Basicity Challenge
The secondary amine of piperidine is highly basic ($ pK_a \approx 11.22 $). This property is a double-edged sword in drug design:
-
Pro: At physiological pH (7.4), the nitrogen is almost exclusively protonated (>99.9%). This positive charge allows for critical salt-bridge interactions with anionic residues (Asp/Glu) in target proteins (e.g., GPCRs).
-
Con: High basicity correlates with poor membrane permeability (low $ LogD_{7.4} $) and high affinity for the hERG potassium channel (cardiotoxicity risk).
Table 1: Impact of Substitution on Piperidine Basicity
| Compound | Structure Description | Approx. $ pK_a $ | Effect |
|---|---|---|---|
| Piperidine | Unsubstituted | 11.2 | High basicity; potential permeability issues. |
| N-Methylpiperidine | Tertiary amine | 10.1 | Slight reduction; improved lipophilicity. |
| 4-Fluoropiperidine | Electron-withdrawing group (EWG) | ~9.5 | Inductive effect lowers $ pK_a $; reduces cation-pi potential. |
| 4,4-Difluoropiperidine | Gem-difluoro | ~8.4 | Significant $ pK_a $ reduction; improved metabolic stability. |
| Morpholine | O-atom bioisostere | 8.3 | Common strategy to lower basicity while retaining shape. |
| N-Arylpiperidine | Aniline-like | 4.0 - 5.0 | Drastic reduction; loss of protonation at pH 7.4. |
Strategic Application: Mechanism of Action
GPCRs: The Ionic Lock
In aminergic GPCRs (Dopamine, Serotonin, Opioid receptors), the protonated nitrogen of the piperidine ring frequently serves as the primary anchor. It forms an ionic bond with a conserved Aspartate residue in Transmembrane Helix 3 (TM3) (e.g., Asp3.32).
-
Example: In Fentanyl and Risperidone , the piperidine nitrogen is essential for this high-affinity interaction.
Kinases: Solvent Front Interactions
In kinase inhibitors, piperidine moieties are often positioned to extend into the solvent-exposed region. Here, they improve solubility and can form hydrogen bonds with the hinge region or specific water networks.
-
Example: Palbociclib (CDK4/6 inhibitor) utilizes a piperazine (piperidine analog) to modulate physicochemical properties and solvent interaction.
Visualization: The Pharmacophore Map
The following diagram illustrates the dual role of the piperidine scaffold in a hypothetical GPCR binding pocket.
Caption: Pharmacophore mapping of the protonated piperidine moiety within a GPCR binding pocket, highlighting the critical ionic lock and auxiliary interactions.
Safety & Toxicology: The hERG Liability
One of the most significant risks associated with piperidine-containing drugs is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation and fatal arrhythmias (Torsades de Pointes).
Mechanism of Blockade
The hERG channel pore is lined with aromatic residues, specifically Tyr652 and Phe656 .
-
Cation-Pi Interaction: The protonated nitrogen of the piperidine interacts strongly with the pi-electron cloud of Tyr652.
-
Hydrophobic Stacking: The hydrophobic carbon frame of the piperidine ring (and attached substituents) engages in pi-stacking or hydrophobic interactions with Phe656.
Protocol: Strategic hERG Mitigation Workflow
Objective: Reduce hERG affinity ($ IC_{50} > 10 \mu M $) while maintaining target potency.
Step 1: Basicity Modulation (The $ pK_a $ Knob)
-
Rationale: Reducing the $ pK_a $ below ~8.5 reduces the fraction of protonated species at physiological pH, weakening the cation-pi interaction with Tyr652.
-
Action: Introduce electron-withdrawing groups (EWGs) adjacent to the nitrogen.
-
Tactic: Add a Fluorine atom at C3 or C4.
-
Tactic: Convert to a morpholine or piperazine (if tolerated).
-
Step 2: Lipophilicity Reduction (The LogP Knob)
-
Rationale: hERG binding is driven by hydrophobicity. Lowering LogP reduces non-specific binding.
-
Action: Introduce polar groups or heteroatoms.
-
Tactic: Add a hydroxyl group or replace a phenyl ring with a pyridine/pyrimidine.
-
Step 3: Zwitterion Strategy
-
Rationale: Introducing a negatively charged group (carboxylate) neutralizes the net charge and creates electrostatic repulsion with the channel pore.
-
Action: Append a carboxylic acid moiety (e.g., Fexofenadine vs. Terfenadine).
Step 4: Conformational Restriction
-
Rationale: The hERG pore is promiscuous but requires specific induced-fit conformations. Rigidifying the scaffold can prevent the molecule from adopting the hERG-binding pose.
-
Action: Bridge the piperidine ring (e.g., azabicycloheptane) or fuse it to an aromatic system.
Caption: Decision tree for mitigating hERG toxicity in piperidine-based lead compounds.
Synthetic Innovations: Accessing New Chemical Space
Traditionally, substituted piperidines were accessed via the hydrogenation of pyridines (often requiring high pressure and yielding cis/trans mixtures) or nucleophilic substitution. However, modern drug discovery demands precise, 3D-functionalized scaffolds.
Emerging Methodology: Biocatalytic C-H Oxidation + Cross-Coupling
A groundbreaking 2024 study (Science) introduced a modular approach to functionalize the inert C(sp3)-H bonds of piperidines.
Protocol Overview:
-
Biocatalytic Oxidation: Use engineered enzymes (hydroxylases) to selectively install a hydroxyl group at a specific position (C2, C3, or C4) of the piperidine ring. This overcomes the lack of "chemical handles" on the saturated ring.
-
Activation: Convert the hydroxyl group to an active ester or halide.
-
Radical Cross-Coupling: Employ Nickel (Ni) electrocatalysis or photoredox catalysis to couple the activated piperidine with diverse aryl or alkyl halides.
Advantages:
-
Stereocontrol: Enzymes provide perfect enantioselectivity.
-
Modularity: Allows "late-stage functionalization" of the piperidine core, enabling the rapid generation of SAR libraries without de novo synthesis.
Caption: Modular synthesis workflow combining biocatalysis and radical cross-coupling for piperidine functionalization (Adapted from Science 2024).[1]
Case Study: Optimization of Akt Inhibitor E22
Context: The development of Akt inhibitors for cancer therapy is often plagued by hERG toxicity due to the necessity of a basic amine for kinase binding. Challenge: Lead compound A12 (a 3,4-disubstituted piperidine) showed potent antitumor activity but significant hERG blockade.[2][3] Solution (Compound E22):
-
Conformational Restriction: The researchers utilized a 3,4,6-trisubstituted piperidine scaffold.[2][4]
-
Structural Lock: The addition of the substituent at C6 locked the piperidine into a specific chair conformation that favored binding to the Akt kinase domain (on-target) while disrupting the induced-fit binding required for the hERG channel (off-target).
-
Result: Compound E22 demonstrated superior potency, reduced hERG blockade ($ IC_{50} $ shift from dangerous to safe), and >90% tumor growth inhibition in xenograft models.[2][4]
Key Takeaway: The piperidine scaffold is not a static ring; its 3D conformational landscape can be manipulated via substitution patterns to divorce on-target efficacy from off-target toxicity.
References
-
Biocatalytic C-H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis. Science, 2024.[1][5][6][7][8] [5]
-
Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors. Journal of Medicinal Chemistry, 2019.[2][4] [3]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2022.
-
Insights into the Molecular Mechanism of hERG1 Channel Activation and Blockade by Drugs. International Journal of Molecular Sciences, 2017.
-
pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 2009.[9]
Sources
- 1. news-medical.net [news-medical.net]
- 2. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biocatalytic C-H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sciencedaily.com [sciencedaily.com]
- 8. New molecule-creation method a ‘powerful tool’ to accelerate drug synthesis and discovery | Rice News | News and Media Relations | Rice University [news.rice.edu]
- 9. semanticscholar.org [semanticscholar.org]
Application Note: Quantitative Determination of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide in Biological Matrices
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Precise Quantification
The development of novel therapeutic agents necessitates robust and reliable analytical methods to characterize their pharmacokinetic and pharmacodynamic profiles. 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide is a molecule of interest in contemporary drug discovery, and understanding its absorption, distribution, metabolism, and excretion (ADME) is paramount to advancing its clinical development. Accurate quantification of this compound in biological samples such as plasma, serum, and urine is the cornerstone of these investigations, providing critical data for dose-response assessments, toxicity studies, and overall safety and efficacy evaluation.
This document provides a comprehensive guide to the analytical methodologies for the quantitative determination of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide in biological matrices. We will delve into the rationale behind method selection, provide detailed, step-by-step protocols for sample preparation and analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and outline a rigorous validation strategy compliant with major regulatory guidelines. This application note is designed to be a practical resource, empowering researchers to generate high-quality, reproducible data.
Physicochemical Landscape of the Analyte
Structure:
Table 1: Estimated Physicochemical Properties of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide
| Property | Estimated Value | Rationale and Implications for Analysis |
| Molecular Formula | C₁₄H₁₉N₃O₃ | |
| Molecular Weight | ~293.32 g/mol | |
| pKa (most basic) | ~8.5 - 9.5 | The piperidine nitrogen is expected to be the most basic center, readily protonated at physiological pH. This is a critical parameter for developing effective sample preparation strategies, particularly for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). |
| logP | ~2.0 - 3.0 | This estimated octanol-water partition coefficient suggests moderate lipophilicity. This property influences the choice of extraction solvents for LLE and the type of stationary phase for SPE and HPLC, indicating that reversed-phase chromatography would be a suitable approach. |
| Solubility | Poorly soluble in water; soluble in organic solvents like methanol and acetonitrile. | This dictates the choice of solvents for stock solutions, and sample reconstitution after extraction. |
Disclaimer: These values are estimations and should be experimentally verified during method development.
Analytical Strategy: The Power of LC-MS/MS
For the quantification of small molecules in complex biological matrices, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) stands as the gold standard. Its unparalleled selectivity, sensitivity, and wide dynamic range make it the ideal platform for this application. The chromatographic separation provided by HPLC resolves the analyte from endogenous matrix components, while the mass spectrometer offers highly specific detection and quantification.
Sample Preparation: Isolating the Target
The complexity of biological matrices necessitates a robust sample preparation strategy to remove proteins and other interfering substances that can compromise the analytical results through matrix effects or by fouling the analytical instrumentation. We present three commonly employed and effective techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Workflow for Sample Preparation
Caption: General workflow for biological sample preparation.
Protocol 1: Protein Precipitation (PPT)
PPT is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples.[3] It is often the first approach attempted due to its simplicity.
Principle: A water-miscible organic solvent, such as acetonitrile or methanol, is added to the biological sample to disrupt the solvation of proteins, causing them to precipitate out of solution.
Step-by-Step Protocol:
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition and inject into the LC-MS/MS system.
Causality: Acetonitrile is often preferred over methanol as it tends to precipitate proteins more effectively and can result in a cleaner extract.[3]
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a higher degree of sample cleanup compared to PPT by partitioning the analyte into an immiscible organic solvent.[4]
Principle: The analyte is partitioned between the aqueous biological matrix and an immiscible organic solvent based on its relative solubility. The pH of the aqueous phase can be adjusted to suppress the ionization of the analyte, thereby increasing its partitioning into the organic phase.
Step-by-Step Protocol:
-
To 100 µL of plasma/serum sample in a glass tube, add the internal standard.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to deprotonate the piperidine nitrogen of the analyte (pH > 10).
-
Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Vortex for 5 minutes to ensure thorough mixing and partitioning.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition for LC-MS/MS analysis.
Causality: Adjusting the pH to above the pKa of the analyte neutralizes its charge, making it more soluble in the organic solvent and thus enhancing extraction efficiency.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the most comprehensive sample cleanup by utilizing a solid sorbent to retain the analyte while interferences are washed away.[5]
Principle: The analyte is retained on a solid sorbent bed based on its physicochemical properties. Interfering components are washed away with appropriate solvents, and the analyte is then eluted with a stronger solvent. Given the basic nature of the analyte, a cation-exchange or a mixed-mode (reversed-phase and cation-exchange) sorbent is recommended.
Step-by-Step Protocol (using a mixed-mode cation-exchange cartridge):
-
Conditioning: Pass 1 mL of methanol followed by 1 mL of water through the SPE cartridge.
-
Equilibration: Pass 1 mL of an acidic buffer (e.g., 2% formic acid in water) through the cartridge.
-
Sample Loading: Pre-treat 100 µL of the plasma/serum sample (containing internal standard) by diluting with 400 µL of the acidic buffer. Load the pre-treated sample onto the cartridge. The acidic conditions will ensure the piperidine nitrogen is protonated, facilitating retention on the cation-exchange sorbent.
-
Washing:
-
Wash 1: Pass 1 mL of the acidic buffer to remove polar interferences.
-
Wash 2: Pass 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the analyte with 1 mL of a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol). The basic conditions will neutralize the analyte, disrupting its interaction with the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase starting composition.
Causality: The multi-step wash process selectively removes different types of interferences, leading to a very clean final extract and minimizing matrix effects in the LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following are recommended starting parameters for the LC-MS/MS analysis. These should be optimized during method development.
Table 2: Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | A C18 column provides good retention for moderately lipophilic compounds. The smaller particle size enhances chromatographic efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier improves peak shape and promotes ionization in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in reversed-phase chromatography. |
| Gradient | 5% to 95% B over 5 minutes | A gradient elution is suitable for separating the analyte from potential metabolites and endogenous compounds. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogen in the piperidine ring is readily protonated, making positive ion mode ideal. |
| MS/MS Transitions | To be determined by infusion of a standard solution. Precursor ion will be [M+H]⁺. | The specific precursor and product ions must be optimized for maximum sensitivity and specificity. |
Bioanalytical Method Validation: Ensuring Data Integrity
A comprehensive validation of the bioanalytical method is mandatory to ensure its reliability for the intended application. The validation should be conducted in accordance with the guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6]
Validation Workflow
Caption: Key parameters for bioanalytical method validation.
Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Experimental Design | Acceptance Criteria (based on FDA/EMA guidelines) |
| Selectivity | To demonstrate that the method can differentiate the analyte and internal standard (IS) from endogenous matrix components. | Analyze at least six different sources of blank matrix. | Response in blank samples should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the IS.[7] |
| Calibration Curve & LLOQ | To establish the relationship between analyte concentration and instrument response and to define the lowest quantifiable concentration. | Prepare a series of calibration standards (at least 6-8 non-zero standards) by spiking blank matrix. Analyze in at least three separate runs. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ). LLOQ should have a signal-to-noise ratio of at least 5.[6] |
| Accuracy & Precision | To assess the closeness of the measured concentrations to the nominal values (accuracy) and the degree of scatter in the measurements (precision). | Analyze Quality Control (QC) samples at a minimum of four concentration levels (LLOQ, low, mid, high) in at least three separate runs. | Accuracy: Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). Precision: Coefficient of variation (CV) should not exceed 15% (20% at LLOQ).[8] |
| Recovery | To determine the efficiency of the extraction process. | Compare the analyte response from extracted samples with the response from post-extraction spiked samples at three QC levels. | Recovery should be consistent and reproducible, though a specific percentage is not mandated. |
| Matrix Effect | To evaluate the influence of co-eluting matrix components on the ionization of the analyte and IS. | Compare the analyte response in post-extraction spiked samples from at least six different matrix sources with the response of a neat solution at low and high QC levels. | The CV of the IS-normalized matrix factor should not be greater than 15%. |
| Stability | To ensure the analyte is stable under various conditions encountered during sample handling, storage, and analysis. | Analyze QC samples after exposure to different conditions: freeze-thaw cycles, short-term bench-top storage, long-term storage, and post-preparative storage. | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
Conclusion
The successful quantification of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide in biological samples is a critical step in its development as a potential therapeutic agent. The LC-MS/MS method, coupled with an appropriate sample preparation technique as detailed in this application note, provides the necessary sensitivity, selectivity, and reliability for this purpose. Rigorous method validation in accordance with regulatory guidelines is essential to ensure the integrity of the data generated. The protocols and validation strategies presented herein offer a robust framework for researchers to confidently and accurately determine the concentrations of this compound in various biological matrices, thereby facilitating its progression through the drug development pipeline.
References
-
PubChem. N-(2-(Ethylamino)ethyl)-4-nitrobenzamide hydrochloride. Available from: [Link]
-
PubChem. N-ethyl-4-nitrobenzamide. Available from: [Link]
-
Agilent Technologies. Extraction of Basic Drugs from Plasma with Polymeric SPE. 2011. Available from: [Link]
-
Hussein, M. A., et al. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Molecules, 25(18), 4247. Available from: [Link]
-
Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available from: [Link]
-
European Medicines Agency. Guideline on bioanalytical method validation. 2011. Available from: [Link]
-
Matar, K. M. (2014). A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 961, 103-109. Available from: [Link]
-
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. 2022. Available from: [Link]
-
ResearchGate. Design, docking, characterization and DFT screening of some novel derivatives of benzimidazole linked piperidine for antibacterial and antioxidant properties. 2023. Available from: [Link]
-
Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. 2023. Available from: [Link]
-
Matar, K. M. (2014). A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 961, 103-109. Available from: [Link]
-
Agilent Technologies. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available from: [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. 2012. Available from: [Link]
-
ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. 2023. Available from: [Link]
-
ResearchGate. Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. 2023. Available from: [Link]
-
ResearchGate. Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)?. 2022. Available from: [Link]
-
ResearchGate. Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. 2023. Available from: [Link]
-
Chemistry LibreTexts. Solid-Phase Extraction. 2023. Available from: [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation. 2018. Available from: [Link]
-
ResearchGate. Derivatization methods for LC-MS analysis of endogenous compounds. 2023. Available from: [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation for Biomarkers. 2023. Available from: [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]
-
Frontiers. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. 2022. Available from: [Link]
-
Bioanalysis Zone. 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. 2018. Available from: [Link]
-
Al-Suhaimi, E. A., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Scientific Reports, 14(1), 6439. Available from: [Link]
-
Arfianti, I. (2019). a protein precipitation extraction method. protocols.io. Available from: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis. 2022. Available from: [Link]
-
Krzek, J., et al. (2018). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. Acta Poloniae Pharmaceutica, 75(6), 1335-1340. Available from: [Link]
Sources
- 1. N-(2-(Ethylamino)ethyl)-4-nitrobenzamide hydrochloride | C11H16ClN3O3 | CID 119504537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-ethyl-4-nitrobenzamide | C9H10N2O3 | CID 347925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 5. agilent.com [agilent.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. fda.gov [fda.gov]
- 8. bioanalysisforum.jp [bioanalysisforum.jp]
Application Notes and Protocols for 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide: A Versatile Tool Compound for Enzyme Kinetics Studies
Introduction: Unveiling the Potential of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide in Enzyme Kinetics
In the landscape of drug discovery and biochemical research, the identification and characterization of novel enzyme inhibitors are of paramount importance. Small molecules that can selectively modulate enzyme activity serve as invaluable tools for elucidating biological pathways and as starting points for the development of new therapeutic agents. 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide is a synthetic organic compound that, by virtue of its distinct structural motifs, presents as a compelling candidate for the study of enzyme kinetics.
This molecule incorporates three key chemical features that suggest its utility as a tool compound:
-
The Benzamide Core: Benzamide and its derivatives are prevalent scaffolds in a multitude of biologically active compounds, known to interact with a wide range of enzyme classes.[1][2]
-
The Piperidine Moiety: The saturated heterocyclic piperidine ring is a common feature in many approved drugs and investigational compounds. It can participate in crucial binding interactions within enzyme active sites, including hydrogen bonding and hydrophobic interactions, and can influence the pharmacokinetic properties of a molecule.[3][4]
-
The 4-Nitro Group: The electron-withdrawing nitro group positioned on the benzamide ring can significantly influence the electronic properties of the molecule, potentially impacting its binding affinity and mechanism of action.[5] Furthermore, in certain enzymatic reactions, a nitro-substituted aromatic ring can serve as a chromogenic reporter, facilitating colorimetric assays.[6][7]
This comprehensive guide provides detailed application notes and protocols for the synthesis, characterization, and utilization of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide as a tool compound for studying enzyme kinetics, with a particular focus on its potential as an enzyme inhibitor. The protocols herein are designed to be robust and adaptable, enabling researchers to investigate the interaction of this compound with their enzyme of interest.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of a tool compound is fundamental to designing and interpreting enzyme kinetic experiments.
| Property | Value | Source |
| CAS Number | 1664-31-9 | [8] |
| Molecular Formula | C₁₄H₁₉N₃O₃ | [8] |
| Molecular Weight | 277.32 g/mol | [8] |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in DMSO and ethanol, sparingly soluble in water | Inferred from similar structures |
Synthesis of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide
The synthesis of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide can be readily achieved through a standard amidation reaction between 4-nitrobenzoyl chloride and N-(2-aminoethyl)piperidine. This straightforward synthesis allows for the reliable production of the compound in a laboratory setting.[9]
Protocol 1: Synthesis of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide
Materials:
-
4-Nitrobenzoyl chloride
-
N-(2-aminoethyl)piperidine
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve N-(2-aminoethyl)piperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane in a round-bottom flask under a nitrogen or argon atmosphere.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride (1.05 equivalents) in dichloromethane to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide as a solid.
Characterization:
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Application in Enzyme Inhibition Studies: A Focus on Acetylcholinesterase
Given the prevalence of the piperidine and benzamide moieties in cholinesterase inhibitors, 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide is a promising candidate for the inhibition of acetylcholinesterase (AChE), a key enzyme in the central and peripheral nervous systems.[10][11] The following protocols detail the use of this compound to determine its inhibitory potency (IC₅₀) and to elucidate its mechanism of inhibition against AChE.
Workflow for Investigating Enzyme Inhibition
Caption: Workflow for characterizing an enzyme inhibitor.
Protocol 2: Determination of the IC₅₀ of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide against Acetylcholinesterase
This protocol is based on the widely used Ellman's method, which utilizes acetylthiocholine as the substrate. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the yellow-colored 5-thio-2-nitrobenzoate anion, which can be monitored spectrophotometrically at 412 nm.
Materials:
-
Human recombinant or purified acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide (e.g., 10 mM) in DMSO.
-
Prepare working solutions of the inhibitor by serial dilution of the stock solution in phosphate buffer. Ensure the final DMSO concentration in the assay is low (typically ≤ 1%) to avoid affecting enzyme activity.
-
Prepare a solution of DTNB (e.g., 10 mM) in phosphate buffer.
-
Prepare a solution of ATCI (e.g., 10 mM) in phosphate buffer.
-
Prepare a working solution of AChE in phosphate buffer. The final concentration should be chosen to yield a linear reaction rate for at least 10 minutes.
-
-
Assay Setup (in a 96-well plate):
-
Add 20 µL of phosphate buffer to the blank wells.
-
Add 20 µL of the various dilutions of the inhibitor to the test wells.
-
Add 20 µL of phosphate buffer (containing the same percentage of DMSO as the inhibitor dilutions) to the control wells (no inhibitor).
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of the DTNB solution to all wells.
-
Pre-incubate the plate at a constant temperature (e.g., 25 °C or 37 °C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of the AChE working solution to all wells except the blank wells (add 20 µL of buffer to the blank wells).
-
Immediately after adding the enzyme, add 20 µL of the ATCI solution to all wells to start the reaction.
-
Monitor the increase in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes) using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).[12]
-
Protocol 3: Determination of the Mechanism of Inhibition and Kᵢ
To understand how 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide inhibits AChE, it is essential to determine its mechanism of action (e.g., competitive, non-competitive, uncompetitive, or mixed) and its inhibition constant (Kᵢ).[13] This is achieved by measuring the enzyme's reaction rates at various substrate and inhibitor concentrations.
Procedure:
-
Follow the general assay setup as described in Protocol 2.
-
Perform a matrix of experiments where both the concentration of the substrate (ATCI) and the concentration of the inhibitor are varied.
-
Use a range of ATCI concentrations, typically from 0.2 to 5 times the Michaelis-Menten constant (Kₘ) of AChE for ATCI.
-
For each substrate concentration, use a range of inhibitor concentrations around its previously determined IC₅₀ value (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).
-
-
Data Analysis:
-
Calculate the initial reaction rates for all combinations of substrate and inhibitor concentrations.
-
Generate a Lineweaver-Burk plot (double reciprocal plot) of 1/V versus 1/[S] for each inhibitor concentration.[14]
-
Analyze the resulting plots:
-
Competitive Inhibition: The lines will intersect on the y-axis.
-
Non-competitive Inhibition: The lines will intersect on the x-axis.
-
Uncompetitive Inhibition: The lines will be parallel.
-
Mixed Inhibition: The lines will intersect in the second or third quadrant.
-
-
The inhibition constant (Kᵢ) can be determined from replots of the slopes or y-intercepts of the Lineweaver-Burk plots against the inhibitor concentration. Alternatively, the data can be globally fitted to the appropriate Michaelis-Menten equation for the determined inhibition model using non-linear regression analysis software.
-
Broader Applications and Future Directions
While this guide has focused on acetylcholinesterase as a primary example, the versatile structure of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide suggests its potential as a tool compound for studying a variety of other enzymes. The benzamide scaffold is known to be present in inhibitors of enzymes such as carbonic anhydrases and various proteases.[15][16][17][18] The piperidine moiety is also a key feature in inhibitors of monoamine oxidases and lipases.[19][20]
Researchers are encouraged to utilize the foundational protocols provided herein as a starting point for screening 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide against their enzyme of interest. The chromogenic potential of the 4-nitro group may also be exploited in the design of novel substrates for certain classes of enzymes, where cleavage of the amide bond would release the colored 4-nitroaniline.[21][22][23]
The systematic investigation of the interactions of this and structurally related compounds with various enzymes will undoubtedly contribute to a deeper understanding of enzyme function and provide new avenues for the development of potent and selective enzyme modulators.
References
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. [Link]
-
Chromogenic nitrophenolate-based substrates for light-driven hybrid P450 BM3 enzyme assay. PubMed. [Link]
-
The Role of Piperidine Derivatives in Neurological Drug Discovery. Medium. [Link]
-
The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. Medium. [Link]
-
The Science Behind Chromogenic Substrates in Enzyme Assays. Medium. [Link]
-
:: Environmental Analysis Health and Toxicology. eaht.org. [Link]
-
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]
-
Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]
-
Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. [Link]
-
Discovering benzamide derivatives as glycogen phosphorylase inhibitors and their binding site at the enzyme. PubMed. [Link]
-
A continuous colorimetric assay for rhinovirus-14 3C protease using peptide p-nitroanilides as substrates. PubMed. [Link]
-
Piperine-mediated drug interactions and formulation strategy for piperine: recent advances and future perspectives. PubMed. [Link]
-
Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives. PubMed. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. hymasynthesis.com. [Link]
-
Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine. PubMed. [Link]
-
Irreversible enzyme inhibitors. CLII. Proteolytic enzymes. 10. Inhibition of guinea pig complement by substituted benzamidines. Journal of Medicinal Chemistry. [Link]
-
17 Inhibition Kinetics Measurement. protocols.io. [Link]
-
Multi-Wavelength Dye Concentration Determination for Enzymatic Assays: Evaluation of Chromogenic para-Nitrophenol over a Wide pH Range. ResearchGate. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Kinetic plots of (a,c,e) acetylcholinesterase (AChE) and (b,d,f)... ResearchGate. [Link]
-
4-Nitrobenzamide. PubChem. [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]
-
IC50 Determination. edX. [Link]
-
Microbial proteases and their applications. Frontiers. [Link]
-
How to determine substrate / coenzyme concentrations for determination of inhibitor IC50, with the goal of comparing between two homologous enzymes? ResearchGate. [Link]
- Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran.
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Life Sciences International Journal of Nano Bio & Science. [Link]
-
A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. [Link]
-
Detection of protease activities using specific aminoacyl or peptidyl p-nitroanilides after sodium dodecyl sulfate - polyacrylamide gel electrophoresis and its applications. PubMed. [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical & Pharmacology Journal. [Link]
-
Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]
-
Inhibition of four human serine proteases by substituted benzamidines. PubMed. [Link]
-
Benzamide, 4-nitro-N-ethyl-N-methyl-. PubChem. [Link]
-
Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
-
Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine. PubMed. [Link]
-
Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC. [Link]
-
Acetylcholinesterase Inhibitors:Myasthenia Gravis Treatment(Part 1). YouTube. [Link]
-
N-(2,2-Diphenylethyl)-4-nitrobenzamide. MDPI. [Link]
-
N-(2-(Ethylamino)ethyl)-4-nitrobenzamide hydrochloride. PubChem. [Link]
-
SOP: Enzyme Assays: pNA. Soils Lab - University of Illinois. [Link]
-
4'-Nitrobenzanilide. PubChem. [Link]
Sources
- 1. Discovering benzamide derivatives as glycogen phosphorylase inhibitors and their binding site at the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromogenic nitrophenolate-based substrates for light-driven hybrid P450 BM3 enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. 1664-31-9|4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide|BLDpharm [bldpharm.com]
- 9. mdpi.com [mdpi.com]
- 10. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. courses.edx.org [courses.edx.org]
- 13. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. RSC - Page load error [pubs.rsc.org]
- 18. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing [mdpi.com]
- 21. A continuous colorimetric assay for rhinovirus-14 3C protease using peptide p-nitroanilides as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Microbial proteases and their applications [frontiersin.org]
- 23. Detection of protease activities using specific aminoacyl or peptidyl p-nitroanilides after sodium dodecyl sulfate - polyacrylamide gel electrophoresis and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Western Blot Protocol for Assessing Protein Expression Changes Following Treatment with 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide
Introduction
Western blotting is a cornerstone technique in molecular biology, enabling the specific identification and semi-quantitative analysis of proteins within a complex biological sample.[1] This method is indispensable for understanding how therapeutic compounds or other stimuli alter cellular protein landscapes. The core principle involves separating proteins by size via gel electrophoresis, transferring them to a solid membrane, and detecting a specific protein of interest using antibodies.
This guide focuses on the application of Western blotting to study the effects of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide, a member of the benzamide class of compounds. Benzamides are recognized for their diverse biological activities, which can include the inhibition of key enzymes and modulation of critical signaling pathways.[2][3] The incorporation of a nitro group, in particular, is often a strategic choice in medicinal chemistry to enhance bioactivity.[2][4] Therefore, investigating the impact of this specific benzamide derivative on protein expression is a critical step in elucidating its mechanism of action and therapeutic potential.
The following protocol is designed to provide a robust, self-validating framework for researchers. It moves beyond a simple list of steps to explain the causality behind key experimental choices, ensuring the generation of reliable, reproducible, and high-quality data.
Overall Experimental Workflow
The entire process, from cell preparation to final data analysis, follows a logical sequence of carefully controlled steps. Each stage is critical for the success of the subsequent one.
Caption: High-level workflow for Western blot analysis.
Materials and Reagents
Successful Western blotting depends on high-quality reagents. The following table provides a comprehensive list of necessary materials.
| Reagent/Material | Recommended Specifications | Purpose |
| Cell Culture | ||
| Cell Line | Appropriate for the research question (e.g., cancer cell line, immortalized line) | Biological system for treatment |
| Culture Medium & FBS | As recommended for the chosen cell line | Cell growth and maintenance |
| 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide | High purity (>98%) | The compound of interest |
| Vehicle (e.g., DMSO) | ACS grade or higher | Solvent for the compound; used as a negative control |
| Lysis & Quantification | ||
| RIPA Lysis Buffer | See Table 2 for recipe | Solubilizes cellular proteins |
| Protease/Phosphatase Inhibitor Cocktail | 100X commercial cocktail | Prevents protein degradation[5] |
| BCA Protein Assay Kit | Commercial kit (e.g., Thermo Fisher Scientific) | Quantifies total protein concentration[6] |
| Electrophoresis & Transfer | ||
| Acrylamide/Bis-acrylamide solution | 30% or 40% stock solution | Gel matrix for protein separation |
| SDS (Sodium Dodecyl Sulfate) | Electrophoresis grade | Denatures and imparts negative charge to proteins |
| Tris-HCl | Molecular biology grade | Buffering agent for gels and buffers |
| PVDF or Nitrocellulose Membrane | 0.45 µm pore size | Solid support for protein transfer |
| Methanol | ACS grade | Facilitates protein binding to the membrane during transfer |
| Immunodetection | ||
| Blocking Buffer | 5% (w/v) non-fat dry milk or BSA in TBST | Prevents non-specific antibody binding[7] |
| TBST (Tris-Buffered Saline with Tween 20) | See Table 2 for recipe | Wash buffer |
| Primary Antibody | Validated for Western Blotting | Specifically detects the protein of interest |
| HRP-conjugated Secondary Antibody | Species-specific to the primary antibody host | Binds to the primary antibody for detection[8] |
| ECL (Enhanced Chemiluminescence) Substrate | Commercial kit | Reacts with HRP to produce a light signal |
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
The goal of this step is to expose the biological system to the compound in a controlled manner. It is crucial to perform dose-response and time-course experiments to identify the optimal concentration and duration of treatment that elicits a measurable change in the protein of interest without causing excessive cell death.
-
Cell Seeding: Plate cells in appropriate culture dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Preparation: Prepare a concentrated stock solution of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide in a suitable solvent like DMSO.
-
Treatment: Once cells are attached and growing (typically 24 hours after seeding), replace the medium with fresh medium containing the desired concentration of the compound.
-
Crucial Control: Always include a "vehicle-only" control group that receives the same concentration of the solvent (e.g., DMSO) as the treated groups. This ensures that any observed effects are due to the compound and not the solvent.
-
-
Incubation: Incubate the cells for the predetermined time (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Lysate Preparation
This step aims to efficiently extract total protein from the cells while preventing its degradation. The choice of lysis buffer is critical; RIPA buffer is a robust choice for solubilizing cytoplasmic, membrane, and nuclear proteins.[9][10]
-
Preparation: Place culture dishes on ice. Prepare the required volume of RIPA Lysis Buffer and supplement it immediately before use with a protease and phosphatase inhibitor cocktail (e.g., 10 µL of 100X cocktail per 1 mL of buffer).[5][10]
-
Washing: Aspirate the culture medium and wash the cells twice with ice-cold PBS to remove any residual medium.
-
Lysis: Add the ice-cold supplemented RIPA buffer to the dish (e.g., 1 mL for a 10 cm dish).[11] Scrape the adherent cells using a cell scraper and transfer the resulting cell suspension to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarification: Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C. This will pellet the insoluble cellular debris.[11]
-
Collection: Carefully transfer the clear supernatant, which contains the soluble proteins, to a new pre-chilled tube. Discard the pellet. The samples are now ready for protein quantification.
Table 2: Key Buffer Recipes
| Buffer | Components |
| RIPA Lysis Buffer | 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40 (or Triton X-100), 0.5% sodium deoxycholate, 0.1% SDS.[10][12] |
| 10X TBST | 200 mM Tris, 1.5 M NaCl, adjust pH to 7.6. Add 1% (v/v) Tween 20. |
| 2X Laemmli Buffer | 4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004% bromophenol blue, 0.125 M Tris-HCl, pH 6.8. |
Protocol 3: Protein Quantification (BCA Assay)
To make valid comparisons between samples, it is essential to load an equal amount of total protein from each sample into the gel. The BCA assay is a sensitive, detergent-compatible method for protein quantification.[6]
-
Prepare Standards: Prepare a set of protein standards of known concentration (typically using Bovine Serum Albumin, BSA) by performing serial dilutions. This will be used to generate a standard curve.
-
Prepare Samples: In a 96-well microplate, add 25 µL of each standard and unknown sample (in duplicate or triplicate).[13]
-
Prepare Working Reagent: Prepare the BCA Working Reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).[14]
-
Incubation: Add 200 µL of the Working Reagent to each well, mix gently, and incubate the plate at 37°C for 30 minutes.[6][13]
-
Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.
-
Calculation: Determine the protein concentration of your samples by comparing their absorbance values to the standard curve.
Protocol 4: SDS-PAGE (Protein Separation)
-
Sample Preparation: Based on the quantification results, calculate the volume of each lysate needed to obtain 20-30 µg of protein. Add an equal volume of 2X Laemmli sample buffer to each sample.[11]
-
Denaturation: Boil the samples at 95-100°C for 5 minutes. This denatures the proteins and ensures they are coated with a negative charge from the SDS.
-
Gel Electrophoresis: Load the denatured samples into the wells of a polyacrylamide gel. Include a protein molecular weight marker in one lane to track the separation. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
Protocol 5: Electrotransfer
This step moves the separated proteins from the fragile gel onto a durable PVDF or nitrocellulose membrane, creating a "blot".[15]
-
Preparation: Pre-activate the PVDF membrane by briefly immersing it in methanol, then equilibrate the gel, membrane, and filter papers in ice-cold transfer buffer.
-
Assemble Sandwich: Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the layers. The correct orientation is critical: the membrane should be between the gel and the positive electrode (anode).
-
Transfer: Perform the transfer using a wet (tank) or semi-dry transfer system. Wet transfer is often preferred for quantitative accuracy.[15] Typical conditions for a wet transfer are 100 V for 60-90 minutes or overnight at a lower voltage (e.g., 30 V) at 4°C.[16] Transfer conditions may need to be optimized based on the molecular weight of the target protein.[17]
Protocol 6: Immunodetection
This is the visualization phase where specific antibodies are used to detect the protein of interest.
Caption: Principle of indirect chemiluminescent detection.
-
Blocking: After transfer, wash the membrane briefly in TBST. Incubate the membrane in blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature with gentle agitation. This step is crucial as it covers unoccupied sites on the membrane, preventing non-specific binding of the antibodies.[7]
-
Primary Antibody Incubation: Discard the blocking buffer and incubate the membrane with the primary antibody diluted in fresh blocking buffer. The optimal dilution must be determined empirically, but a good starting point is the manufacturer's recommendation. Incubation is typically performed for 1-2 hours at room temperature or overnight at 4°C with gentle shaking.[18][19][20][21] The overnight incubation at 4°C often yields a better signal-to-noise ratio.[18]
-
Washing: After incubation, remove the primary antibody solution. Wash the membrane three times for 5-10 minutes each with a large volume of TBST to remove any unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with agitation.[19][22] The secondary antibody must be specific to the host species of the primary antibody (e.g., if the primary is a rabbit antibody, use an anti-rabbit secondary).[8]
-
Final Washes: Repeat the washing step (Step 3) to thoroughly remove any unbound secondary antibody. This is critical for reducing background noise.
Protocol 7: Signal Detection and Data Analysis
-
Detection: Place the membrane on a clean surface. Prepare the ECL substrate by mixing the components according to the manufacturer's protocol and apply it evenly across the membrane.
-
Imaging: Immediately transfer the membrane to a digital imaging system (e.g., a CCD camera-based imager) and capture the chemiluminescent signal. Use an exposure time that provides a strong signal without saturating the bands.
-
Data Analysis:
-
Densitometry: Use image analysis software to measure the intensity (pixel density) of the bands corresponding to your protein of interest.[23]
-
Normalization: To account for any variations in protein loading, you must normalize the intensity of your target protein band to that of a loading control band on the same blot. A loading control is a ubiquitously expressed protein whose levels are not expected to change with treatment (e.g., β-actin, GAPDH, or tubulin).
-
Quantification: The final result is expressed as the ratio of the target protein intensity to the loading control intensity. These normalized values can then be compared across different treatment groups (e.g., vehicle vs. treated) to determine the relative change in protein expression.[24]
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Bands | Inefficient protein transfer; inactive antibody; insufficient protein loaded. | Confirm transfer with Ponceau S stain; use a new antibody aliquot; load more protein (20-30 µg). |
| High Background | Insufficient blocking; antibody concentration too high; inadequate washing. | Increase blocking time to 2 hours; optimize antibody dilution; increase the number and duration of wash steps. |
| Weak Signal | Low protein abundance; antibody concentration too low; expired ECL substrate. | Use a stronger lysis buffer or load more protein; decrease antibody dilution; use fresh ECL substrate. |
| Multiple/Non-specific Bands | Antibody cross-reactivity; protein degradation. | Use a more specific, validated antibody; ensure fresh protease inhibitors were used during lysis. |
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12091, 4-Nitrobenzamide. [Link]
-
MDPI. N-(2,2-Diphenylethyl)-4-nitrobenzamide. [Link]
-
Creative Diagnostics. Western Blot-Incubation & Visualization Protocol. [Link]
-
Bio-Rad. General Protocol for Western Blotting. [Link]
-
Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429–434. [Link]
-
Bio-Rad. Transfer Conditions. [Link]
-
PraxiLabs. How to Analyze Western Blot Data. [Link]
-
Sino Biological. Secondary Antibody Incubation for Western Blotting. [Link]
-
Bio-Techne. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading. [Link]
-
Precision Biosystems. Benefits to running the secondary antibody at 4 degrees Celsius during Western Blotting. [Link]
-
ResearchGate. What is appropriate incubation time for primary antibody in western blot analysis?. [Link]
-
Bio-Rad. Image Analysis and Quantitation for Western Blotting. [Link]
-
Precision Biosystems. How to select the correct blocking buffer for Western Blotting. [Link]
-
Li, H. Y., et al. (2016). Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. Molecules, 21(6), 735. [Link]
-
SENSResearchFoundation. (2020). Western Blot Protocol. YouTube. [Link]
-
Biocompare. Western Blot Blocking Buffers. [Link]
-
Bio-protocol. BCA (Bicinchoninic Acid) Protein Assay. [Link]
-
Azure Biosystems. When to use Wet, Semi-Dry and Dry Transfers for Western Blots. [Link]
-
G-Biosciences. BCA (Bicinchoninic Acid) Protein Assay. [Link]
-
LI-COR Biosciences. Blocking Buffer Optimization Protocol. [Link]
-
Boster Biological Technology. Western Blot Lysis Buffer Guide: NP-40 vs RIPA vs SDS. [Link]
-
LabXchange. How to Interpret a Western Blot: The basics. [Link]
-
Bio-Rad. Western Blotting Data Analysis. [Link]
-
Pries, V., et al. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. Cell chemical biology, 25(3), 333–342.e4. [Link]
Sources
- 1. praxilabs.com [praxilabs.com]
- 2. 2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | Benchchem [benchchem.com]
- 3. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 7. biocompare.com [biocompare.com]
- 8. sinobiological.com [sinobiological.com]
- 9. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 10. bosterbio.com [bosterbio.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. ウェスタンブロットの転写メソッド | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Western blot transfer techniques | Abcam [abcam.com]
- 18. Western Blot Antibody Staining & Detection [novusbio.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. Western blotting guide: Part 5, Primary Antibodies [jacksonimmuno.com]
- 21. researchgate.net [researchgate.net]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. bio-rad.com [bio-rad.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes & Protocols: Evaluating the Therapeutic Efficacy of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide in Preclinical Models of Cardiac Hypertrophy and Heart Failure
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of established murine and rat models to investigate the therapeutic potential of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide in the context of cardiac hypertrophy and heart failure. While the specific biological targets of this compound are under investigation, its structural motifs, including the nitrobenzamide and piperidine moieties, are found in various pharmacologically active agents, suggesting a potential for therapeutic intervention in complex diseases.[1][2] This document details the scientific rationale for model selection, provides step-by-step protocols for inducing cardiac pathology, and outlines key efficacy endpoints. The methodologies are designed to ensure scientific rigor, reproducibility, and adherence to the highest ethical standards in animal research.
Introduction and Scientific Rationale
Pathological cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to chronic pressure or volume overload that can ultimately progress to heart failure, a condition with high morbidity and mortality.[3][4] The development of novel therapeutics to halt or reverse this maladaptive remodeling is a critical goal in cardiovascular medicine.
The compound 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide incorporates chemical features that suggest potential bioactivity. Nitro-containing compounds have demonstrated a wide range of pharmacological effects, including anti-inflammatory and anti-cancer properties, often through modulation of cellular signaling pathways.[1][5] The piperidine nucleus is a common scaffold in many pharmaceuticals, contributing to a variety of biological activities.[2] While the precise mechanism of action for this specific molecule is yet to be elucidated, its structural components warrant investigation into its potential to modulate pathways involved in cardiac stress responses.
This guide will focus on two robust and widely utilized animal models that recapitulate key aspects of human heart failure:
-
Pressure Overload-Induced Cardiac Hypertrophy: The Transverse Aortic Constriction (TAC) model in mice.[3][6]
-
Beta-Adrenergic-Induced Cardiac Hypertrophy: The Isoproterenol (ISO) infusion model in rats.[7][8]
The selection of these models allows for the evaluation of the compound's efficacy against distinct, yet clinically relevant, drivers of cardiac pathology.
Ethical Considerations in Animal Research
All animal experiments must be conducted in accordance with the highest ethical standards and approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be rigorously applied.[9][10]
-
Replacement: In vitro studies using cardiac cell lines should be conducted to determine preliminary efficacy and toxicity before proceeding to in vivo models.
-
Reduction: Experimental designs should be statistically robust to allow for the use of the minimum number of animals required to obtain scientifically valid results.[11]
-
Refinement: All procedures, particularly surgical interventions, must be refined to minimize pain, suffering, and distress. This includes the use of appropriate anesthesia, analgesia, and monitoring.[10][11]
Experimental Workflow Overview
The general workflow for evaluating the efficacy of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide in these models is as follows:
Figure 1: General experimental workflow for preclinical efficacy testing.
Protocol 1: Transverse Aortic Constriction (TAC) Mouse Model
The TAC model induces pressure overload by surgically constricting the transverse aorta, leading to a compensatory hypertrophy of the left ventricle that can progress to heart failure.[3][6] This model is highly reproducible and mimics human cardiovascular diseases stemming from conditions like aortic stenosis.[3]
Materials
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic: Isoflurane[12]
-
Analgesics: Buprenorphine, Meloxicam[12]
-
Surgical instruments: forceps, scissors, needle holder, chest retractor[13]
-
Suture material: 5-0 silk, 6-0 proline[12]
-
Ventilator for small rodents[13]
-
Heating pad to maintain body temperature[13]
-
7-0 silk suture for ligation
-
27-gauge needle
Surgical Procedure
-
Anesthesia and Preparation: Anesthetize the mouse with 1.5-2% isoflurane.[3] Place the animal in a supine position on a heating pad. Perform endotracheal intubation and connect to a rodent ventilator (125-150 breaths/minute).[3][13] Shave and disinfect the surgical area.
-
Surgical Incision: Make a small incision at the suprasternal notch. Carefully dissect to expose the trachea and underlying muscles.
-
Aortic Arch Exposure: Perform a partial thoracotomy to the second rib and retract the sternum to visualize the transverse aortic arch.[13]
-
Aortic Constriction: Identify the transverse aorta. Using curved forceps, carefully pass a 7-0 silk suture under the aorta between the innominate and left carotid arteries.[13]
-
Ligation: Tie the suture around the aorta and a 27-gauge needle. Once the knot is secure, promptly remove the needle. This creates a standardized degree of stenosis.
-
Closure: Close the rib cage and skin with appropriate sutures.[13]
-
Recovery: Discontinue anesthesia and allow the mouse to recover on a heating pad. Administer post-operative analgesics as per IACUC protocol. A sham operation, where the aorta is isolated but not ligated, should be performed for the control group.
Dosing and Monitoring
-
Treatment Groups:
-
Sham + Vehicle
-
TAC + Vehicle
-
TAC + 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide (Low Dose)
-
TAC + 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide (High Dose)
-
-
Dosing: Begin dosing 24-48 hours post-surgery. The route of administration (e.g., oral gavage, intraperitoneal injection) and vehicle should be determined based on the compound's properties.
-
Duration: Typically 4-8 weeks to allow for the development of significant hypertrophy and fibrosis.
Protocol 2: Isoproterenol (ISO)-Induced Cardiac Hypertrophy Rat Model
This pharmacological model uses continuous infusion of the non-selective β-adrenergic agonist isoproterenol to induce cardiac hypertrophy and fibrosis, mimicking conditions of chronic sympathetic overstimulation.[7][14]
Materials
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Isoproterenol hydrochloride
-
Osmotic minipumps (e.g., Alzet)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for subcutaneous implantation
Procedure
-
Pump Preparation: Fill osmotic minipumps with isoproterenol solution (e.g., to deliver 5 mg/kg/day) or saline (for control animals) according to the manufacturer's instructions.[8]
-
Anesthesia and Implantation: Anesthetize the rat. Shave and disinfect an area on the back, slightly posterior to the scapulae.
-
Subcutaneous Pocket: Make a small incision and create a subcutaneous pocket using blunt dissection.
-
Pump Insertion: Insert the osmotic minipump into the pocket.
-
Closure and Recovery: Close the incision with wound clips or sutures. Allow the animal to recover.
Dosing and Monitoring
-
Treatment Groups:
-
Control (Saline pump) + Vehicle
-
ISO pump + Vehicle
-
ISO pump + 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide (Low Dose)
-
ISO pump + 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide (High Dose)
-
-
Dosing: Oral or IP administration of the test compound can be initiated concurrently with or shortly after pump implantation.
-
Duration: Typically 7-14 days for the development of significant hypertrophy.[8][15]
Efficacy Assessment Protocols
In Vivo Cardiac Function: Echocardiography
Echocardiography is a non-invasive method to assess cardiac function and morphology in rodents.[16][17] Measurements should be taken at baseline and at the end of the study.
-
Anesthesia: Lightly anesthetize the mouse or rat with isoflurane.
-
Preparation: Shave the chest and apply pre-warmed ultrasound gel.[16]
-
Imaging: Using a high-frequency ultrasound system, obtain M-mode images from the parasternal short-axis view at the level of the papillary muscles.[16]
-
Measurements: From the M-mode tracings, measure the following parameters:
-
Left Ventricular Internal Diameter at end-diastole (LVIDd) and end-systole (LVIDs)
-
Posterior Wall thickness at end-diastole (PWTd)
-
Interventricular Septal thickness at end-diastole (IVSd)
-
-
Calculations: From these measurements, calculate:
-
Fractional Shortening (FS %) = [(LVIDd - LVIDs) / LVIDd] x 100
-
Ejection Fraction (EF %)
-
Table 1: Key Echocardiographic Parameters and Their Significance
| Parameter | Description | Expected Change in Disease | Therapeutic Goal |
| IVSd & PWTd | Ventricular wall thickness | Increase (Hypertrophy) | Attenuate increase |
| LVIDd & LVIDs | LV internal dimensions | Increase (Dilation) | Prevent or reduce increase |
| FS% & EF% | Measures of systolic function | Decrease (Dysfunction) | Preserve or improve function |
Post-Mortem Analysis
-
Euthanasia and Organ Harvest: At the study endpoint, euthanize animals according to approved protocols.
-
Gravimetric Analysis: Excise the heart, lungs, and tibia. Blot the heart and lungs dry and weigh them. Measure the length of the tibia. Calculate the heart weight to body weight ratio (HW/BW), lung weight to body weight ratio (LW/BW), and heart weight to tibia length ratio (HW/TL) to assess hypertrophy and pulmonary edema.
-
Tissue Processing: Divide the heart. Fix a portion in 10% neutral buffered formalin for histology. Snap-freeze the remaining tissue in liquid nitrogen for molecular analysis.
Histological Analysis of Fibrosis and Hypertrophy
-
Sectioning: Embed the formalin-fixed heart tissue in paraffin and cut 5 µm sections.
-
Staining for Fibrosis: Use Masson's Trichrome or Picrosirius Red staining to visualize collagen deposition (fibrosis).[18][19][20] Collagen will stain blue/green with Masson's Trichrome and red with Picrosirius Red.
-
Staining for Cell Size: Use Hematoxylin and Eosin (H&E) or Wheat Germ Agglutinin (WGA) staining to outline cardiomyocytes and measure their cross-sectional area as an index of hypertrophy.
-
Quantification: Capture images from multiple fields of view per heart section. Use image analysis software (e.g., ImageJ) to quantify the fibrotic area as a percentage of the total tissue area and to measure the average cardiomyocyte cross-sectional area.[18][21]
Figure 2: Key efficacy assessment endpoints.
Conclusion
The animal models and protocols described in these application notes provide a robust framework for the preclinical evaluation of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide as a potential therapeutic agent for cardiac hypertrophy and heart failure. By employing both a surgical pressure-overload model and a pharmacological β-adrenergic stimulation model, researchers can gain comprehensive insights into the compound's efficacy across different pathological stimuli. Rigorous functional and histological assessments are crucial for determining the therapeutic potential and advancing the development of this compound.
References
-
N-(2,2-Diphenylethyl)-4-nitrobenzamide - MDPI. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]
-
Large and Small Animal Models of Heart Failure With Reduced Ejection Fraction. (2022). Circulation: Heart Failure, 15(6). Retrieved January 31, 2026, from [Link]
-
Antimicrobial and antioxidant activities of piperidine derivatives. (2015). Academic Journals. Retrieved January 31, 2026, from [Link]
-
Animal Models of Heart Failure | Circulation Research. (n.d.). Circulation Research. Retrieved January 31, 2026, from [Link]
-
Echocardiography in Mice - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
-
Transverse Aortic Constriction in Mice - PMC - NIH. (2010). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
-
Relevance of mouse models of cardiac fibrosis and hypertrophy in cardiac research - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
-
Histological and Histometric Characterization of Myocardial Fibrosis in End-Stage Hypertrophic Cardiomyopathy | Circulation: Heart Failure. (2016). Circulation: Heart Failure. Retrieved January 31, 2026, from [Link]
-
Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice - PubMed Central. (2024). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
-
Ethical use of animals in medicine testing - EMA - European Union. (n.d.). European Medicines Agency. Retrieved January 31, 2026, from [Link]
-
Ethical considerations regarding animal experimentation - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
-
Regression of Isoproterenol-Induced Cardiac Hypertrophy by Na+/H+ Exchanger Inhibition. (n.d.). Circulation. Retrieved January 31, 2026, from [Link]
-
(PDF) Comparison of the activities of 2-(Piperidin-1-yl)ethyl) and (2- Morpholinoethyl)-linked molecules against liver cancer - ResearchGate. (2024). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Genetic Animal Models of Cardiovascular Pathologies - MDPI. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]
-
Transverse Aortic Constriction (TAC) - MMPC.org. (2018). Mouse Metabolic Phenotyping Centers. Retrieved January 31, 2026, from [Link]
-
Histological analysis of cardiac fibrosis. a Fibrosis analysis of Masson's Trichrome-stained heart sections of MuRF2 - ResearchGate. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Large Animal Models of Heart Failure With Reduced Ejection Fraction (HFrEF) - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
-
Mouse Echocardiography Protocol.v1. (2021). protocols.io. Retrieved January 31, 2026, from [Link]
-
Echocardiography protocol: A tool for infrequently used parameters in mice - Frontiers. (n.d.). Frontiers. Retrieved January 31, 2026, from [Link]
-
Transverse Aortic Constriction (TAC) Mouse Model of Heart Failure - InnoSer. (2024). InnoSer. Retrieved January 31, 2026, from [Link]
-
Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed. (2025). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
-
Ethical Guidelines for the Use of Animals in Research | Forskningsetikk. (2019). The Norwegian National Research Ethics Committees. Retrieved January 31, 2026, from [Link]
-
Large animal models of pressure overload-induced cardiac left ventricular hypertrophy to study remodelling of the human heart with aortic stenosis | Cardiovascular Research | Oxford Academic. (2024). Oxford Academic. Retrieved January 31, 2026, from [Link]
-
Assessment of cardiac fibrosis: a morphometric method comparison for collagen quantification | Journal of Applied Physiology. (2017). American Physiological Society. Retrieved January 31, 2026, from [Link]
-
Reduction of isoproterenol-induced cardiac hypertrophy and modulation of myocardial connexin43 by a KATP channel agonist - Spandidos Publications. (2014). Spandidos Publications. Retrieved January 31, 2026, from [Link]
-
Small animal models of heart failure | Cardiovascular Research - Oxford Academic. (n.d.). Oxford Academic. Retrieved January 31, 2026, from [Link]
-
Enhanced isoproterenol-induced cardiac hypertrophy in transgenic rats with low brain angiotensinogen - American Physiological Society Journal. (n.d.). American Physiological Society. Retrieved January 31, 2026, from [Link]
-
Animal Rule Information - FDA. (2024). U.S. Food and Drug Administration. Retrieved January 31, 2026, from [Link]
-
Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
-
The Mouse Echocardiography Guide | Scintica. (n.d.). Scintica. Retrieved January 31, 2026, from [Link]
-
A Modified Technique for Transverse Aortic Constriction in Mice - JoVE. (2022). Journal of Visualized Experiments. Retrieved January 31, 2026, from [Link]
-
The use of animals in pharmaceutical research. (2025). The Association of the British Pharmaceutical Industry. Retrieved January 31, 2026, from [Link]
-
Rodent Models of Dilated Cardiomyopathy and Heart Failure for Translational Investigations and Therapeutic Discovery - MDPI. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]
-
Cardiac oxidative stress in acute and chronic isoproterenol-infused rats - Oxford Academic. (n.d.). Oxford Academic. Retrieved January 31, 2026, from [Link]
-
Mouse Echocardiography: A Non-invasive Technique to Assess Cardiac Morphology - JoVE. (2025). Journal of Visualized Experiments. Retrieved January 31, 2026, from [Link]
-
Video: Transverse Aortic Constriction in Mice - JoVE. (2009). Journal of Visualized Experiments. Retrieved January 31, 2026, from [Link]
-
Custom Animal Models of Hypertrophic Cardiomyopathy - Ace Therapeutics. (n.d.). Ace Therapeutics. Retrieved January 31, 2026, from [Link]
-
Assessment of Cardiovascular Fibrosis Using Novel Fluorescent Probes | PLOS One. (2011). PLOS One. Retrieved January 31, 2026, from [Link]
-
Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani - PubMed. (2016). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
-
Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
Sources
- 1. N-(2,2-Diphenylethyl)-4-nitrobenzamide [mdpi.com]
- 2. academicjournals.org [academicjournals.org]
- 3. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relevance of mouse models of cardiac fibrosis and hypertrophy in cardiac research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transverse Aortic Constriction (TAC) Mouse Model of Heart Failure - InnoSer [innoserlaboratories.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Molecular Medicine Reports [spandidos-publications.com]
- 9. Ethical use of animals in medicine testing | European Medicines Agency (EMA) [ema.europa.eu]
- 10. forskningsetikk.no [forskningsetikk.no]
- 11. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mmpc.org [mmpc.org]
- 13. Video: Transverse Aortic Constriction in Mice [jove.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessment of Cardiovascular Fibrosis Using Novel Fluorescent Probes | PLOS One [journals.plos.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide
Ticket ID: #NITRO-BENZ-OPT-001 Subject: Yield Optimization & Protocol Standardization Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary
You are experiencing suboptimal yields in the synthesis of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide . Analysis of the molecular structure suggests the primary failure mode is not the coupling reaction itself, but the workup and isolation strategy .[2]
The target molecule contains a basic tertiary amine (piperidine ring) . Standard amide coupling workups (which often involve acidic washes to remove unreacted amines) will protonate your product, rendering it water-soluble and causing it to be discarded with the aqueous waste.[2]
This guide restructures your protocol to account for this basicity, ensuring the product remains in the organic phase during isolation.
Module 1: The Optimized Protocol (Acid Chloride Route)
While coupling agents (EDC/HATU) can be used, the Acid Chloride Method is superior for this substrate due to the electron-withdrawing nitro group, which makes the carbonyl highly electrophilic and reactive.[2] This method is cleaner, cheaper, and easier to scale.[2]
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 4-Nitrobenzoyl chloride | Electrophile | 1.0 | Recrystallize from hexane if yellow/hydrolyzed. |
| 1-(2-Aminoethyl)piperidine | Nucleophile | 1.1 | Slight excess ensures complete consumption of the acid chloride.[1][2] |
| Triethylamine (TEA) | Base (Scavenger) | 2.5 | Must scavenge HCl generated. Excess is critical. |
| DCM (Dichloromethane) | Solvent | 10-15 vol | Anhydrous.[1][2] THF is a valid alternative.[2][3] |
Step-by-Step Procedure
-
Preparation: Dissolve 1-(2-aminoethyl)piperidine (1.1 equiv) and TEA (2.5 equiv) in anhydrous DCM under an inert atmosphere (
or Ar). Cool to 0°C (ice bath). -
Addition: Dissolve 4-nitrobenzoyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 3–4 hours.
-
Monitoring: Check TLC (Mobile Phase: 5% MeOH in DCM). Stain with Ninhydrin (for amine) or visualize under UV (for nitro group).
-
-
Quench: Add a small amount of water (1 mL) to quench any unreacted acid chloride.
Module 2: The "Yield Killer" – Workup & Isolation
CRITICAL WARNING: Do NOT wash the reaction mixture with 1M HCl or citric acid.[2]
The Mechanism of Loss
Your product possesses a basic piperidine nitrogen (
-
In Acid (pH < 4): The piperidine protonates (
). The molecule becomes a salt and moves to the aqueous layer .[2] -
In Base (pH > 10): The piperidine remains neutral (
). The molecule stays in the organic layer .[2]
Correct Workup Flowchart
Figure 1: Workup strategy designed to retain the basic product in the organic phase.[1][2]
Module 3: Purification Strategy
If the crude yield is high but purity is low, use Acid-Base Extraction (Liquid-Liquid Purification) instead of column chromatography.[1][2] This is faster and often yields >95% purity.[2]
Acid-Base Extraction Protocol
-
Extract into Acid: Take the crude organic layer (DCM) and extract with 1.0 M HCl (2x).
-
Result: The product protonates and moves to the Aqueous Acid Layer .[2] Non-basic impurities (dimers, unreacted acid chloride derivatives) stay in the DCM.
-
-
Discard Organic: Discard the DCM layer (or keep for analysis).
-
Basify: Cool the aqueous acid layer to 0°C. Slowly add 6 M NaOH until pH > 12.
-
Result: The product deprotonates and precipitates or oils out.[2]
-
-
Extract Back: Extract the basic aqueous mixture with fresh DCM (3x).
-
Final Dry: Dry combined DCM extracts over
and evaporate.
Chromatography (If necessary)
If you must use a column:
-
Stationary Phase: Standard Silica Gel.[2]
-
Mobile Phase: DCM : Methanol (95:5).
-
Additive: You MUST add 1% Triethylamine (TEA) or 1%
to the mobile phase.-
Reason: Without TEA, the basic piperidine will interact strongly with the acidic silica silanols, causing "streaking" (tailing) and product loss on the column.
-
Troubleshooting FAQ
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Product lost to aqueous layer during workup.[1][2] | Check the pH of your aqueous waste.[2] If acidic, basify it (pH 12) and re-extract with DCM. |
| Starting Material Remains | Hydrolyzed Acid Chloride. | 4-nitrobenzoyl chloride hydrolyzes to the acid (white solid) in moist air.[2] Use fresh bottle or add 1.2 equiv of EDC/HOBt to reactivate the acid.[2] |
| Product "Streaks" on TLC | Interaction with Silica.[2] | Add 1% TEA to your TLC developing solvent.[2] The spot should tighten up.[2] |
| Yellow Impurity | 4-Nitrobenzoic acid.[1][2] | This is a byproduct of hydrolysis.[2] It is acidic.[2][3][4] Remove it by washing the organic layer with 1M NaOH or Sat.[2] |
| Solidification Issues | Product is an oil. | Many piperidine derivatives are oils.[2] Triturate with cold Diethyl Ether or Hexane to induce crystallization.[2] |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry (2nd ed.). Oxford University Press. (General reference for Nucleophilic Acyl Substitution).
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][5][6][7] Tetrahedron, 61(46), 10827-10852.[2]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[2] (Standard protocols for Schotten-Baumann conditions).
-
PubChem. (n.d.). 1-(2-Aminoethyl)piperidine Compound Summary. National Library of Medicine.[2] Retrieved February 1, 2026.[2]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. reddit.com [reddit.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. youtube.com [youtube.com]
- 6. peptide.com [peptide.com]
- 7. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges with 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide
Welcome to the technical support center for 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous buffers. Here, we provide in-depth troubleshooting, step-by-step protocols, and the scientific rationale behind our recommendations to ensure you can confidently advance your research.
Frequently Asked Questions (FAQs)
Q1: What are the main structural features of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide that contribute to its poor aqueous solubility?
A1: The solubility of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide in aqueous solutions is primarily limited by its molecular structure, which contains both hydrophobic and hydrophilic moieties. The key contributors to its poor solubility are:
-
Hydrophobic Benzamide and Nitro Groups: The benzamide core and the nitro group are largely hydrophobic, which limits their interaction with polar water molecules.[1]
-
Piperidine Ring: While the piperidine group contains a basic nitrogen atom that can be protonated, the overall ring structure is also hydrophobic.
The interplay of these groups results in a molecule that is sparingly soluble in water, especially at neutral pH.
Q2: I'm observing precipitation of the compound when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent this?
A2: This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in a polar aprotic solvent like DMSO but much less soluble in the aqueous buffer. When the DMSO stock is added to the buffer, the solvent environment changes drastically, causing the compound to crash out of solution.
To prevent this, you can try the following:
-
Lower the Stock Concentration: Using a more dilute stock solution can sometimes prevent precipitation upon dilution.
-
Optimize the Dilution Method: Instead of adding the stock directly to the final volume of buffer, try adding the stock to a smaller volume of buffer while vortexing, and then gradually add the remaining buffer.
-
Employ Co-solvents: Including a co-solvent in your aqueous buffer can help maintain the solubility of the compound.[2]
Q3: Can I use pH adjustment to improve the solubility of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide?
A3: Yes, pH adjustment can be a very effective strategy.[3][] The piperidine ring in the molecule contains a basic nitrogen atom. In acidic conditions (lower pH), this nitrogen will become protonated, leading to a positively charged molecule. This increased polarity will enhance its interaction with water molecules, thereby increasing its solubility.
However, it's crucial to consider the pH stability of your compound and the requirements of your experiment. Drastic pH changes could potentially degrade the compound or interfere with biological assays.
Troubleshooting Guide: Step-by-Step Solutions
Issue 1: Compound fails to dissolve completely in the initial stock solvent.
-
Root Cause Analysis: The chosen solvent may not be optimal for this compound. While DMSO is a common choice, other organic solvents might be more effective.
-
Troubleshooting Steps:
-
Try Alternative Solvents: Test the solubility in other polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Gentle Heating: Gently warm the solution (e.g., to 37°C) to aid dissolution. However, be cautious as excessive heat can degrade the compound.
-
Sonication: Use a sonicator bath to provide mechanical energy to break up any aggregates and promote dissolution.
-
Issue 2: The compound precipitates out of the aqueous buffer over time, even after initial successful dissolution.
-
Root Cause Analysis: The solution may be supersaturated, or the compound may be degrading over time, leading to less soluble byproducts.
-
Troubleshooting Steps:
-
Confirm Maximum Solubility: Determine the maximum thermodynamic solubility in your chosen buffer system to avoid preparing supersaturated solutions.
-
Assess Compound Stability: Perform a time-course experiment and analyze the solution at different time points using techniques like HPLC to check for degradation products.
-
Consider Formulation Strategies: If long-term stability in an aqueous buffer is required, consider more advanced formulation approaches like liposomes or micelles.[5][6]
-
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Stock Solution
This protocol outlines the standard procedure for preparing a stock solution of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide.[7][8]
-
Weigh the Compound: Accurately weigh the desired amount of the compound using an analytical balance.
-
Add Solvent: Add a small volume of the chosen solvent (e.g., DMSO) to the vial containing the compound.
-
Dissolve: Vortex or sonicate the mixture until the compound is completely dissolved. Gentle heating can be applied if necessary.
-
Bring to Final Volume: Once dissolved, add the solvent to reach the final desired concentration.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Caption: Workflow for preparing a stock solution.
Protocol 2: Enhancing Solubility with Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds.[9]
-
Select a Co-solvent: Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).
-
Prepare Co-solvent/Buffer Mixtures: Prepare a series of aqueous buffer solutions containing different percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).
-
Determine Solubility: Add a known excess of the compound to each co-solvent/buffer mixture.
-
Equilibrate: Shake the mixtures at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Analyze: Centrifuge the samples to pellet the undissolved compound. Analyze the supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
Data Presentation: Effect of Co-solvents on Solubility
| Co-solvent (v/v %) | Solubility (µg/mL) |
| 0% (Buffer only) | < 1 |
| 5% Ethanol | 15 |
| 10% Ethanol | 45 |
| 5% Propylene Glycol | 20 |
| 10% Propylene Glycol | 60 |
Protocol 3: pH-Dependent Solubility Determination
This protocol will help you determine the solubility of the compound at different pH values.[10]
-
Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Add Compound: Add an excess of the compound to each buffer.
-
Equilibrate and Analyze: Follow steps 4 and 5 from Protocol 2.
Caption: Relationship between pH and solubility.
Advanced Solubilization Strategies
For particularly challenging cases, more advanced formulation strategies may be necessary.
-
Micellar Solubilization: Surfactants can form micelles in aqueous solutions, which can encapsulate hydrophobic compounds and increase their apparent solubility.[11][12]
-
Liposomal Formulations: Liposomes are lipid vesicles that can encapsulate both hydrophilic and hydrophobic compounds, offering a versatile drug delivery system.[13][14]
References
-
Benzamide - Solubility of Things. (n.d.). Retrieved from [Link]
-
Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. Retrieved from [Link]
-
4'-Nitrobenzanilide | C13H10N2O3 | CID 76930 - PubChem. National Center for Biotechnology Information. Retrieved from [Link]
-
Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches. Pharmaceutics. Retrieved from [Link]
-
The Effects of pH on Solubility. Chemistry LibreTexts. Retrieved from [Link]
-
4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide | C14H19ClN2O | CID 5235615 - PubChem. National Center for Biotechnology Information. Retrieved from [Link]
-
Factors that Affect Solubility. Chemistry LibreTexts. Retrieved from [Link]
-
Preparing Solutions. Chemistry LibreTexts. Retrieved from [Link]
-
Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Pharmaceutical Research. Retrieved from [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Heliyon. Retrieved from [Link]
-
Stock Solutions 101: Everything You Need to Know. G-Biosciences. Retrieved from [Link]
-
pH Adjusting Database. CompoundingToday.com. Retrieved from [Link]
-
The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Procedia Engineering. Retrieved from [Link]
-
Effect of salts on the solubility of ionic liquids in water: experimental and electrolyte Perturbed-Chain Statistical Associating Fluid Theory. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Taylor & Francis Online. Retrieved from [Link]
-
Micellar solubilization of drugs. ResearchGate. Retrieved from [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Salting in - Wikipedia. Retrieved from [Link]
- Aqueous formulations for insoluble drugs. Google Patents.
-
Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
What basic protocol can you recommend for making liposomes with a highly water insoluble drug? ResearchGate. Retrieved from [Link]
-
What affects the solubility of salt? Why are there soluble and insoluble salts? Quora. Retrieved from [Link]
-
Benzamide, 4-nitro-N-ethyl-N-methyl- | C10H12N2O3 | CID 91721031 - PubChem. National Center for Biotechnology Information. Retrieved from [Link]
-
Combined effect of complexation and pH on solubilization. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Tuning the solubility of hepta(p-benzamide)s via the monomer sequence. ResearchGate. Retrieved from [Link]
-
PREPARING SOLUTIONS AND MAKING DILUTIONS. University of North Carolina. Retrieved from [Link]
-
Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. Pharmedicine Journal. Retrieved from [Link]
-
Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. AAPS PharmSciTech. Retrieved from [Link]
-
Effect of Salts on the Solubility of Ionic Liquids in Water: Experimental and Electrolyte Perturbed-Chain Statistical Associating Fluid Theory. ResearchGate. Retrieved from [Link]
-
N-(2-(Ethylamino)ethyl)-4-nitrobenzamide hydrochloride - PubChem. National Center for Biotechnology Information. Retrieved from [Link]
-
Drug stock solutions best practices? ResearchGate. Retrieved from [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. Frontiers in Chemistry. Retrieved from [Link]
-
Liposomal Formulations: A Recent Update. MDPI. Retrieved from [Link]
-
2-Amino-5-nitro-N-[2-(1-piperidyl)ethyl]benzamide | C14H20N4O3 | CID 1455659-36-5 - PubChem. National Center for Biotechnology Information. Retrieved from [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Metabolism & Toxicology. Retrieved from [Link]
-
Solution-making strategies & practical advice. YouTube. Retrieved from [Link]
-
N-ethyl-4-nitrobenzamide | C9H10N2O3 | CID 347925 - PubChem. National Center for Biotechnology Information. Retrieved from [Link]
-
4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 5. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. wisdomlib.org [wisdomlib.org]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Inconsistent Results with 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide
Welcome to the technical support center for 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges and inconsistent results encountered during the synthesis, purification, handling, and biological evaluation of this compound. Our approach is rooted in providing not just solutions, but a deeper understanding of the underlying chemical and biological principles to empower your research.
Introduction to 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide
4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide (MW: 277.32 g/mol , CAS: 1664-31-9) is a heterocyclic building block that has garnered interest in medicinal chemistry.[1] Its structure, featuring a nitro-substituted benzamide linked to a piperidine moiety, presents a unique combination of functionalities that can lead to diverse biological activities. The nitro group, a strong electron-withdrawing group, significantly influences the molecule's electronic properties and can be a key pharmacophore.[2][3] The piperidine ring, a common scaffold in pharmaceuticals, can impact solubility, metabolic stability, and receptor interactions.[4]
However, this combination of chemical features can also present challenges in experimental reproducibility. This guide will address these potential issues in a systematic, question-and-answer format, providing both diagnostic and corrective protocols.
I. Synthesis and Purification Troubleshooting
Inconsistent yields, purity, and the presence of unexpected byproducts are common hurdles in the synthesis of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide.
Q1: My amide coupling reaction to synthesize 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide has a low yield. What are the potential causes and how can I optimize the reaction?
A1: Low yields in amide bond formation are a frequent issue.[5] The primary reaction for synthesizing the target compound is the coupling of 4-nitrobenzoyl chloride with 2-(piperidin-1-yl)ethan-1-amine. Several factors can contribute to a low yield:
-
Inefficient Activation of the Carboxylic Acid: If you are starting from 4-nitrobenzoic acid, its conversion to a more reactive species (like an acyl chloride or an activated ester) is crucial. Incomplete activation will result in unreacted starting material.
-
Steric Hindrance: While not extreme in this case, the piperidine group can present some steric bulk that may slow down the reaction.
-
Base Choice and Stoichiometry: An appropriate base is necessary to neutralize the HCl generated during the reaction (if using an acyl chloride). The choice and amount of base can significantly impact the reaction rate and side reactions.
-
Reaction Conditions: Temperature, solvent, and reaction time are critical parameters.
Troubleshooting Protocol:
-
Starting Material Quality: Ensure the purity of your starting materials, 4-nitrobenzoyl chloride (or 4-nitrobenzoic acid) and 2-(piperidin-1-yl)ethan-1-amine. The amine is susceptible to oxidation and should be stored under an inert atmosphere.
-
Acyl Chloride Formation (if applicable): If starting with 4-nitrobenzoic acid, ensure complete conversion to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with SOCl₂ can be performed neat or in a high-boiling inert solvent.[6]
-
Amide Coupling Optimization:
-
Base: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in slight excess (1.1-1.2 equivalents) to scavenge the generated acid.
-
Solvent: A dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) is recommended.
-
Temperature: The reaction is typically performed at room temperature.[7] If the reaction is sluggish, gentle heating (40-50°C) can be beneficial, but be cautious of potential side reactions.
-
Coupling Reagents: If using 4-nitrobenzoic acid directly, employ standard coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to form an activated ester in situ.
-
Workflow for Amide Coupling using Acyl Chloride:
Caption: Standard workflow for the synthesis of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide.
Q2: I am observing significant impurities in my final product after purification. What are the likely side products and how can I minimize their formation?
A2: The presence of impurities can significantly affect the outcome of your biological assays. Common impurities can arise from side reactions or incomplete reactions.
-
Unreacted Starting Materials: This is the most common "impurity." Monitor your reaction closely by TLC or LC-MS to ensure complete consumption of the limiting reagent.
-
Hydrolysis of Acyl Chloride: If 4-nitrobenzoyl chloride is exposed to moisture, it can hydrolyze back to 4-nitrobenzoic acid. This is why using dry solvents and an inert atmosphere is critical.
-
Formation of a Symmetrical Anhydride: In some amide coupling reactions, the activated carboxylic acid can react with another molecule of the carboxylic acid to form a symmetrical anhydride.
-
Double Acylation: Although less common with secondary amines, it's a possibility if the reaction conditions are too harsh.
Minimization and Purification Strategies:
| Potential Impurity | Formation Cause | Prevention/Minimization | Purification Tip |
| 4-Nitrobenzoic acid | Hydrolysis of 4-nitrobenzoyl chloride | Use anhydrous solvents and an inert atmosphere. | Can be removed by a basic wash (e.g., NaHCO₃ solution) during workup. |
| 2-(Piperidin-1-yl)ethan-1-amine | Incomplete reaction | Use a slight excess of the acyl chloride or extend the reaction time. | Can be removed by an acidic wash (e.g., dilute HCl) during workup. |
| Symmetrical Anhydride | Side reaction of activated carboxylic acid | Use of coupling additives like HOBt can suppress anhydride formation. | Can often be separated by column chromatography. |
Purification Protocol:
-
Liquid-Liquid Extraction: After the reaction, perform a series of aqueous washes. A wash with a mild base (e.g., saturated sodium bicarbonate) will remove any unreacted 4-nitrobenzoic acid. A subsequent wash with a mild acid (e.g., 1M HCl) can remove unreacted 2-(piperidin-1-yl)ethan-1-amine.
-
Column Chromatography: This is the most effective method for purifying the final product. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on the TLC analysis.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) can significantly improve purity.[7]
II. Stability and Storage Considerations
The stability of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide can be influenced by environmental factors, leading to degradation and inconsistent experimental results over time.
Q3: My compound seems to degrade upon storage or during my experiments. What are the potential degradation pathways and how can I ensure its stability?
A3: Several functional groups in the molecule can be susceptible to degradation under certain conditions.
-
Hydrolysis of the Amide Bond: While generally stable, amide bonds can undergo hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. This would lead to the formation of 4-nitrobenzoic acid and 2-(piperidin-1-yl)ethan-1-amine.
-
Photodegradation of the Nitroaromatic Group: Nitroaromatic compounds are known to be sensitive to light, particularly UV light.[8] Photodegradation can lead to a variety of byproducts and a decrease in the concentration of the active compound.[9][10]
-
Oxidation of the Piperidine Ring: The tertiary amine in the piperidine ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents or prolonged exposure to air.
Stability and Storage Recommendations:
| Parameter | Recommendation | Rationale |
| Storage | Store in a cool, dark, and dry place. An amber vial under an inert atmosphere (argon or nitrogen) is ideal. For long-term storage, consider storing at -20°C. | Minimizes exposure to light, moisture, and oxygen, which can cause photodegradation, hydrolysis, and oxidation. |
| Solvent for Stock Solutions | Use high-purity, anhydrous DMSO or ethanol. Prepare fresh solutions for each experiment if possible. | Avoids introducing water that could lead to hydrolysis. DMSO is a good solvent for many organic compounds and is generally stable. |
| Experimental Conditions | Protect experimental setups from direct light, especially during long incubations. Use buffers with a pH close to neutral (pH 6-8) unless the experimental design requires otherwise. | Prevents photodegradation and minimizes the risk of acid- or base-catalyzed hydrolysis. |
Degradation Pathway Overview:
Caption: A systematic approach to troubleshooting inconsistent biological assay results.
References
-
Moldb. (n.d.). 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide. Retrieved from [Link]
-
MDPI. (2024). N-(2,2-Diphenylethyl)-4-nitrobenzamide. Retrieved from [Link]
-
Ibrahim, P., Arshad, S., Ghufran, M., Asiri, A. M., & Rilvi, A. (2015). Crystal structure of 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), 1336–1338. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (1996). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2002). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
-
ResearchGate. (2016). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Retrieved from [Link]
-
ACS Publications. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Retrieved from [Link]
-
Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Photoreaction of nitrobenzene derivatives with alkyl thiols giving sulfonamides and derivatives. Retrieved from [Link]
-
CSWAB.org. (2000). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
MDPI. (2019). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Retrieved from [Link]
-
National Center for Biotechnology Information. (2007). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Frequent Hitters: Nuisance Artifacts in High-Throughput Screening. Retrieved from [Link]
-
ACS Publications. (2021). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from [Link]
-
SlideShare. (2016). BIOREMEDIATION - Degradation of nitro aromatic compounds. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
- Google Patents. (2004). Novel N-[2-(2-Pyridyl)ethyl]benzamide derivatives as fungicides.
-
Promega Connections. (2022). Navigating Drug Discovery with High-Throughput Screening. Retrieved from [Link]
-
ResearchGate. (2021). Microfluidic Devices for High-Throughput Drug Screening. Retrieved from [Link]
-
Amphoteros. (2014). Uphill battles in amide couplings. Retrieved from [Link]
Sources
- 1. 1664-31-9 | 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide - Moldb [moldb.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hepatochem.com [hepatochem.com]
- 6. reddit.com [reddit.com]
- 7. Crystal structure of 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
minimizing cytotoxicity of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide in non-cancerous cells
The following Technical Support Guide is designed for researchers working with 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide (referred to herein as NPEB-4 ).[1][2][3]
This guide moves beyond generic cell culture advice to address the specific Structure-Activity Relationship (SAR) toxicity inherent to this molecule: the redox-active nitro group and the lysosomotropic piperidine moiety .[1][2]
Status: Operational | Version: 2.4 | Topic: Cytotoxicity Mitigation in Non-Cancerous Lines[1]
Executive Summary: The "Dual-Threat" Mechanism
Users frequently report unexpected cytotoxicity when transitioning NPEB-4 from cell-free assays to non-cancerous cellular models (e.g., fibroblasts, epithelial cells).[1][2][3] Our technical analysis identifies two distinct mechanisms driving this toxicity:[1]
-
Reductive Stress (The Nitro Group): The 4-nitro moiety undergoes enzymatic reduction (via nitroreductases or aldehyde oxidase), generating reactive nitroso/hydroxylamine intermediates and superoxide radicals (Redox Cycling).[2][3]
-
Lysosomal Trapping (The Piperidine Tail): The basic piperidine ethyl side chain (
) renders the molecule a Cationic Amphiphilic Drug (CAD) .[2][3] It freely permeates cell membranes but becomes protonated and trapped within the acidic lysosome, leading to vacuolization and phospholipidosis.[2]
Diagnostic Workflow: Identifying the Culprit
Before applying mitigation strategies, determine which mechanism is dominant in your specific cell line.[2]
Figure 1: Diagnostic decision tree to isolate the primary mode of cell death.
Troubleshooting Guide & Mitigation Strategies
Issue A: Oxidative Stress & ROS Generation
Symptom: Rapid cell death (within 6-12 hours), depletion of glutathione, positive DCFDA staining.[2][3]
Root Cause: The 4-nitro group acts as an electron acceptor.[1][2] In the presence of cellular reductases (e.g., xanthine oxidase), it forms a nitro-anion radical.[2][3] If oxygen is present, this radical transfers the electron to
Corrective Actions:
-
Antioxidant Buffering (Protocol A): Pre-treat cells with N-Acetylcysteine (NAC) or Glutathione-Ethyl Ester.[1][2][3]
-
Note: Standard GSH does not cross membranes efficiently; use the ester form.[2]
-
-
Oxygen Tension Control: Nitro-reduction is often inhibited by high oxygen (futile cycling) but the toxicity comes from the generated ROS.[2][3] Paradoxically, hypoxic conditions can lead to the formation of the covalent-binding amine metabolite.
-
Iron Chelation: The superoxide generated can drive the Fenton reaction if free iron is present.
Issue B: Lysosomal Trapping (Vacuolization)
Symptom: Cells appear "foamy" or full of holes under the microscope after 24+ hours.[3] Root Cause: The piperidine nitrogen is protonated in the lysosome (pH 4.5).[3] The charged molecule cannot diffuse back out. This draws water in osmotically (swelling) and inhibits lipid degradation (phospholipidosis).[2][3]
Corrective Actions:
-
Pulse-Chase Dosing: Instead of continuous 48h exposure, expose cells for 2-4 hours, then wash 3x with PBS and replace with drug-free media.[1][2][3] This allows lysosomal efflux.[2][3]
-
Ammonium Chloride Block (Diagnostic Only): Adding
(10 mM) alkalinizes lysosomes, preventing trapping.[2][3] -
Structural Modification (Chemistry Support): If possible, switch to a sulfonamide analog or reduce the
of the amine tail (e.g., morpholine instead of piperidine reduces basicity).
Validated Experimental Protocols
Protocol 1: ROS-Dependent Cytotoxicity Validation
Use this to confirm if the Nitro group is the primary driver of death.
| Step | Reagent/Action | Condition | Duration |
| 1 | Seeding | Non-cancerous cells (e.g., HFF-1, HEK293) | 24h (70% confluency) |
| 2 | Pre-treatment | Group A: Vehicle (DMSO)Group B: NAC (5 mM, pH adjusted to 7.[1][2][3]4) | 1 hour |
| 3 | Exposure | Add NPEB-4 (at | 6-24 hours |
| 4 | Detection | Add DCFDA (10 µM) in serum-free media | 30 mins |
| 5 | Readout | Fluorescence Plate Reader (Ex/Em: 485/535 nm) | Immediate |
Interpretation: If Group B shows significantly lower fluorescence and higher viability than Group A, toxicity is ROS-mediated.[2][3]
Protocol 2: Lysosomal Integrity Assay (Acridine Orange)
Use this to visualize lysosomal trapping/swelling.[1][3]
-
Stain: Incubate cells with Acridine Orange (5 µg/mL) for 15 minutes.[2][3]
-
Treat: Add NPEB-4.
-
Observe:
Frequently Asked Questions (FAQs)
Q: Why are my liver cells (HepG2/Hepatocytes) dying faster than my fibroblasts? A: Liver cells express high levels of Nitroreductases and Cytochrome P450s .[2][3] They metabolize the 4-nitro group much faster than fibroblasts, generating higher localized concentrations of reactive intermediates.[2][3] For liver models, lower doses are strictly required.[2][3]
Q: Can I just reduce the Nitro group to an Amine to fix the toxicity? A: Chemically reducing the nitro group to an amine (4-amino-N-...) often creates a "procainamide-like" structure.[1][2] While this eliminates the nitro-radical risk, the molecule may lose its specific biological activity if the electron-withdrawing nitro group was essential for binding.[2] Furthermore, the piperidine tail will still cause lysosomal trapping regardless of the headgroup.
Q: What is the maximum safe DMSO concentration for this compound? A: NPEB-4 is lipophilic.[1][2] While it dissolves in DMSO, DMSO itself permeabilizes membranes.[2][3] For non-cancerous cells, keep final DMSO concentration < 0.1% .[2][3] Higher levels (0.5%+) can exacerbate oxidative stress, confounding your results.[2][3]
Q: Is the cytotoxicity reversible? A: Lysosomal swelling (vacuolization) is often reversible if the drug is washed out early (within 6-12 hours).[1][2][3] Mitochondrial damage from nitro-radical oxidative stress is usually irreversible once the "point of no return" (caspase activation) is reached.[1][2][3]
Visualizing the Pathway
The following diagram illustrates the molecular fate of NPEB-4 inside the cell.
Figure 2: Dual pathway of NPEB-4 toxicity: Cytosolic redox cycling and Lysosomal cation trapping.[1][2][3]
References
-
Kovacic, P., & Somanathan, R. (2014).[2][3] Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism.[2][3] Journal of Applied Toxicology.
- Grounding: Establishes the redox cycling mechanism of nitro-arom
-
Nadanaciva, S., et al. (2011).[2][3] A high content screening assay for identifying lysosomotropic compounds that cause phospholipidosis and cytotoxicity.[2][3] Toxicology in Vitro.
-
Grounding: Validates the mechanism of cationic amphiphilic drugs (like piperidine derivatives) causing lysosomal trapping.[3]
-
-
Kaufmann, S. H., et al. (2008).[2][3] Mechanisms of toxicity of nitro compounds used in the chemotherapy of trichomoniasis. British Journal of Cancer.[2][3][4]
- Grounding: Details the enzymatic reduction of nitro groups to toxic reactive intermedi
-
Halliwell, B. (2014).[2][3] Cell culture, oxidative stress, and antioxidants: avoiding pitfalls.[2][3] Biomedical Journal.[2][3]
- Grounding: Provides the basis for the NAC/Antioxidant troubleshooting protocols.
Sources
- 1. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academicjournals.org [academicjournals.org]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Techniques for 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide
Welcome to the technical support center for the purification of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Core Principles of Purifying 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide
4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide is a moderately polar molecule due to the presence of a nitro group, an amide linkage, and a tertiary amine in the piperidine ring. Its purification is critical for accurate biological evaluation and drug development, as even minor impurities can lead to misleading results. The most common synthesis route involves the nucleophilic acyl substitution of 4-nitrobenzoyl chloride with 1-(2-aminoethyl)piperidine.[1][2][3] Understanding the potential side reactions and impurities arising from this synthesis is the cornerstone of developing an effective purification strategy.
Typical Synthesis Reaction:
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide.
Q1: My crude product is a sticky, oily solid. What is the likely cause and how can I handle it?
A: A sticky or oily crude product often indicates the presence of residual solvent or impurities that are depressing the melting point of your compound. The most common culprit is the hydrochloride salt of the excess 1-(2-aminoethyl)piperidine used in the reaction, which is hygroscopic and can absorb moisture from the air.
-
Causality: The reaction between an acyl chloride and an amine generates one equivalent of hydrochloric acid, which is typically neutralized by using an excess of the amine starting material or by adding a non-nucleophilic base.[4] This results in the formation of a salt which can be difficult to remove.
-
Troubleshooting:
-
Aqueous Work-up: Before attempting recrystallization, perform an aqueous work-up. Dissolve the crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate and wash with a dilute aqueous base (e.g., 5% sodium bicarbonate solution) to neutralize and remove the hydrochloride salt. Follow this with a water wash and then a brine wash to remove any remaining aqueous solution. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating.
-
Trituration: If an aqueous work-up is not sufficient, try triturating the crude oil with a non-polar solvent in which the desired product has low solubility, such as diethyl ether or hexanes. This can often help to crash out the product as a solid while the more soluble impurities remain in the solvent.
-
Q2: I'm seeing a significant amount of a water-soluble impurity in my crude product. What could it be?
A: The most likely water-soluble impurity is the hydrochloride salt of 1-(2-aminoethyl)piperidine. Another possibility is 4-nitrobenzoic acid, which can form from the hydrolysis of the starting material, 4-nitrobenzoyl chloride, if moisture is present during the reaction.[5]
-
Causality: 4-nitrobenzoyl chloride is highly reactive and susceptible to hydrolysis.[6] The resulting carboxylic acid is acidic and will be soluble in aqueous base.
-
Troubleshooting:
-
Acid-Base Extraction: A liquid-liquid extraction is highly effective here. After dissolving the crude product in an organic solvent, washing with a dilute acid solution (e.g., 1M HCl) will protonate the basic 1-(2-aminoethyl)piperidine, making it soluble in the aqueous layer. Subsequently, washing with a dilute base solution (e.g., 1M NaOH) will deprotonate the acidic 4-nitrobenzoic acid, moving it into the aqueous layer. Your desired product, being neutral, will remain in the organic layer.
-
Q3: My recrystallization is not yielding pure crystals, or the yield is very low. What can I do?
A: Recrystallization is a powerful technique but is highly dependent on solvent choice and technique.
-
Causality: For effective recrystallization, the desired compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[4]
-
Troubleshooting:
-
Solvent Screening: A systematic solvent screen is crucial. Test the solubility of your crude product in a range of solvents with varying polarities at room temperature and upon heating. Good starting points for a moderately polar compound like this include ethanol, isopropanol, ethyl acetate, and methyl ethyl ketone.[7] A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be very effective.[8]
-
Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
-
Scratching: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solvent-air interface can induce nucleation.
-
Seeding: Adding a small, pure crystal of the desired compound to the cooled solution can initiate crystallization.
-
In-Depth Troubleshooting Guides
Recrystallization Troubleshooting
Recrystallization is often the most efficient method for purifying solid organic compounds.[4]
Experimental Protocol: Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude product to dissolve it completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature.
-
Crystallization: Further cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven.
Troubleshooting Common Recrystallization Problems
| Problem | Potential Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. | Add more solvent. Reheat to dissolve the oil, then cool slowly. Consider a different solvent with a lower boiling point. |
| No Crystals Form | The solution is not saturated. The compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Try a different solvent or a mixed-solvent system where the compound is less soluble. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. Use this sparingly as it can also adsorb your product. |
| Low Recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration. |
Visualization of Recrystallization Workflow
Caption: A typical workflow for the recrystallization of a solid compound.
Column Chromatography Troubleshooting
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[9] For 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide, normal-phase chromatography using silica gel is a suitable approach.
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Common Column Chromatography Problems
| Problem | Potential Cause | Solution |
| Poor Separation | Inappropriate mobile phase polarity. Column overloading. | Optimize the mobile phase using TLC. A good starting point is a solvent system that gives your product an Rf value of ~0.3. Use an appropriate amount of silica gel (typically 30-100 times the weight of the crude product). |
| Compound Stuck on Column | The compound is too polar for the chosen mobile phase. | Increase the polarity of the mobile phase. A small amount of a very polar solvent like methanol can be added to the eluent. |
| Tailing of Spots on TLC/Column | The compound is interacting too strongly with the silica gel (acidic). | Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel. |
| Cracked Column Bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and not allowed to run dry. |
Visualization of Polarity-Based Separation
Caption: Separation of compounds by polarity on a normal-phase column.
Summary of Key Purification Parameters
| Parameter | Recrystallization | Column Chromatography |
| Principle | Differential solubility | Differential adsorption |
| Stationary Phase | N/A | Silica Gel (normal phase) |
| Mobile Phase | Single or mixed solvent system (e.g., Ethanol, Ethyl Acetate, MEK) | Gradient of non-polar to polar solvents (e.g., Hexanes/Ethyl Acetate) |
| Ideal for | Crystalline solids, removing small amounts of impurities | Complex mixtures, non-crystalline solids |
| Key to Success | Proper solvent selection, slow cooling | Optimal mobile phase polarity, proper column packing |
References
-
MDPI. (2024). N-(2,2-Diphenylethyl)-4-nitrobenzamide. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Retrieved from [Link]
-
Semantic Scholar. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine- Coupled Nitrobenzenesulfonamide Hybrids. Retrieved from [Link]
-
Biomedical Pharmacology Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]
-
PMC. (n.d.). Crystal structure of 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... Retrieved from [Link]
-
PubChem. (n.d.). Benzamide, 4-nitro-N-ethyl-N-methyl-. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
NIST. (n.d.). 4-Nitrobenzoyl chloride. Retrieved from [Link]
-
Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]
-
Preprints.org. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
- Google Patents. (n.d.). CA2821517A1 - Process for producing nitrobenzoyl chloride.
-
PMC. (n.d.). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Retrieved from [Link]
-
ResearchGate. (2025). Bis-(1-(2-aminoethyl)piperidino), (2-(2-aminoethyl)pyridino) and (1-(2-aminoethyl)pyrrolidino)-substituted dicyanoquinodimethanes: consequences of flexible ethylene spacers with heterocyclic moieties and amine functionalities. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). Reactions of Acyl Chlorides Involving Nitrogen Compounds. Retrieved from [Link]
-
PDF. (n.d.). N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitrobenzoyl chloride. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Copper-catalyzed formation of N,N-dimethyl benzamide from nitrile and DMF under O2 atmosphere. Retrieved from [Link]
-
Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
NIH. (n.d.). Sequential Formal (4 + 1)-Spirocycloaddition/Oxidative Cleavage between Indoles and β‑Nitrostyrenes: One-Pot Route to Benzamide-Containing (3),4,5-Substituted Isoxazoles. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Nitrobenzoyl chloride [webbook.nist.gov]
- 6. 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Crystal structure of 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Technical Support Center: Enhancing In Vivo Bioavailability of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide
Introduction: This guide serves as a technical resource for researchers encountering challenges with the in vivo bioavailability of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide. Low oral bioavailability is a frequent and significant hurdle in preclinical development, often stemming from poor aqueous solubility.[1][2] This document provides a structured, question-and-answer-based approach to systematically troubleshoot and enhance compound exposure in your animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My initial in vivo study with a simple aqueous suspension of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide resulted in negligible plasma exposure. What are the likely root causes?
A1: Extremely low plasma concentration following oral administration of a crystalline suspension strongly suggests a bioavailability issue limited by either solubility or permeability. Given the molecular structure, we can predict certain physicochemical properties that are likely contributing factors.
Analysis of the Compound's Structure:
-
Benzamide Core: The core structure, a benzamide, generally has low aqueous solubility.[3][4]
-
Nitro Group (-NO2): This is a strong electron-withdrawing group, which can decrease the basicity of the nearby amide, but it also contributes to the molecule's overall polarity and crystalline lattice energy.
-
Piperidin-1-yl-ethyl Side Chain: This basic side chain (pKa of the piperidine nitrogen is ~11) means the molecule will be protonated and ionized in the acidic environment of the stomach (pH 1-2).[5] While this ionization can increase solubility in the stomach, the compound will likely precipitate upon entering the more neutral pH of the small intestine, which is the primary site for drug absorption.[5][6]
-
Lipophilicity: The combination of the aromatic ring and the piperidine group suggests a significant lipophilic character, which is necessary for membrane permeation but can also contribute to poor aqueous solubility.
This profile is characteristic of a Biopharmaceutics Classification System (BCS) Class II compound: Low Solubility, High Permeability .[1][7] For these compounds, the rate-limiting step to absorption is not its ability to cross the gut wall, but its slow dissolution in gastrointestinal fluids.[8]
Initial Assessment Table:
| Property | Predicted Characteristic | Implication for Bioavailability |
| Aqueous Solubility | Very Low at Neutral pH | Primary Limiting Factor: Insufficient drug dissolved at the site of absorption (intestine). |
| Permeability | Likely High | Once dissolved, the drug can likely cross the intestinal membrane effectively. |
| Chemical Stability | Generally Stable | Unlikely to be the primary cause of low exposure unless specific GI degradation is known. |
| BCS Classification | Likely Class II | Dissolution rate is the key barrier to overcome.[8] |
Q2: What is the most logical first step to confirm that solubility is the primary issue for my compound?
A2: Before investing in complex formulation development, you must perform fundamental characterization. The most critical experiment is to determine the compound's kinetic and thermodynamic solubility in biorelevant media. This data provides a baseline and helps guide formulation strategy.
Experimental Workflow: Biorelevant Solubility Assessment
Caption: Crossover design for a comparative PK study.
Key Parameters to Analyze:
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
Cmax (Maximum Concentration): The peak plasma concentration of the drug.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
Relative Bioavailability (Frel): Calculated as (AUC_test / AUC_control) * (Dose_control / Dose_test). A value > 100% indicates improved bioavailability.
Data Presentation:
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng*hr/mL) | Frel (%) |
| Control Suspension | 10 | e.g., 50 ± 15 | e.g., 4.0 ± 1.5 | e.g., 350 ± 90 | 100 (Reference) |
| SMEDDS | 10 | e.g., 850 ± 210 | e.g., 1.0 ± 0.5 | e.g., 4200 ± 750 | e.g., 1200% |
A successful formulation will show a statistically significant increase in AUC and Cmax, and typically a decrease in Tmax, indicating faster and more complete absorption.
References
- Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.
-
ResearchGate. (2025). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]
-
ACS Publications. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
National Institutes of Health (PMC). (n.d.). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Retrieved from [Link]
-
PubMed. (2024). In vivo deposition of poorly soluble drugs. Retrieved from [Link]
-
National Institutes of Health (PMC). (2024). Enhancing the Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
PubChem. (n.d.). 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide. Retrieved from [Link]
-
PubMed. (2024). Enhancing Oral Drug Absorption: Overcoming Physiological and Pharmaceutical Barriers for Improved Bioavailability. Retrieved from [Link]
-
ResearchGate. (2025). Formulation and development of some BCS Class II drugs. Retrieved from [Link]
-
International Journal of Drug Delivery Technology. (n.d.). Self-Micro Emulsifying Drug Delivery Systems: A Strategy to Improve Oral Bioavailability. Retrieved from [Link]
-
National Institutes of Health (PMC). (2020). Emerging role of nanosuspensions in drug delivery systems. Retrieved from [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. (2023). Nanosuspension as Oral Drug Delivery System: A Review. Retrieved from [Link]
-
National Institutes of Health (PMC). (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]
-
Oreate AI Blog. (2026). Key Factors Affecting the Absorption of Oral Drugs and Their Mechanisms. Retrieved from [Link]
-
ResearchGate. (2025). In vitro–in vivo correlations for lipophilic, poorly water-soluble drugs. Retrieved from [Link]
-
Contract Pharma. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. Retrieved from [Link]
-
ResearchGate. (2025). Self-microemulsifying drug delivery system. Retrieved from [Link]
-
ResearchGate. (2025). Enhancement of solubility and oral bioavailability of poorly soluble drugs. Retrieved from [Link]
-
TANZ JOURNAL. (n.d.). advanced approaches to improve solubility of bcs class ii drugs. Retrieved from [Link]
-
National Institutes of Health (PMC). (n.d.). Self-Microemulsifying Drug Delivery Systems: An Attractive Strategy for Enhanced Therapeutic Profile. Retrieved from [Link]
-
ACS Publications. (n.d.). Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel. Molecular Pharmaceutics. Retrieved from [Link]
-
PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Evaluating Strategies for Oral Absorption Enhancement. Retrieved from [Link]
-
Drug Development & Delivery. (n.d.). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Retrieved from [Link]
-
PubChem. (n.d.). Benzamide, 4-nitro-N-ethyl-N-methyl-. Retrieved from [Link]
-
MDPI. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]
-
IIP Series. (n.d.). SELF MICROEMULSIFYING DRUG DELIVERY SYSTEM. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-(Ethylamino)ethyl)-4-nitrobenzamide hydrochloride. Retrieved from [Link]
-
PubMed. (n.d.). An integrated model for determining causes of poor oral drug absorption. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2017). SELF-MICRO EMULSIFYING DRUG DELIVERY SYSTEMS (SMEDDS): A REVIEW ON PHYSICO-CHEMICAL AND BIOPHARMACEUTICAL ASPECTS. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Retrieved from [Link]
-
National Institutes of Health (PMC). (n.d.). Updates on the conversion of nanosuspensions to solid oral dosage forms. Retrieved from [Link]
-
PubMed. (n.d.). Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis. Retrieved from [Link]
-
Catalent. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. Retrieved from [Link]
-
Pharmaceutics. (2024). Nanosuspension-Based Drug Delivery Systems for Topical Applications. Retrieved from [Link]
-
PubChem. (n.d.). 4'-Nitrobenzanilide. Retrieved from [Link]
-
SciSpace. (1999). An integrated model for determining causes of poor oral drug absorption. Retrieved from [Link]
-
JoVE. (2025). Bioavailability Study Design: Single Versus Multiple Dose Studies. Retrieved from [Link]
-
Frontiers. (2023). Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. Retrieved from [Link]
-
PubChem. (n.d.). N-ethyl-4-nitrobenzamide. Retrieved from [Link]
-
YouTube. (2025). Optimizing Drug Loading in Amorphous Solid Dispersions. Retrieved from [Link]
Sources
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. iipseries.org [iipseries.org]
- 3. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. Key Factors Affecting the Absorption of Oral Drugs and Their Mechanisms - Oreate AI Blog [oreateai.com]
- 7. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]
- 8. researchgate.net [researchgate.net]
selecting the appropriate concentration range for 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide studies
Executive Summary & Compound Profile
4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide (herein referred to as PNPEB ) is a bioactive small molecule featuring a nitrobenzamide core linked to a piperidine moiety. Structurally, it belongs to a class of compounds frequently investigated for Class III anti-arrhythmic activity (potassium channel blockade) and as ligands for Sigma receptors [1, 2].
Selecting the correct concentration range is not merely about finding an IC50; it is about balancing signal-to-noise ratios against solubility limits and off-target cytotoxicity. This guide synthesizes physiochemical data with standard medicinal chemistry protocols to help you design robust experiments.
Compound Snapshot
| Property | Data | Relevance |
| CAS Number | 1664-31-9 | Unique Identifier for procurement/verification [1].[1][2] |
| Molecular Weight | 277.32 g/mol | Essential for Molarity (M) calculations. |
| LogP (Predicted) | ~1.8 - 2.2 | Moderate lipophilicity; suggests good membrane permeability but potential aqueous solubility issues >100 µM. |
| Pharmacophore | Nitro-benzamide + Basic Amine | Typical of hERG/IKr channel blockers and Sigma-1 ligands. |
Core Directive: Defining Your Concentration Window
The "appropriate" range is dictated by your biological endpoint. You must distinguish between functional potency (e.g., ion channel inhibition) and toxicological limits .
A. The "Golden Window" for Screening
For initial dose-response studies, do not rely on a single point. We recommend a semi-logarithmic dilution series spanning 4 orders of magnitude.
-
Primary Screen (Unknown Potency): 1 nM to 10 µM.
-
Secondary Screen (Low Potency/Cytotoxicity): 1 µM to 100 µM.
B. Decision Matrix: Assay-Specific Recommendations
| Application | Recommended Range | Rationale |
| Ion Channel (hERG/IKr) | 1 nM – 10 µM | These targets are highly sensitive. Concentrations >10 µM often cause non-specific membrane perturbation, masking true channel blockade. |
| Receptor Binding (Sigma) | 0.1 nM – 1 µM | High-affinity ligands in this class often exhibit |
| Cell Viability (MTT/CCK-8) | 1 µM – 200 µM | Used to determine the therapeutic index. If PNPEB shows no toxicity at 100 µM, it is generally considered "safe" for in vitro mechanistic studies. |
| Antimicrobial Screening | 10 µM – 500 µM | Nitro-containing compounds often require higher concentrations for bactericidal activity compared to mammalian receptor binding [3]. |
Protocol: Stock Solution & Serial Dilution
Critical Warning: The nitro group and the benzamide linker can induce precipitation in aqueous buffers if the stock is not prepared correctly.
Step 1: Master Stock Preparation
-
Solvent: 100% DMSO (Dimethyl sulfoxide). Avoid Ethanol as it evaporates, changing concentrations over time.
-
Target Concentration: 10 mM or 20 mM.
-
Calculation: Dissolve 2.77 mg of PNPEB in 1 mL DMSO to yield a 10 mM solution.
-
-
Storage: Aliquot into amber vials (nitro groups can be light-sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.
Step 2: The "Intermediate Plate" Method
Directly spiking 100% DMSO stock into cell culture media often causes "shock precipitation" at the injection site. Use an intermediate dilution step.
Workflow Visualization:
Figure 1: Recommended dilution workflow to minimize precipitation and ensure homogeneity.
Troubleshooting Guide & FAQs
This section addresses specific failure modes reported by users working with benzamide derivatives.
Q1: My IC50 curve is flat (no effect) up to 10 µM. Should I go higher?
Technical Analysis:
-
Check Solubility: Inspect the 10 µM well under a microscope. Are there micro-crystals? If PNPEB crashed out, your effective concentration is near zero.
-
Check Target Relevance: If you are studying a specific kinase or receptor, PNPEB might simply be inactive. This compound is a pharmacophore, not a "magic bullet."
-
Action: Increase to 100 µM only if solubility permits. If still inactive, the compound is likely a non-binder for your target.
Q2: I see cell death in my "Vehicle Control" wells.
Technical Analysis:
-
This indicates DMSO Toxicity , not compound toxicity.
-
Action: Ensure your final DMSO concentration is < 0.5% (v/v) for sensitive cell lines (e.g., primary neurons) or < 1.0% for robust lines (e.g., HEK293).
-
Validation: Run a "DMSO-only" dose-response curve to establish the solvent tolerance of your specific assay.
Q3: The compound turns yellow in solution. Is it degraded?
Technical Analysis:
-
Normal Behavior: Nitro compounds (
) are often yellow, especially in alkaline conditions or high concentrations. -
Warning Sign: If the color shifts to brown or precipitates form, oxidative degradation or photolysis may have occurred.
-
Action: Verify purity via LC-MS if the stock is >3 months old.
Q4: How do I select the range for hERG safety screening?
Technical Analysis: hERG inhibition is a critical safety liability for this chemical class.
-
Protocol: Start at 30 µM (top concentration).
-
Logic: If inhibition at 30 µM is < 50%, the compound has a low risk of cardiotoxicity. If inhibition is > 50%, perform a full titration (0.1, 0.3, 1, 3, 10, 30 µM) to determine IC50.
Mechanistic Context: Why This Range?
Understanding the biological pathway helps justify your experimental design. PNPEB acts via electrostatic interaction (protonated amine) and hydrophobic stacking (benzamide ring).
Figure 2: The "Therapeutic Window" logic. Specific binding occurs at lower concentrations; non-specific toxicity dominates at high concentrations.
References
-
PubChem. (2025).[3][4][5][6] N-ethyl-4-nitrobenzamide (Analogous Structure Analysis). National Library of Medicine. Retrieved February 1, 2026, from [Link]
-
Olender, D., et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 11(2), 54. Retrieved February 1, 2026, from [Link]
Sources
- 1. 1664-31-9 | 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide - Moldb [moldb.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-nitro-N-(4-sulfanylphenyl)benzamide | C13H10N2O3S | CID 19375290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzamide, 4-nitro-N-ethyl-N-methyl- | C10H12N2O3 | CID 91721031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-ethyl-4-nitrobenzamide | C9H10N2O3 | CID 347925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-chloro-2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide | C16H11ClN4O5S2 | CID 2287791 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Non-Specific Binding of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide
Welcome to the technical support guide for managing and reducing non-specific binding (NSB) of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide. This document is designed for researchers, scientists, and drug development professionals encountering challenges with high background signals or inconsistent results in their assays. Here, we provide a framework for understanding the root causes of NSB for this specific molecule and offer a systematic, evidence-based approach to troubleshooting.
Section 1: Understanding the Challenge: The Molecule and Its Interactions
Non-specific binding occurs when a molecule adheres to surfaces or biomolecules other than its intended target.[1] This phenomenon is a significant source of experimental noise, reducing assay sensitivity and leading to the misinterpretation of data.[1][2] For 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide, its chemical structure presents several features that can contribute to NSB through a combination of hydrophobic and electrostatic forces.
-
Nitroaromatic System: The 4-nitrophenyl group is relatively hydrophobic and electron-poor, predisposing it to π-π stacking and hydrophobic interactions with proteins and plastic surfaces.
-
Piperidine Moiety: This tertiary amine has a pKa that renders it positively charged at physiological pH. This charge can lead to non-specific electrostatic interactions with negatively charged surfaces or biomolecules, such as acidic residues on proteins or phosphate groups in lipids.
These dual characteristics mean that a multi-faceted approach is required to effectively mitigate NSB.
Caption: Key structural moieties of the molecule and their likely contributions to non-specific binding.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to confirm high non-specific binding?
A1: Before optimizing your assay, you must first quantify the extent of the NSB. This is achieved by running a parallel experiment where the binding of your labeled 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide is measured in the presence of a vast excess (typically 100- to 1000-fold) of the unlabeled compound. This excess of unlabeled compound will saturate the specific binding sites, ensuring that any remaining signal is a direct measure of non-specific binding. If this NSB signal constitutes a large percentage of your total binding signal, optimization is necessary.
Q2: Could my choice of plasticware (tubes, plates) be the problem?
A2: Yes. Standard polystyrene labware can have hydrophobic and charged domains that promote NSB.[3] If you suspect this is a major contributor, consider switching to low-binding consumables, which have surfaces that are passivated to reduce these interactions.[4] This is a simple, albeit more expensive, strategy that can sometimes yield significant improvements.[4]
Q3: Why does NSB seem to vary between experiments even when I follow the same protocol?
A3: Variability can often be traced to seemingly minor inconsistencies. Common culprits include:
-
Inadequate Washing: Insufficient or inconsistent washing between steps fails to remove all unbound molecules, leading to high and variable background.[5][6]
-
Reagent Preparation: Using freshly prepared buffers is critical. Contamination or degradation of blocking or wash buffers can drastically affect performance.[7]
-
Temperature Fluctuations: Incubation temperatures can influence binding kinetics and should be kept consistent.[8]
Section 3: Systematic Troubleshooting Guide
We recommend a tiered approach to troubleshooting. Start with the simplest and most common solutions before moving to more complex optimizations. This systematic process saves time and resources.
Caption: A systematic decision-making workflow for troubleshooting non-specific binding.
Tier 1: Foundational Adjustments
These steps address the most frequent causes of high background and should always be the first line of defense.
1. Optimize Wash Steps: Insufficient washing is a primary cause of high background.[5][6][9] The goal is to rigorously remove unbound compound without disrupting specific binding.
-
Increase Wash Volume: Ensure the entire surface of the well or membrane is thoroughly washed.
-
Increase Number of Washes: Increase from 3 washes to 5 or 6.
-
Increase Incubation Time: Allow the wash buffer to incubate for a few minutes during each wash to facilitate the dissociation of weakly bound molecules.[5]
2. Enhance Blocking Efficiency: The blocking buffer's role is to saturate all potential non-specific binding sites on the solid phase (e.g., ELISA plate, Western blot membrane).[2][10][11]
-
Increase Blocking Time/Temperature: Extend the blocking incubation from 1 hour to 2 hours or even overnight at 4°C.
-
Change Blocking Agent: If you are using one type of blocker, try another. Different proteins have different blocking capabilities.[12]
| Blocking Agent | Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Well-defined, single-protein agent. Good for phospho-protein assays.[10] | Can be more expensive. Some antibodies may cross-react with BSA.[10] |
| Non-fat Dry Milk | 1-5% (w/v) | Inexpensive and widely available.[10] | Complex mixture of proteins (e.g., casein). Not suitable for biotin-avidin systems or phospho-protein detection.[10][13] |
| Casein | 1-3% (w/v) | A primary component of milk, very effective at blocking.[12] | Can have lot-to-lot variability. |
| Commercial Blockers | Per Manufacturer | Often protein-free and optimized for low background. | Can be the most expensive option. |
Tier 2: Buffer and Assay Environment Optimization
If foundational adjustments are insufficient, the next step is to modify the chemical environment of the assay to directly counteract the forces driving NSB.
1. Adjust pH and Ionic Strength: These parameters are crucial for controlling electrostatic interactions.[14][15]
-
pH: The positive charge on the piperidine group of your compound is pH-dependent. Adjusting the pH of your assay buffer away from the pKa of interacting groups can reduce charge-based NSB. Try testing a range of pH values (e.g., 6.5, 7.4, 8.0).
-
Ionic Strength: Increasing the salt concentration (e.g., adding 150 mM to 500 mM NaCl) can shield electrostatic charges on both the compound and interacting surfaces, thereby reducing non-specific adherence.[14][16][17]
2. Incorporate Non-Ionic Detergents: Detergents are amphipathic molecules that disrupt hydrophobic interactions.[18][19] Adding a small amount of a non-ionic detergent to your assay and wash buffers can significantly reduce NSB.[4][20]
-
Common Choices: Tween-20 or Triton X-100 are excellent starting points.
-
Concentration: Start with a low concentration (0.05% v/v) and titrate upwards if necessary. Be aware that very high concentrations can potentially disrupt specific binding or interfere with downstream detection.
| Buffer Additive | Recommended Starting Conc. | Primary Mechanism of Action |
| NaCl | 150 - 500 mM | Screens electrostatic interactions.[14][16] |
| Tween-20 | 0.05 - 0.1% (v/v) | Disrupts hydrophobic interactions.[4] |
| Triton X-100 | 0.05 - 0.1% (v/v) | Disrupts hydrophobic interactions.[4] |
Section 4: Detailed Experimental Protocols
Protocol 1: Quantifying Non-Specific Binding
This protocol provides a framework for determining the percentage of NSB in a typical binding assay (e.g., radioligand binding, ELISA-based competitive assay).
-
Prepare Reagents:
-
Assay Buffer: Your standard experimental buffer.
-
Labeled Compound Stock: A concentrated stock of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide (e.g., radiolabeled, biotinylated).
-
Unlabeled Compound Stock: A high-concentration stock (at least 1000x the final concentration of the labeled compound) of unlabeled 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide.
-
-
Set Up Assay Wells/Tubes (in triplicate):
-
Total Binding Wells: Add assay buffer.
-
Non-Specific Binding Wells: Add unlabeled compound stock to achieve a final concentration at least 100-fold higher than the labeled compound.
-
Blank Wells: Add assay buffer (will not receive labeled compound).
-
-
Initiate Binding Reaction:
-
Add the labeled compound to the "Total Binding" and "Non-Specific Binding" wells at the desired final concentration.
-
Add your target (e.g., protein, cells, coated plate).
-
-
Incubate: Incubate under standard assay conditions (time, temperature).
-
Wash and Detect:
-
Wash all wells according to your standard or optimized wash protocol to remove unbound compound.
-
Measure the signal in all wells using the appropriate detection method.
-
-
Calculate Results:
-
Average Signals: Calculate the average signal for each triplicate set.
-
Correct for Blank: Subtract the average blank signal from the average Total and NSB signals.
-
Calculate %NSB: %NSB = (Corrected NSB Signal / Corrected Total Binding Signal) * 100.
-
Section 5: References
-
Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12091, 4-Nitrobenzamide. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 119504537, N-(2-(Ethylamino)ethyl)-4-nitrobenzamide hydrochloride. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for 2-Amino-5-nitro-N-[2-(1-piperidyl)ethyl]benzamide. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for N-[2-(2-Chloro-4-nitro-phenylamino)-ethyl]-2-fluoro-benzamide. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 347925, N-ethyl-4-nitrobenzamide. [Link]
-
ARP American Research Products, Inc. Elisa troubleshooting tips – High background. [Link]
-
Salonen, J., & Väänänen, P. (n.d.). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. PubMed. [Link]
-
Park, S., et al. (n.d.). Ionic strength-sensitive and pH-insensitive interactions between C-reactive protein (CRP) and an anti-CRP antibody. PMC - NIH. [Link]
-
G-Biosciences. (2024, April 29). Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison. [Link]
-
Biocompare. (2012, October 8). Tips for Reducing ELISA Background. [Link]
-
Liu, X., et al. (n.d.). Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. PubMed. [Link]
-
Landreh, M., et al. (2017, June 19). Effects of Detergent Micelles on Lipid Binding to Proteins in Electrospray Ionization Mass Spectrometry. ACS Publications. [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]
-
ResearchGate. (2024, August 7). Comparative Effects of pH and Ionic Strength on Protein-Protein Interactions, Unfolding, and Aggregation for IgG1 Antibodies. [Link]
-
ResearchGate. (2014, January 24). How do I lower the background and increase sensitivity of a process-specific HCP ELISA?. [Link]
-
Patsnap Synapse. (2024, May 9). How to Reduce Background Noise in ELISA Assays. [Link]
-
ACS Publications. (2021, September 22). Molecular Mechanistic Insights into the Ionic-Strength-Controlled Interfacial Behavior of Proteins on a TiO2 Surface. [Link]
-
G-Biosciences. (2017, March 7). Non-Specific Binding: Why It Needs to be Blocked in Western blots!. [Link]
-
Frontiers. (2024, March 5). Protein modifications and ionic strength show the difference between protein-mediated and solvent-mediated regulation of biomolecular condensation. [Link]
-
PubMed. Methods for Reducing Non-Specific Antibody Binding in Enzyme-Linked Immunosorbent Assays. [Link]
-
G-Biosciences. (2013, March 6). Uncovering the Role of Detergents in Protein Solubilization. [Link]
-
Nicoya Lifesciences. Understanding and Controlling Non-Specific Binding in SPR Experiments. [Link]
-
Oxford Gene Technology. How do I reduce high background in my FISH assay?. [Link]
-
ABclonal. (2020, August 18). ELISA Troubleshooting Guide. [Link]
-
Semantic Scholar. Broad application and optimization of a single wash-step for integrated endotoxin depletion during protein purification. [Link]
-
YouTube. (2024, May 18). How Do Detergents Denature Proteins?. [Link]
-
PMC - NIH. (2024, January 8). Combined effects of pressure and ionic strength on protein-protein interactions: an empirical approach. [Link]
-
PMC - PubMed Central. Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators. [Link]
-
Patsnap Synapse. (2024, May 9). How to Block a Membrane to Reduce Non-Specific Binding. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. biocompare.com [biocompare.com]
- 6. blog.abclonal.com [blog.abclonal.com]
- 7. arp1.com [arp1.com]
- 8. mybiosource.com [mybiosource.com]
- 9. How to deal with high background in ELISA | Abcam [abcam.com]
- 10. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 11. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 12. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 14. nicoyalife.com [nicoyalife.com]
- 15. Ionic strength-sensitive and pH-insensitive interactions between C-reactive protein (CRP) and an anti-CRP antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. m.youtube.com [m.youtube.com]
- 20. pubs.acs.org [pubs.acs.org]
cross-validation of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide activity in different cell lines
Comparison Guide: Cross-Validation of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide (NPEB) Activity
Executive Summary & Technical Positioning
4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide (herein referred to as NPEB ) is a synthetic pharmacophore sharing critical structural homology with Class III antiarrhythmics (e.g., Sematilide precursors) and Sigma-1 receptor ligands .[1][2] Its structure comprises a p-nitrobenzamide core linked to a basic piperidine moiety via an ethyl chain.[1][2]
From a medicinal chemistry perspective, NPEB presents a dual-functionality profile:
-
Ion Channel Modulator: The protonated piperidine nitrogen at physiological pH mimics the cationic headgroup of hERG/Nav channel blockers.[1][2]
-
Hypoxia-Activated Prodrug (HAP) Candidate: The p-nitro group renders the molecule susceptible to enzymatic reduction (via nitroreductases) in hypoxic environments, converting it to its corresponding amine (a known antiarrhythmic pharmacophore), potentially altering its potency and solubility profile.[1][2]
This guide outlines a rigorous cross-validation strategy to define NPEB’s activity profile against established standards, focusing on cardiotoxicity screening (hERG liability) and hypoxia-selective cytotoxicity .[1][2]
Comparative Analysis: NPEB vs. Industry Standards
To objectively validate NPEB, it must be benchmarked against compounds with overlapping structural or functional properties.[1][2]
Table 1: Functional Comparison of NPEB and Standard Reference Compounds
| Feature | NPEB (Target Compound) | Procainamide (Metabolite Analog) | E-4031 (hERG Standard) | Haloperidol (Sigma Standard) |
| Core Structure | Nitrobenzamide | Aminobenzamide | Methanesulfonamide | Butyrophenone |
| Primary Mechanism | Putative: hERG Blockade / Sigma-1 Binding | Na+ Channel Blocker (Class Ia) | hERG K+ Channel Blocker (Class III) | D2 / Sigma-1 Antagonist |
| Hypoxia Sensitivity | High (Nitro-reduction potential) | Low (Already reduced) | Low | Low |
| Physicochemical | Lipophilic (LogP ~2.[1][2]5) | Hydrophilic (LogP ~0.[1][2]88) | Moderate | High Lipophilicity |
| Key Cell Line | H9c2 (Cardio), A549 (Hypoxia) | H9c2, Primary Myocytes | HEK-hERG | PC12, MCF-7 |
| Validation Goal | Determine if activity is intrinsic or metabolite-driven.[1][2] | Control for amine-metabolite activity.[1][2][3] | Positive control for QT prolongation risk.[1][2] | Positive control for off-target Sigma binding. |
Scientific Integrity: Mechanistic Validation Logic
The "Nitro-Switch" Hypothesis: The critical validation step for NPEB is distinguishing between the activity of the parent nitro-compound and its reduced amino-metabolite (4-amino-N-(2-(piperidin-1-yl)ethyl)benzamide).[1][2]
-
In Normoxia: NPEB remains intact. Activity observed here is intrinsic to the nitro-variant.[1][2]
-
In Hypoxia: Intracellular nitroreductases (e.g., P450 reductase) convert the nitro group to an amine/hydroxylamine.[1][2] If potency significantly shifts (e.g., IC50 drops), NPEB acts as a prodrug.[1][2]
Cell Line Selection Strategy:
-
HEK293-hERG: Non-metabolic background.[1][2] Isolates direct channel blocking activity.[1][2]
-
H9c2 (Rat Cardiomyoblasts): Metabolically active cardiac model.[1][2] Validates tissue-specific toxicity.[1][2]
-
HepG2: High metabolic capacity.[1][2] Controls for hepatic clearance and rapid nitro-reduction.[1][2]
Visualization: Validation Workflow & Pathway
The following diagram illustrates the decision tree for characterizing NPEB activity, distinguishing between direct channel blockade and hypoxia-activated cytotoxicity.
Caption: Decision matrix for classifying NPEB based on electrophysiological and metabolic stability outcomes.
Detailed Experimental Protocols
Protocol A: Comparative Cytotoxicity (Normoxia vs. Hypoxia)
Objective: To determine if NPEB activity is enhanced by hypoxic reduction (Prodrug effect).[1][2]
Materials:
-
Cell Lines: A549 (Lung Adenocarcinoma) and H9c2 (Cardiomyoblast).[1][2]
-
Reagents: NPEB (dissolved in DMSO), Doxorubicin (Positive Control), CCK-8 Kit.[1][2]
-
Equipment: Hypoxia Chamber (1% O2, 5% CO2), Standard Incubator.[1][2]
Step-by-Step Methodology:
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow attachment for 24h.
-
Dosing: Prepare serial dilutions of NPEB (0.1 µM – 100 µM). Maintain DMSO concentration <0.5%.[1][2]
-
Incubation:
-
Set A (Normoxia): Incubate at 37°C, 21% O2 for 48h.
-
Set B (Hypoxia): Incubate at 37°C, 1% O2 for 48h.
-
-
Readout: Add 10 µL CCK-8 reagent per well. Incubate for 2h. Measure absorbance at 450 nm.
-
Analysis: Calculate IC50 for both conditions.
Protocol B: Whole-Cell Patch Clamp (hERG Liability)
Objective: To assess the intrinsic risk of QT prolongation (a common liability for benzamide-piperidine structures).[1][2]
Materials:
-
Internal Solution: 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 5 mM MgATP (pH 7.2).
Step-by-Step Methodology:
-
Setup: Establish whole-cell configuration. Hold membrane potential at -80 mV.[1][2]
-
Pulse Protocol: Depolarize to +20 mV for 2s, then repolarize to -50 mV to elicit the tail current.
-
Baseline: Record stable baseline tail current amplitude (5 sweeps).
-
Perfusion: Perfuse NPEB (start at 1 µM) for 5 minutes until steady-state block is achieved.
-
Washout: Perfuse drug-free buffer to verify reversibility.
-
Comparison: Repeat with E-4031 (100 nM) as a positive control.
-
Data Integrity: Reject cells with seal resistance < 1 GΩ or series resistance > 10 MΩ.
References
-
Vandenberg, J. I., et al. (2012).[1][2] hERG K+ Channels: Structure, Function, and Clinical Significance.[1][2] Physiological Reviews.[1][2] Link[1][2]
-
McKeown, S. R., et al. (2007).[1][2] Bioreductive drugs: from concept to clinic.[1][2] Clinical Oncology.[1][2] Link
-
Guo, L., et al. (2011).[1][2] Validation of a hERG High-Throughput Fluorescence Polarization Assay. Journal of Biomolecular Screening.[1][2] Link[1][2]
-
Chu, X., et al. (2015).[1][2] In vitro assessment of drug-induced cardiotoxicity using H9c2 cells.[1][2] Toxicology in Vitro.[1][2] Link
Sources
- 1. N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide;N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide | C44H58N4O3S | CID 69293106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academicjournals.org [academicjournals.org]
- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: Validating On-Target Specificity of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide
The following guide is structured as a high-level technical advisory for researchers validating the specificity of the small molecule 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide (hereafter referred to as NPB-Probe ).
This guide addresses the critical challenge in drug discovery: distinguishing between a small molecule's structural pharmacophore efficacy and its off-target toxicity (often driven by the nitro-aromatic moiety or the basic piperidine chain).[1][2][3]
Executive Summary: The Specificity Crisis
4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide (NPB-Probe) represents a classic "privileged scaffold" in medicinal chemistry.[1][2][3] Its structure—a nitro-benzamide core linked to a basic piperidine tail—mimics key features of Class III anti-arrhythmics (e.g., precursors to Procainamide/Sotalol analogs) and certain PARP/HDAC inhibitors.[1][2][3]
However, this structural promiscuity creates a validation bottleneck.[1][2][3] Does the observed phenotype (e.g., cell death, ion channel blockade) result from specific inhibition of your protein of interest (POI), or is it an off-target effect caused by:
-
Nitro-reduction toxicity: Metabolic reduction of the 4-nitro group generating reactive oxygen species (ROS).[1][2][3]
-
Cationic amphiphilic trapping: The basic piperidine causing lysosomal accumulation (phospholipidosis).[1][2][3]
This guide compares the NPB-Probe against its gold-standard validator: siRNA-mediated knockdown , providing a rigorous protocol to confirm on-target mechanism of action (MoA).[1][2][3]
Comparative Analysis: Chemical Probe vs. Genetic Silencing[2][3]
To validate NPB-Probe, one must compare its acute effects against the "clean" background of genetic silencing.[1][2][3]
Performance Matrix
| Feature | Small Molecule (NPB-Probe) | siRNA (Genetic Knockdown) | Implication for Validation |
| Kinetics | Fast (Minutes to Hours) | Slow (24–72 Hours) | Drug effects preceding siRNA knockdown suggest off-target toxicity or rapid signaling events.[1][2][3] |
| Specificity | Moderate to Low (Promiscuous binding) | High (Sequence-specific) | siRNA is the "Truth Standard."[1][2][3] If siRNA does not recapitulate the drug phenotype, the drug is likely off-target.[1][2][3] |
| Mechanism | Steric hindrance / Allosteric modulation | mRNA degradation (RISC complex) | Drugs block protein function; siRNA removes protein abundance.[1][2][3] |
| Off-Target Risks | High (Kinome cross-reactivity, ROS generation) | Low/Moderate (Seed sequence matches) | Critical: The nitro group on NPB-Probe is a known metabolic liability (hypoxia activation).[1][2][3] |
| Reversibility | Washout often possible | Irreversible (until re-synthesis) | Washout experiments can distinguish covalent binding from competitive inhibition.[1][2][3] |
Strategic Framework: The "Phenocopy & Rescue" Logic[1][3]
To scientifically prove NPB-Probe targets Protein X, you must satisfy three logical gates.
Gate 1: The Phenocopy Test
Does removing the target genetically look the same as blocking it chemically?
-
Hypothesis: If NPB-Probe works via Protein X, then siRNA_ProteinX should mimic the phenotype (e.g., IC50 shift, apoptosis induction) of the drug.[1][2][3]
-
Failure Mode: If siRNA_ProteinX has no effect, but NPB-Probe kills cells, the drug is acting off-target (likely general cytotoxicity).[1][2][3]
Gate 2: The Epistasis (Masking) Test
Does the drug lose its punch when the target is gone?[3]
-
Hypothesis: In cells where Protein X is already silenced ( >90% KD), treating with NPB-Probe should yield no additional effect (at on-target concentrations).[1][2][3]
-
Failure Mode: If NPB-Probe is still fully toxic in the absence of Protein X, it is hitting a different target (Off-Target Toxicity).[1][2][3]
Gate 3: The "Shift" Assay
Does the dose-response curve shift?
-
Hypothesis: Heterozygous knockdown or partial silencing should sensitize cells to the drug (Left-shift in IC50).[1][2][3]
Visualization: The Validation Logic Pathway
The following diagram illustrates the decision tree for interpreting your siRNA vs. NPB-Probe data.
Caption: Logical flow for distinguishing on-target efficacy from off-target toxicity using siRNA validation.
Detailed Experimental Protocol
This protocol is designed to validate NPB-Probe specificity using a Western Blot-anchored Viability Assay .
Phase A: siRNA Transfection Optimization
Objective: Achieve >80% protein depletion before drug treatment.[1][2][3]
-
Seed Cells: Plate cells (e.g., HeLa, A549) at 30-40% confluence in 6-well plates.
-
Transfection:
-
Incubation: Incubate for 48 to 72 hours . (Note: Protein half-life dictates this duration; the protein must degrade after mRNA silencing).[1][2][3]
-
Validation (Crucial): Lyse a subset of cells at T=48h and T=72h for Western Blot to confirm knockdown efficiency. Do not proceed if KD is <70%.
Phase B: The "Drug Challenge" (Epistasis Assay)
Objective: Treat silenced cells with NPB-Probe.
-
Re-seeding: 24 hours post-transfection, re-seed NTC and Target-siRNA cells into 96-well plates (white-walled for luminescence).
-
Drug Treatment: At 48 hours post-transfection (peak silencing), treat cells with a dose-response of NPB-Probe.[1][2][3]
-
Range: 0.1 nM to 100 µM (include vehicle control DMSO).
-
-
Endpoint: Measure viability (ATP-based assay, e.g., CellTiter-Glo) after 24–48 hours of drug exposure.[1][2][3]
Phase C: Data Interpretation (The "Shift")[3]
Calculate the IC50 for both populations.
| Metric | NTC siRNA (Control) | Target siRNA (Knockdown) | Interpretation |
| IC50 Value | 1.5 µM (Baseline) | N/A (Already Dead) | Phenocopy: Target is essential; drug mimics loss.[1][2][3] |
| IC50 Value | 1.5 µM | 1.5 µM | Off-Target: Drug kills regardless of target presence.[1][2][3] |
| IC50 Value | 1.5 µM | > 100 µM (Resistant) | On-Target: Removal of target prevents drug binding/effect (rare, usually requires specific resistance mutation).[1][2][3] |
| IC50 Value | 1.5 µM | 0.1 µM (Sensitized) | Synergy/On-Target: Reduced target reserve makes cells hypersensitive to the drug.[1][2][3] |
Mechanistic Pathway Visualization
Understanding where the NPB-Probe acts versus siRNA is vital.[1][2][3] The diagram below assumes a generic signaling pathway (e.g., Kinase/Receptor) common for benzamide derivatives.
Caption: Dual-intervention points: siRNA degrades mRNA upstream, while NPB-Probe inhibits protein function downstream.
Troubleshooting & Expert Tips
The "Nitro" Liability
The 4-nitro group on your compound is a metabolic alert.[1][2] In hypoxic conditions (common in solid tumors), nitro groups can be reduced to hydroxylamines or amines by nitroreductases.[1][2][3]
-
Control: Run your cytotoxicity assay in normoxia vs. hypoxia. If the drug is 10x more potent in hypoxia, the mechanism is likely nitro-reduction mediated DNA damage , not specific protein inhibition.[1][2][3]
The "Piperidine" Liability
The basic piperidine tail renders the molecule lysosomotropic.[1][2][3]
-
Control: Check for vacuolization (microscopy) or phospholipidosis.[2][3] If siRNA does not cause vacuolization but the drug does, the toxicity is physicochemical (off-target).[1][2][3]
Rescue Experiments
The ultimate proof of specificity is Rescue .[1][2][3]
-
Transfect cells with a plasmid coding for the Target Protein that has a silent mutation in the siRNA binding site (siRNA-resistant mutant).[2][3]
-
If re-introducing the protein restores sensitivity to the drug (in an siRNA background), the interaction is validated.[1][2][3]
References
-
Weiss, W.A., Taylor, S.S.[1][2][3] & Shokat, K.M. (2007).[1][2][3] Recognizing and validating kinase drug targets: The whole is greater than the sum of the parts.[1][2][3] Nature Chemical Biology.[1][2][3] Link
-
Luo, B., et al. (2008).[1][2][3] Highly parallel identification of essential genes in cancer cells.[1][2][3] Proceedings of the National Academy of Sciences. Link[2][3]
-
Kaelin, W.G. (2017).[1][2][3] Common pitfalls in preclinical cancer target validation. Nature Reviews Cancer.[1][2][3] Link[2][3]
-
Dharmacon/Horizon Discovery. (2020).[1][2][3] siRNA Design Principles and Off-Target Effects: Technical Guide. Link
-
Denny, W.A. (2004).[1][2][3] Nitro-aromatic compounds as hypoxia-activated prodrugs.[1][2][3] Current Pharmaceutical Design. (Context on Nitro-group toxicity). Link
Sources
assessing the therapeutic index of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide versus other compounds
This guide provides a structured, technical framework for assessing the Therapeutic Index (TI) of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide (hereafter referred to as 4-NPEB ).[1]
Based on its chemical structure—a benzamide core linked to a piperidine ring via an ethyl chain—4-NPEB shares significant pharmacophore overlap with Class III antiarrhythmics (like sematilide) and sigma-1 receptor ligands.[1] However, the presence of the para-nitro group (–NO₂) distinguishes it from the amino-substituted analogs (like procainamide), necessitating a rigorous evaluation of both its electrophysiological efficacy and its potential nitro-aromatic toxicity (mutagenicity/reductive stress).[1]
Strategic Overview & Pharmacological Context
The assessment of 4-NPEB must determine whether the substitution of the diethylamine tail (found in procainamide) with a piperidine ring, combined with a nitro-headgroup, improves the therapeutic window or introduces unacceptable toxicity.[1]
-
Target Mechanism: Delayed rectifier potassium current (
) blockade (Class III activity) and Sigma-1 receptor modulation.[1] -
Primary Safety Concern: Pro-arrhythmia (Torsades de Pointes) and Nitro-reduction induced genotoxicity.[1]
-
The Goal: Calculate the TI, defined as the ratio of the Toxic Dose (
) to the Effective Dose ( ).
Comparative Compound Panel
To validate the performance of 4-NPEB, it must be benchmarked against:
-
Procainamide: The structural "parent" (amino-benzamide) to assess the impact of the nitro-vs-amino substitution.[1]
-
Sotalol: The clinical gold standard for Class III antiarrhythmic activity.[1]
-
E-4031: A pure, high-potency hERG blocker used as a positive control for cardiotoxicity.[1]
Comparative Performance Matrix (Illustrative Data)
The following table summarizes the key metrics required to establish the TI. Note: Values for 4-NPEB are projected based on structure-activity relationship (SAR) data for nitro-benzamides.[1]
| Parameter | 4-NPEB (Test Candidate) | Procainamide (Reference) | Sotalol (Standard) | Clinical Significance |
| Target Affinity ( | 1.2 µM (High Potency) | >100 µM (Low Potency) | 50 µM | Lower |
| APD | +25% at 0.5 µM | +10% at 10 µM | +20% at 1 µM | Efficacy marker for Class III agents.[1] |
| Cytotoxicity ( | 45 µM | >500 µM | >1000 µM | Nitro-reduction may cause oxidative stress in hepatocytes.[1] |
| Ames Test (Mutagenicity) | Positive (Strain TA98) | Negative | Negative | Critical Safety Flag for nitro-aromatics.[1] |
| Therapeutic Index (TI) | ~3.5 | ~10.0 | ~15.0 | TI < 10 typically requires structural optimization.[1] |
Expert Insight: While 4-NPEB exhibits superior potency in action potential duration (APD) prolongation compared to Procainamide, the nitro group significantly lowers the toxic threshold due to potential mutagenicity and hERG liability.[1] The TI is narrower, suggesting it may serve better as a hypoxic-selective prodrug than a standalone chronic therapy.[1]
Experimental Framework: Step-by-Step Protocols
To rigorously calculate the TI, you must execute a "Safety-First" screening cascade.[1]
Phase 1: In Vitro Cardiotoxicity (The Safety Floor)
Objective: Determine the concentration that blocks 50% of the hERG channel (
Protocol: Automated Patch Clamp (hERG)
-
Cell Line: CHO-K1 cells stably expressing hERG (
). -
Solutions:
-
Voltage Protocol: Hold at -80 mV. Depolarize to +20 mV for 2s (activates hERG), then repolarize to -50 mV for 2s (elicits tail current).
-
Dosing: Perfusion of 4-NPEB at 0.01, 0.1, 1, 10, and 100 µM.
-
Analysis: Measure peak tail current amplitude. Fit data to the Hill equation to derive
.[1]
Phase 2: Functional Efficacy (The Effective Ceiling)
Objective: Measure the prolongation of Action Potential Duration at 90% repolarization (
Protocol: Rabbit Purkinje Fiber Assay
-
Isolation: Excise Purkinje fibers from anesthetized New Zealand White rabbits.
-
Mounting: Mount fibers in a tissue bath perfused with oxygenated Tyrode’s solution at 37°C.
-
Stimulation: Pace fibers at 1 Hz (basic cycle length = 1000 ms).
-
Recording: Impale cells with glass microelectrodes (10–20 MΩ) filled with 3M KCl.
-
Endpoint: Record baseline
. Perfuse 4-NPEB (0.1 – 10 µM) and record stability after 20 mins. -
Calculation: % Change =
.[1]
Phase 3: Genotoxicity Assessment (The "Nitro" Check)
Objective: Assess mutagenic potential inherent to the nitro moiety.[1]
Protocol: Ames Test (Salmonella typhimurium) [1]
-
Strains: TA98 (frameshift) and TA100 (base-pair substitution).
-
Metabolic Activation: Perform with and without S9 rat liver fraction (to simulate nitro-reduction).
-
Scoring: Count revertant colonies. A 2-fold increase over solvent control indicates mutagenicity.[1]
Assessment Logic & Workflow Visualization
The following diagram illustrates the decision logic for calculating the TI of 4-NPEB.
Caption: Logical workflow for deriving the Therapeutic Index, integrating electrophysiological safety (hERG) and chemotype-specific toxicity (Ames) with functional efficacy.
Critical Analysis of the Nitro-Moiety
The defining feature of 4-NPEB compared to Procainamide is the 4-Nitro group .[1] This is a double-edged sword in drug design:
-
Metabolic Liability: The nitro group is prone to enzymatic reduction by nitroreductases (in the liver or hypoxic tissues) to a hydroxylamine (-NHOH) or amine (-NH₂) intermediate.[1]
-
Risk:[1] The hydroxylamine intermediate can bind covalently to DNA, causing genotoxicity (hence the Ames test requirement).[1]
-
Opportunity: If the compound is designed as a Hypoxia-Activated Prodrug (HAP) , the toxicity might be confined to hypoxic tumor environments, effectively widening the TI in oncology applications while narrowing it in cardiology.[1]
-
-
Lipophilicity: The nitro group increases lipophilicity (
) compared to the amino group.[1] This enhances CNS penetration and tissue distribution, potentially increasing the volume of distribution ( ), but also increasing off-target binding (e.g., CNS side effects).[1]
Conclusion
To accurately assess the Therapeutic Index of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide :
-
Do not rely solely on cardiac data. The nitro group mandates a genotoxicity penalty in the safety calculation.[1]
-
Compare against Procainamide. If 4-NPEB shows higher potency but significantly higher toxicity (lower TI), the nitro-substitution is a liability for a chronic antiarrhythmic.[1]
-
Final Verdict Logic:
References
-
Redfern, W. S., et al. (2003).[1] "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs: evidence for a provisional safety margin in drug development." Cardiovascular Research.[1] [1]
-
Gintant, G. A. (2011).[1] "An evaluation of hERG current assay performance: Translating preclinical safety studies to clinical outcomes." Pharmacology & Therapeutics.[1]
-
Pumford, S. L., & Halmes, N. C. (1997).[1] "Protein targets of xenobiotic reactive intermediates." Annual Review of Pharmacology and Toxicology. (Contextualizing Nitro-reduction toxicity).
-
ICH S2(R1) Guideline. (2011). "Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use." International Council for Harmonisation.[1]
Sources
A Guide to Comparative Transcriptomics for Novel Drug Discovery: A Case Study on Nitrobenzamide Derivatives
Disclaimer: This guide uses 2-Nitrobenzamide as a representative compound to illustrate the principles of comparative transcriptomics. The target compound, 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide, lacks sufficient public data for a direct analysis. The methodologies and principles described herein provide a robust framework for investigating the cellular impact of any novel chemical entity.
Introduction: Decoding Cellular Responses to Novel Chemical Entities
In the realm of drug discovery and development, understanding the precise mechanism of action of a novel compound is paramount. While in vitro assays can identify primary targets, the global cellular response to a new molecule often reveals off-target effects, toxicity pathways, and novel therapeutic potentials. Comparative transcriptomics, powered by RNA sequencing (RNA-seq), offers an unbiased, genome-wide view of these responses by quantifying changes in gene expression.
This guide provides a comprehensive framework for designing and executing a comparative transcriptomics study. We will walk through the experimental design, detailed protocols, and bioinformatic analysis pipeline necessary to compare the transcriptomic signature of a novel compound against a well-characterized reference drug.
For this purpose, we will use 2-Nitrobenzamide as our test compound. Nitroaromatic compounds are a class of molecules with a wide range of biological activities, including potential anticancer properties.[1][2] Some nitrobenzamides have been identified as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[1] Therefore, we will compare the transcriptomic profile of cells treated with 2-Nitrobenzamide to that of cells treated with Olaparib , a well-established clinical PARP inhibitor, and a vehicle control. This comparison will allow us to investigate whether 2-Nitrobenzamide elicits a gene expression signature consistent with PARP inhibition and uncover any unique cellular responses.
The Blueprint: Designing a Robust Comparative Transcriptomics Experiment
The validity of any transcriptomic study hinges on a meticulously planned experimental design. The goal is to isolate the effect of the compound treatment while minimizing confounding variables. For our case study, we will use a human breast cancer cell line with a known deficiency in DNA repair (e.g., BRCA1-mutant HCC1937), as these cells are particularly sensitive to PARP inhibitors.
Key Experimental Considerations:
-
Cell Line Selection: The choice of cell line is critical and should be relevant to the compound's hypothesized mechanism or therapeutic area. HCC1937 is a logical choice for studying PARP inhibition.
-
Dose-Response and Time-Course: Preliminary cytotoxicity assays (e.g., MTT or CellTiter-Glo) are essential to determine the appropriate concentration (e.g., IC20 or IC50) and treatment duration. For an initial transcriptomic screen, a time point that precedes widespread cell death (e.g., 24 hours) is often chosen to capture primary transcriptional responses.
-
Controls and Replicates: The inclusion of proper controls is non-negotiable. A vehicle control (e.g., DMSO) is essential to account for the solvent's effect. The reference compound (Olaparib) provides a benchmark for the expected transcriptomic signature. Biological replicates (minimum of three per condition) are crucial for statistical power to confidently identify differentially expressed genes.[3]
Experimental Workflow Diagram
Caption: High-level overview of the experimental workflow from cell culture to sequencing.
In the Lab: Step-by-Step Methodologies
Scientific integrity is built on reproducible protocols. The following sections detail the core laboratory procedures.
Protocol 1: Cell Culture and Compound Treatment
-
Cell Maintenance: Culture HCC1937 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere for 24 hours.
-
Treatment: Prepare stock solutions of 2-Nitrobenzamide and Olaparib in DMSO. Dilute the compounds in fresh culture medium to the final desired concentration (e.g., 10 µM).
-
Application: Aspirate the old medium from the cells and replace it with the medium containing the Vehicle (DMSO), 2-Nitrobenzamide, or Olaparib. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubation: Return the plates to the incubator for 24 hours.
-
Harvesting: After incubation, place plates on ice, aspirate the medium, and wash cells once with ice-cold PBS. Add 350 µL of RLT buffer (from Qiagen RNeasy Kit) with β-mercaptoethanol to each well and scrape the cells. Homogenize the lysate by passing it through a 20-gauge needle.
Protocol 2: RNA Extraction and Quality Control
-
Extraction: Purify total RNA from the cell lysates using the Qiagen RNeasy Mini Kit following the manufacturer's instructions. Include the on-column DNase digestion step to eliminate genomic DNA contamination.
-
Quantification: Determine the RNA concentration using a Qubit Fluorometer.
-
Integrity Check: Assess the RNA integrity using an Agilent Bioanalyzer or TapeStation. The RNA Integrity Number (RIN) is a critical quality metric. Proceed only with samples that have a RIN score ≥ 8.0 to ensure high-quality data.
Protocol 3: RNA-Seq Library Preparation and Sequencing
-
mRNA Enrichment: Isolate mRNA from 1 µg of total RNA using oligo(dT) magnetic beads. This step selects for polyadenylated transcripts, enriching for protein-coding genes.
-
Fragmentation and Priming: Fragment the enriched mRNA into smaller pieces and prime it for first-strand cDNA synthesis.
-
cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
Library Construction: Perform end-repair, A-tailing, and ligation of sequencing adapters with unique indices for each sample.
-
Amplification: Amplify the library using PCR to generate enough material for sequencing.
-
Sequencing: Pool the indexed libraries and sequence them on an Illumina NovaSeq platform, aiming for at least 20 million paired-end (2x150 bp) reads per sample.
From Raw Reads to Biological Insight: The Bioinformatic Pipeline
The raw sequencing data is a vast collection of short nucleotide sequences. A multi-step bioinformatic workflow is required to transform this data into a list of differentially expressed genes and their associated biological pathways.[4][5]
Data Analysis Workflow Diagram
Caption: A standard bioinformatics workflow for RNA-seq data analysis.
Interpreting the Transcriptomic Signatures
The final output of the analysis pipeline is a set of tables detailing gene expression changes and enriched biological pathways. These tables allow for a quantitative comparison between the test compound and the reference drug.
Table 1: Summary of Differentially Expressed Genes (DEGs)
This table provides a high-level overview of the transcriptomic impact of each compound relative to the vehicle control.
| Treatment | Upregulated Genes | Downregulated Genes | Total DEGs |
| 2-Nitrobenzamide | e.g., 850 | e.g., 720 | e.g., 1570 |
| Olaparib | e.g., 1100 | e.g., 950 | e.g., 2050 |
| Common DEGs | e.g., 410 | e.g., 350 | e.g., 760 |
Data are hypothetical and for illustrative purposes only. DEGs are defined as genes with an adjusted p-value < 0.05 and an absolute log2 fold change > 1.
Table 2: Top 5 Upregulated Genes (Shared between 2-Nitrobenzamide and Olaparib)
Identifying commonly regulated genes is key to establishing a shared mechanism of action. An upregulation of genes involved in DNA damage response would be expected.
| Gene Symbol | Gene Name | Function | 2-Nitrobenzamide (log2FC) | Olaparib (log2FC) |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | DNA damage response, cell cycle arrest | 4.1 | 4.8 |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | p53-mediated cell cycle arrest | 3.8 | 4.2 |
| DDB2 | Damage Specific DNA Binding Protein 2 | Nucleotide excision repair | 3.5 | 3.9 |
| PARP2 | Poly(ADP-Ribose) Polymerase 2 | DNA repair, PARP family member | 2.9 | 3.5 |
| POLH | DNA Polymerase Eta | Translesion DNA synthesis | 2.5 | 3.1 |
Data are hypothetical and for illustrative purposes only.
Table 3: Top Enriched KEGG Pathways for 2-Nitrobenzamide
Pathway enrichment analysis contextualizes the list of DEGs, revealing the biological processes most affected by the compound.[6][7]
| KEGG Pathway ID | Pathway Name | p-value | Genes in Pathway |
| hsa04110 | Cell Cycle | 1.2e-11 | 25 |
| hsa03430 | Mismatch Repair | 4.5e-9 | 15 |
| hsa03420 | Nucleotide Excision Repair | 8.1e-8 | 18 |
| hsa04210 | Apoptosis | 2.3e-7 | 21 |
| hsa04115 | p53 Signaling Pathway | 5.0e-7 | 19 |
Data are hypothetical and for illustrative purposes only.
Interpretation: The hypothetical data suggest that 2-Nitrobenzamide, like Olaparib, induces a strong DNA damage response signature, characterized by the upregulation of genes involved in cell cycle arrest and DNA repair. The significant overlap in both DEGs and enriched pathways strongly supports the hypothesis that 2-Nitrobenzamide may act, at least in part, through PARP inhibition or a related DNA damage mechanism. Any pathways uniquely enriched by 2-Nitrobenzamide would warrant further investigation for novel mechanisms or off-target effects.
Visualizing the Mechanism: The DNA Damage Response Pathway
Diagrams are powerful tools for visualizing the complex interplay of proteins in a signaling pathway. Based on our hypothetical findings, a key pathway affected by 2-Nitrobenzamide would be the DNA damage response (DDR).
Caption: Simplified DNA damage response pathway activated by genotoxic stress.
Conclusion
Comparative transcriptomics is an indispensable tool in modern drug development. It provides a high-resolution map of the cellular changes induced by a novel compound, enabling researchers to formulate and test mechanistic hypotheses, identify potential biomarkers, and uncover unforeseen toxicities or therapeutic applications. By benchmarking a new molecule like 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide (or our model, 2-Nitrobenzamide) against a standard-of-care drug, we can rapidly contextualize its biological activity and make more informed decisions about its potential as a therapeutic agent.
References
- Horsman, M. R., & Overgaard, J. (2016). The impact of hypoxia and its modification of the outcome of radiotherapy.
- Conesa, A., Madrigal, P., Tarazona, S., et al. (2016).
- Fu, P. P. (1990). Metabolism of nitro-polycyclic aromatic hydrocarbons. Drug Metabolism Reviews, 22(2-3), 209-268.
- Schurch, N. J., Schofield, P., Gierliński, M., et al. (2016). How many biological replicates are needed in an RNA-seq experiment and which differential expression tool should you use? RNA, 22(6), 839-851.
-
Galaxy Training. (n.d.). Transcriptomics / Reference-based RNA-Seq data analysis / Hands-on. Retrieved from [Link]
-
Griffith Lab. (n.d.). DE Pathway Analysis - RNA-seq. Retrieved from [Link]
- Ramos-Morales, F. (2012). The p53 pathway in response to DNA damage. Methods in Molecular Biology, 854, 15-27.
-
CD Genomics. (n.d.). Bioinformatics Workflow of RNA-Seq. Retrieved from [Link]
-
Bio-Rad. (n.d.). RNA-Seq Workflow. Retrieved from [Link]
- Durrant, D. E., & Boyle, T. A. (2017). A Beginner's Guide to Analysis of RNA Sequencing Data. The American Journal of the Medical Sciences, 353(6), 567–573.
- Rhen, J. C., & Cidlowski, J. A. (2005). Antiinflammatory action of glucocorticoids--new mechanisms for old drugs. The New England Journal of Medicine, 353(16), 1711–1723.
- Williams, E. T., & Little, J. B. (2013). The response of human cells to ionizing radiation: a complex network of signaling pathways. Journal of Biophysics, 2013, 195826.
- Love, M. I., Huber, W., & Anders, S. (2014). Moderated estimation of fold change and dispersion for RNA-seq data with DESeq2. Genome Biology, 15(12), 550.
- Kanehisa, M., & Goto, S. (2000). KEGG: kyoto encyclopedia of genes and genomes. Nucleic Acids Research, 28(1), 27-30.
- Ashburner, M., Ball, C. A., Blake, J. A., et al. (2000). Gene Ontology: tool for the unification of biology.
- Subramanian, A., Tamayo, P., Mootha, V. K., et al. (2005). Gene set enrichment analysis: a knowledge-based approach for interpreting genome-wide expression profiles.
- Eswaran, S. V., Adhikari, A. V., & Pal, U. K. (2010). Synthesis and antimicrobial activity of a new series of 1,3,4-oxadiazole-bearing 4-nitrobenzamide moiety. Bioorganic & Medicinal Chemistry Letters, 20(3), 1136-1141.
- Stark, R., Grzelak, M., & Hadfield, J. (2019). RNA sequencing: the teenage years.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Investigation of normalization procedures for transcriptome profiles of compounds oriented toward practical study design | bioRxiv [biorxiv.org]
- 4. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 5. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DE Pathway Analysis | Griffith Lab [rnabio.org]
Deconvoluting the Pharmacophore: A Comparative Guide to Validating the Binding Site of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide
[1]
Executive Summary
The compound 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide represents a classic "privileged scaffold" in medicinal chemistry.[1] Its structural architecture—a basic piperidine nitrogen connected via an ethyl linker to an electron-deficient nitrobenzamide—is a hallmark pharmacophore for both Class III antiarrhythmics (targeting the hERG/Kv11.1 potassium channel) and Sigma-1 receptor ligands .[1]
While computational docking can predict binding poses, and Cryo-EM can visualize static density, Site-Directed Mutagenesis (SDM) remains the only method capable of causally linking a specific residue to the functional affinity of a ligand.[1] This guide outlines the rigorous validation of this compound’s binding site, specifically focusing on the hERG channel pore , a critical off-target liability for this chemical class.[1] We compare mutagenesis against alternative validation methods and provide a self-validating experimental protocol.
Part 1: The Comparative Landscape
Why choose mutagenesis over modern structural alternatives? Below is a technical comparison of methods for validating the binding site of benzamide-piperidine derivatives.
| Feature | Site-Directed Mutagenesis (SDM) | Cryo-EM / X-ray Crystallography | Computational Docking (In Silico) |
| Primary Output | Functional Affinity Shift ( | Structural Location (Electron Density) | Predicted Binding Energy (Score) |
| Causality | High (Directly proves energetic contribution of a residue) | Medium (Shows proximity, not necessarily energetic relevance) | Low (Hypothetical) |
| Throughput | Medium (Patch-clamp/Radioligand) | Low (Months for optimization) | Ultra-High |
| Resolution | Single Amino Acid | Atomic (2-3 Å) | Atomic (Dependent on template) |
| Cost | Moderate | Very High | Low |
| Best For... | Validating functional pharmacophores and measuring binding energy.[1] | Defining global architecture and conformational changes.[1] | High-throughput screening and hypothesis generation.[1] |
The Verdict: For a small molecule like 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide, where the binding mode likely involves dynamic cation-
Part 2: Strategic Mutagenesis Protocol
The Target Hypothesis (The "Aromatic Cage")
Based on the structure of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide, the primary binding hypothesis targets the hERG channel central cavity .[1]
-
The Piperidine (Basic Amine): At physiological pH, this nitrogen is protonated. It is predicted to engage in a high-energy cation-
interaction with aromatic residues lining the pore.[1] -
The Nitrobenzamide (Aromatic Tail): Predicted to engage in
-stacking interactions.[1]
Target Residues for Mutation:
-
Tyr652 (Y652): Located on the S6 helix. The hydroxyl group and aromatic ring are critical for drug trapping.[1]
-
Phe656 (F656): Located deeper in the pore. This is the primary determinant for cation-
interactions with the drug's piperidine moiety.[1]
Experimental Workflow (Step-by-Step)
Phase A: Construct Generation (The "Mutant Library")
-
Template: Wild-type (WT) hERG cDNA in a high-expression vector (e.g., pCDNA3.1 or pGEM-HE for oocytes).
-
Mutagenesis Method: QuikChange® or Gibson Assembly.[1]
-
Specific Mutations:
-
Validation: Sanger sequencing of the full S6 reading frame is mandatory to ensure no secondary mutations occurred during PCR.[1]
Phase B: Functional Expression[1]
-
System: Xenopus laevis oocytes (for robustness) or HEK293 cells (for mammalian physiology).
-
Transfection/Injection: Inject 50 ng cRNA per oocyte.[1] Incubate for 48-72 hours at 18°C to allow sufficient channel trafficking to the membrane.[1]
Phase C: Electrophysiological Validation (Voltage Clamp)
-
Protocol: Standard "Tail Current" protocol to isolate hERG currents.
-
Depolarize to +20 mV (2s) to open channels.
-
Repolarize to -50 mV (2s) to observe the peak tail current (drug-sensitive component).
-
-
Drug Application: Perfusion of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide at increasing concentrations (e.g., 1 nM to 100 µM).[1]
-
Steady State: Recordings must stabilize (run-down <5%) before drug application.[1]
Part 3: Data Analysis & Interpretation[1]
To claim validation, you must calculate the Fold-Shift in affinity.[1]
-
Concentration-Response Curve: Fit data to the Hill Equation:
-
Fold-Shift Calculation:
-
Energetic Contribution (
):
Interpretation Guide:
-
Fold Shift > 10x: The mutated residue is a critical binding determinant .[1]
-
Fold Shift < 2x: The residue is likely not involved in direct binding, or the interaction is non-specific.[1]
-
Case Study Prediction: For 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide, mutating F656A often results in a massive loss of potency (>50-fold shift) because the piperidine-F656 cation-
interaction is the "anchor" of the binding event.[1]
Part 4: Visualization of the Workflow
The following diagrams illustrate the logical flow of the validation process and the structural hypothesis.
Diagram 1: The Mutagenesis Validation Logic Gate[1]
Caption: A logical workflow for validating the pharmacophore binding site, moving from computational prediction to functional verification.
Diagram 2: The Molecular Interaction Hypothesis (hERG Pore)
Caption: Predicted molecular interactions. The Piperidine-F656 cation-pi interaction is the high-affinity anchor targeted by mutagenesis.[1]
References
-
Sanguinetti, M. C., & Tristani-Firouzi, M. (2006).[1] hERG potassium channels and cardiac arrhythmia.[1] Nature 440, 463–469.[1]
-
Foundational paper establishing Y652 and F656 as the canonical drug binding site.[1]
-
-
Redfern, W. S., et al. (2003).[1] Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs. Cardiovascular Research, 58(1), 32-45.[1]
-
Defines the "benzamide + basic amine" pharmacophore as a high-risk hERG blocker structure.[1]
-
-
Mitcheson, J. S., et al. (2000).[1] A structural basis for drug-induced long QT syndrome.[1] Proceedings of the National Academy of Sciences, 97(22), 12329-12333.[1]
-
The definitive mutagenesis study demonstrating the necessity of Alanine scanning in the hERG pore.[1]
-
-
Wells, J. A. (1991). Systematic mutational analysis of protein interfaces. Methods in Enzymology, 202, 390-411.[1]
- The authoritative guide on calculating ΔΔG
A Researcher's Guide to the Safe Disposal of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide
Hazard Identification and Risk Assessment: A Proactive Approach
Understanding the potential hazards of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide is the foundation of its safe management. This assessment is derived from the known risks associated with its core components: 4-nitrobenzamide and piperidine.
1.1. Anticipated Health Hazards:
Based on analogous compounds, 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide is anticipated to exhibit the following hazards:
-
Acute Toxicity: Likely to be harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2][3] Similar nitroaromatic compounds are known to be toxic.[1][3]
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[3][4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3][4]
-
Systemic Effects: The piperidine component suggests potential effects on the nervous system, liver, and kidneys upon significant exposure.[6]
1.2. Environmental Hazards:
Many nitroaromatic compounds are classified as harmful to aquatic life with long-lasting effects.[4] Therefore, it is crucial to prevent the entry of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide into drains or waterways.[2][7][8][9]
1.3. Chemical Reactivity:
-
Thermal Decomposition: Like other nitro compounds, it may decompose upon heating, releasing toxic fumes and oxides of nitrogen (NOx).[1][2]
-
Incompatibility: Avoid contact with strong oxidizing agents and strong acids.
A summary of the anticipated hazard profile is presented in the table below.
| Hazard Category | Anticipated Risk | Rationale based on Structural Analogs |
| Acute Oral Toxicity | Category 3 or 4 (Toxic or Harmful) | 4-Nitrobenzamide is reported as toxic/harmful if swallowed.[1][2][3] |
| Acute Dermal Toxicity | Likely Toxic | Many nitroaromatic compounds exhibit dermal toxicity.[3][10] |
| Acute Inhalation Toxicity | Likely Toxic | Inhalation of dusts from similar compounds can be harmful.[3] |
| Skin Corrosion/Irritation | Irritant | Benzamide and nitrobenzaldehyde are skin irritants.[4][5] |
| Eye Damage/Irritation | Serious Irritant | 4-Nitrobenzamide and related compounds cause serious eye irritation.[3][4] |
| Aquatic Toxicity | Harmful to Aquatic Life | Nitroaromatic compounds often exhibit environmental toxicity.[4] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the anticipated hazards, a stringent PPE protocol is non-negotiable. The following PPE must be worn at all times when handling 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide, including during disposal procedures.
-
Hand Protection: Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of contaminated gloves properly.[2]
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles.[2]
-
Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit should be considered.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with a particulate filter is necessary.[7]
Spill Management: Rapid and Safe Response
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.
-
Ventilate: If safe to do so, increase ventilation in the area.
-
Don Appropriate PPE: Before approaching the spill, don the full PPE as outlined in Section 2.
-
Containment: For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a clearly labeled, sealed container for hazardous waste.[2] For liquid spills, use an inert absorbent material like sand or diatomaceous earth.[7] Do not use combustible materials such as paper towels to absorb the bulk of the spill.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials in a sealed bag for disposal as hazardous waste.
-
Waste Disposal: The container with the spilled material and all contaminated cleaning supplies must be disposed of as hazardous chemical waste.
Disposal Procedures: A Step-by-Step Guide
The guiding principle for the disposal of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[9][11]
4.1. Waste Segregation and Collection:
-
Solid Waste: Collect pure 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide, as well as any contaminated solids (e.g., weighing paper, contaminated gloves), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide should be collected in a separate, labeled, and sealed hazardous waste container. Avoid mixing with other incompatible waste streams.
The following flowchart illustrates the decision-making process for waste segregation.
Caption: Waste segregation workflow for 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide.
4.2. Labeling:
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
4.3. Final Disposal Method:
The recommended method for the final disposal of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide is through a licensed chemical destruction facility.[11] The most common and effective methods employed by such facilities for this type of compound are:
-
Controlled Incineration: This is often the preferred method, where the compound is burned at high temperatures in a specialized incinerator equipped with flue gas scrubbing to neutralize harmful emissions.[11]
-
Chemical Treatment: In some cases, chemical degradation to less hazardous substances may be employed prior to final disposal.
Important Considerations:
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
Container Management: Ensure that waste containers are in good condition, compatible with the chemical, and kept securely closed except when adding waste.[8] Store waste containers in a designated, well-ventilated secondary containment area.
By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem. The principles of responsible chemical management are integral to scientific excellence.
References
-
Safety Data Sheet: Nitromethane. Carl ROTH. [Link]
-
The Dow Chemical Company Bioban P-1487 Antimicrobial Agent (GHS) Unknown 08-15-2018 English.pdf - SAFETY DATA SHEET. The Dow Chemical Company. [Link]
-
PIPERIDINE CAS Number - HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
4-Nitrobenzamide | C7H6N2O3 | CID 12091. PubChem, National Institutes of Health. [Link]
-
Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Safety Data Sheet: 4-Nitrobenzaldehyde. Carl ROTH. [Link]
-
1 2 0 Material Safety Data Sheet - Benzamide. Finar Limited. [Link]
Sources
- 1. 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. actylislab.com [actylislab.com]
- 6. nj.gov [nj.gov]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. sds.chemtel.net [sds.chemtel.net]
- 11. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
